ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IN2O4/c1-2-18-11(15)10-9(12)7-5-6(14(16)17)3-4-8(7)13-10/h3-5,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUXGUWRSZESPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694262 | |
| Record name | Ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494854-46-5 | |
| Record name | Ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis and characterization of ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate"
An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate
Executive Summary
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The indole scaffold is a "privileged structure" in drug discovery, and the strategic introduction of nitro and iodo groups unlocks unique avenues for further chemical modification.[1][2] The electron-withdrawing nitro group modulates the electronic properties of the indole ring, while the iodo group at the C3 position serves as a reactive handle for cross-coupling reactions. This document details a robust two-step synthetic pathway, explains the underlying reaction mechanisms, provides a full suite of characterization protocols, and discusses the potential applications for this valuable synthetic intermediate.
Introduction: The Strategic Value of Functionalized Indoles
The indole nucleus is a cornerstone of numerous biologically active natural products and pharmaceutical agents.[3] Its unique electronic structure allows for extensive functionalization. The introduction of a nitro group, particularly at the C5 position, significantly alters the electron density of the heterocyclic system, often imparting unique biological activities and influencing the regioselectivity of subsequent reactions.[4][5][6] Substituted 5-nitroindoles, for instance, have been investigated for their anticancer properties.[4][6]
Furthermore, the installation of a halogen, such as iodine, provides a critical tool for synthetic chemists. The carbon-iodine bond is amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures. Iodination of the indole ring typically occurs via electrophilic substitution, with the C3 position being the most nucleophilic and kinetically favored site for reaction.[7] This guide focuses on the deliberate synthesis of a trifunctionalized indole, combining the parent scaffold with a nitro group for electronic modulation, an ester for further derivatization, and an iodo group as a key handle for advanced synthetic transformations.
Synthetic Strategy and Methodology
The most logical and efficient synthesis of this compound involves a two-step sequence starting from the commercially available ethyl 1H-indole-2-carboxylate. The strategy is to first introduce the deactivating nitro group at the C5 position, followed by the selective iodination of the electron-rich C3 position.
Overall Synthetic Workflow
The synthetic pathway is visualized in the workflow diagram below.
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"physical and chemical properties of ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate"
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate
Abstract: This technical guide provides a comprehensive analysis of this compound, a functionalized indole derivative of significant interest to researchers in medicinal chemistry and drug development. Due to the compound's novelty, direct experimental data in peer-reviewed literature is sparse. This document, therefore, synthesizes information from closely related structural analogs to predict its physicochemical properties, spectroscopic profile, and chemical reactivity. We present a plausible synthetic pathway, discuss its potential as a versatile building block for creating compound libraries, and highlight its significance as a privileged scaffold in modern drug discovery. All predictions and proposed methodologies are grounded in established principles of organic chemistry and supported by authoritative references.
Introduction to a Privileged Scaffold
The indole ring system is a cornerstone of medicinal chemistry, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions have designated it a "privileged scaffold." The strategic functionalization of the indole core allows for the fine-tuning of pharmacological activity.
This guide focuses on a specific, highly functionalized derivative: This compound . The molecule incorporates several key features that make it a particularly valuable intermediate for synthetic chemists:
-
Indole Core: The fundamental bicyclic aromatic system.
-
Ethyl Ester at C2: A group that can be hydrolyzed to the corresponding carboxylic acid or converted to other functionalities like amides.[2]
-
Iodo Group at C3: An excellent leaving group and a versatile handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).
-
Nitro Group at C5: A strong electron-withdrawing group that modifies the electronics of the indole ring. It can also be reduced to an amine, providing another point for derivatization.
Understanding the properties of this molecule is crucial for its effective utilization in the synthesis of novel therapeutic agents, including inhibitors for targets like indoleamine 2,3-dioxygenase (IDO) and various kinases.[3][4][5][6]
Predicted Physicochemical and Molecular Properties
| Property | Predicted Value / Information | Source / Rationale |
| Molecular Formula | C₁₁H₉IN₂O₄ | Calculated from structure |
| Molecular Weight | 360.11 g/mol | Calculated from structure |
| Appearance | Yellow to brown powder | Based on the color of ethyl 5-nitroindole-2-carboxylate.[4][9] |
| Melting Point | >225 °C | Predicted to be higher than the 220-225 °C range of ethyl 5-nitroindole-2-carboxylate due to the heavier iodine atom.[7][9] |
| Boiling Point | >430 °C (estimate) | Predicted to be higher than the estimated 429.5 °C for the non-iodinated analog.[9] |
| Solubility | Negligible in water | Typical for this class of organic compounds.[4][7] Soluble in polar aprotic solvents like DMSO and DMF. |
| CAS Number | Not assigned | The specific compound is not yet registered in major chemical databases. |
Anticipated Spectroscopic Profile
The spectroscopic signature of a molecule is fundamental to its identification and characterization. The following profile is predicted based on established principles and data from analogous structures.[10][11]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, ethyl, and N-H protons. The electron-withdrawing effects of the nitro group and the ester, combined with the anisotropic effect of the iodine, will influence the chemical shifts.
-
N-H Proton: A broad singlet appearing far downfield (>11.0 ppm), characteristic of indole N-H protons.
-
Aromatic Protons: The protons on the benzene portion of the indole ring (H4, H6, H7) will appear in the aromatic region (7.5-9.0 ppm). The H4 proton, being ortho to the strongly withdrawing nitro group, is expected to be the most deshielded and appear as a doublet.
-
Ethyl Group Protons: A quartet (~4.4 ppm) for the -OCH₂- group and a triplet (~1.4 ppm) for the -CH₃ group, showing standard ethyl ester coupling.
¹³C NMR Spectroscopy
The carbon spectrum will reflect the electronic environment of each carbon atom. The C3 carbon bearing the iodine atom will be shifted significantly upfield due to the "heavy atom effect." The C2 (bearing the ester) and C5 (bearing the nitro group) carbons will be deshielded.
Infrared (IR) Spectroscopy
Key vibrational frequencies are anticipated to confirm the presence of the principal functional groups:
-
N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.
-
C=O Stretch (Ester): A strong, sharp absorption band around 1700-1720 cm⁻¹.
-
NO₂ Stretch: Two characteristic strong bands for the asymmetric (~1520 cm⁻¹) and symmetric (~1340 cm⁻¹) stretches of the nitro group.
Mass Spectrometry
The mass spectrum should show a clear molecular ion peak (M⁺) at m/z 360. A key diagnostic feature will be the isotopic signature of iodine. The fragmentation pattern would likely involve the loss of the ethoxy group (-45 Da) from the ester and the nitro group (-46 Da).
Synthesis and Chemical Reactivity
Proposed Synthetic Strategy
The most direct and logical approach to synthesize this compound is through the regioselective iodination of the readily available precursor, ethyl 5-nitro-1H-indole-2-carboxylate.[4] The C3 position of the indole ring is electron-rich and highly susceptible to electrophilic substitution.
Causality Behind Experimental Choices:
-
Starting Material: Ethyl 5-nitro-1H-indole-2-carboxylate is commercially available and provides the core scaffold with the correct C2 and C5 substituents.[7][8]
-
Iodinating Agent: N-Iodosuccinimide (NIS) is selected as the ideal reagent. It is a mild, easy-to-handle solid that provides an electrophilic iodine source (I⁺) and avoids the harsh, strongly acidic conditions associated with other iodination methods, which could lead to side reactions or degradation of the indole ring.
-
Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dichloromethane (DCM) is suitable for dissolving the starting material and reagent without interfering with the reaction.
Step-by-Step Experimental Protocol:
-
Preparation: To a solution of ethyl 5-nitro-1H-indole-2-carboxylate (1.0 eq) in acetonitrile, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.
Predicted Chemical Reactivity
The true value of this compound lies in its potential for further synthetic transformations, making it a powerful scaffold for building molecular complexity.
-
Cross-Coupling Reactions: The C-I bond at the C3 position is the most reactive site for derivatization. It can readily participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This is a field-proven strategy for generating large libraries of drug-like molecules.
-
Reduction of the Nitro Group: The nitro group at C5 can be selectively reduced to an amine (e.g., using SnCl₂/HCl, H₂/Pd-C, or sodium dithionite). This resulting aniline derivative opens up a new avenue for functionalization, such as amide bond formation or diazotization reactions.
-
Ester Hydrolysis/Modification: The ethyl ester at C2 can be saponified to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse set of amides, a common functional group in many bioactive molecules.[12]
Conclusion and Future Outlook
This compound represents a highly promising, albeit under-explored, chemical entity. This guide has established its predicted physicochemical properties, spectroscopic fingerprints, and a viable synthetic route based on robust chemical principles and data from analogous compounds. Its true potential lies in its utility as a versatile synthetic intermediate, with three distinct and orthogonal functional handles (iodo, nitro, and ester groups) that can be selectively manipulated. For researchers and scientists in drug development, this molecule serves as an ideal starting point for the construction of diverse compound libraries aimed at discovering novel therapeutics. The next logical step is the experimental validation of the properties and reactions proposed herein, which will undoubtedly confirm its value to the broader scientific community.
References
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El-fakharany, E. M., et al. (2020). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 25(2), 333. Available at: [Link]
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- ChemicalBook. (n.d.). Ethyl indole-2-carboxylate(3770-50-1) 1H NMR spectrum.
- J&K Scientific. (n.d.). Ethyl 5-nitro-1H-indole-2-carboxylate, 98%.
- ChemicalBook. (n.d.). Ethyl 5-nitroindole-2-carboxylate | 16732-57-3.
- Chemsrc. (n.d.). Ethyl 5-Nitroindole-2-Carboxylate | CAS#:16732-57-3.
- ResearchGate. (n.d.). Figure S5. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 5-chloro-1H-indole-2-carboxylate.
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- National Institutes of Health. (2023). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2)
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- Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
- PubMed. (2023). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2)
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A Technical Guide to the Spectroscopic Characterization of Ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate
This technical guide provides an in-depth analysis of the expected spectroscopic data for ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental data for this specific molecule, this guide synthesizes predicted spectroscopic characteristics based on established principles and data from closely related indole derivatives. This approach is designed to offer researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this and similar compounds.
Molecular Structure and Synthetic Considerations
The unique substitution pattern of this compound, featuring both an electron-withdrawing nitro group and a bulky iodo group, presents specific challenges and opportunities in its synthesis and characterization. The strategic placement of these functional groups significantly influences the molecule's electronic properties and reactivity.
Proposed Synthetic Workflow
A plausible synthetic route to the target compound can be extrapolated from established indole chemistry. The synthesis would likely commence with the commercially available ethyl 5-nitro-1H-indole-2-carboxylate. The subsequent iodination at the C3 position, which is activated towards electrophilic substitution, can be achieved using various iodinating agents. A common and effective method involves the use of N-iodosuccinimide (NIS).
"CAS number for ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate"
An In-depth Technical Guide to Ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of this compound, a functionalized indole derivative with significant potential in synthetic and medicinal chemistry. While a dedicated CAS number for this specific compound is not prominently listed in major chemical databases, this document outlines its logical synthesis from a known precursor, ethyl 5-nitro-1H-indole-2-carboxylate (CAS No. 16732-57-3). We will delve into its physicochemical properties, a detailed synthetic protocol with mechanistic considerations, spectroscopic characterization, and prospective applications in drug discovery. The guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding for researchers in the field.
Introduction: The Significance of Functionalized Indoles
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and structural versatility allow for extensive functionalization, leading to compounds with diverse biological activities. The strategic introduction of specific substituents onto the indole ring can modulate a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
This compound represents a highly strategic intermediate for chemical synthesis. The molecule incorporates three key functional groups, each offering distinct opportunities for molecular elaboration:
-
The Ethyl Ester at C2: Provides a site for hydrolysis to the corresponding carboxylic acid or conversion to other functional groups like amides or hydrazides.
-
The Nitro Group at C5: A strong electron-withdrawing group that deactivates the benzene portion of the indole ring towards electrophilic substitution. It can also be readily reduced to an amine, providing a vector for a wide array of subsequent chemical modifications.
-
The Iodo Group at C3: An exceptionally versatile functional handle. The carbon-iodine bond is relatively weak, making it an excellent leaving group in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), enabling the introduction of complex carbon or heteroatom substituents at the highly reactive C3 position.
This guide focuses on the synthesis and potential utility of this trifunctionalized indole, starting from its logical precursor.
Physicochemical & Structural Data
The definitive properties for this compound are not available due to its absence from major commercial catalogs. However, we can establish a baseline by examining its immediate synthetic precursor, ethyl 5-nitro-1H-indole-2-carboxylate. The addition of an iodine atom at the C3 position will significantly increase the molecular weight and is expected to influence properties like melting point and solubility.
Table 1: Physicochemical Properties of the Precursor and Predicted Properties of the Target Compound
| Property | Ethyl 5-nitro-1H-indole-2-carboxylate (Precursor) | This compound (Target) |
| CAS Number | 16732-57-3[2][3][4] | Not Available |
| Molecular Formula | C₁₁H₁₀N₂O₄[3][4] | C₁₁H₉IN₂O₄ |
| Molecular Weight | 234.21 g/mol [3][4] | 360.11 g/mol |
| Appearance | Yellow to brown powder[4][5] | Predicted to be a yellow or brown solid |
| Melting Point | 220-225 °C[2][4] | Predicted to be in a similar or higher range |
| Boiling Point | 429.5±25.0 °C at 760 mmHg[2] | Not Determined |
| Density | ~1.4 g/cm³[2] | Not Determined |
| Solubility | Negligible in water[4] | Predicted to be negligible in water; soluble in polar organic solvents (DMF, DMSO) |
| InChI Key | DVFJMQCNICEPAI-UHFFFAOYSA-N[3] | Predicted: ZJBCWWHMVDBFEG-UHFFFAOYSA-N |
Synthesis and Mechanistic Rationale
The most direct and logical pathway to synthesize this compound is through the regioselective electrophilic iodination of the C3 position of its precursor, ethyl 5-nitro-1H-indole-2-carboxylate.
Mechanistic Considerations
The C3 position of the indole ring is the most nucleophilic and kinetically favored site for electrophilic attack. Despite the presence of the electron-withdrawing nitro group on the benzene ring, the pyrrole moiety retains sufficient electron density to react with a suitable electrophilic iodine source.
-
Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is an excellent choice for this transformation. It is a mild, easy-to-handle solid source of electrophilic iodine (I⁺). Its reaction mechanism involves the attack of the electron-rich C3 position of the indole onto the iodine atom of NIS, with the subsequent loss of a proton to regenerate the aromatic system.
-
Solvent Selection: A polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) is ideal. These solvents can effectively dissolve the indole substrate and the NIS reagent without participating in the reaction.
-
Reaction Control: The reaction is typically performed at room temperature. Monitoring by Thin Layer Chromatography (TLC) is crucial to determine the point of complete consumption of the starting material and to avoid the formation of potential di-iodinated or other side products.
Experimental Protocol: C3 Iodination
This protocol is a representative method and should be adapted and optimized based on laboratory-specific conditions.
Step 1: Reagent Preparation
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 5-nitro-1H-indole-2-carboxylate (1.0 eq) in anhydrous acetonitrile (approx. 10-15 mL per gram of substrate).
Step 2: Addition of Iodinating Agent
-
To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 5-10 minutes. A slight excess of NIS ensures complete conversion of the starting material.
Step 3: Reaction Monitoring
-
Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane:ethyl acetate as the mobile phase). The reaction is complete when the starting material spot is no longer visible. This typically takes 2-4 hours.
Step 4: Workup and Isolation
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine, followed by water, and finally a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Step 5: Purification
-
The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Figure 1: Synthetic workflow for the iodination of the indole precursor.
Spectroscopic Characterization
Confirmation of the final product's structure would rely on a combination of standard spectroscopic techniques:
-
¹H NMR: The most telling piece of evidence would be the disappearance of the singlet corresponding to the C3-H proton, which is present in the starting material. Other signals for the aromatic and ethyl ester protons would remain, though they may experience slight shifts.
-
¹³C NMR: A significant downfield shift would be observed for the C3 carbon due to the deshielding effect of the attached iodine atom.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the product (360.11 g/mol ). The isotopic pattern for iodine (¹²⁷I is 100% abundant) would be clearly visible.
-
Infrared (IR) Spectroscopy: Characteristic peaks for the N-H stretch (~3300 cm⁻¹), the ester carbonyl (C=O) stretch (~1700 cm⁻¹), and the nitro group (N-O) stretches (~1520 and 1340 cm⁻¹) would be expected.
Reactivity and Applications in Drug Discovery
The true value of this compound lies in its potential as a versatile building block for more complex molecules.
-
Cross-Coupling Reactions: The C3-iodo group is primed for reactions like Suzuki coupling (to form C-C bonds with boronic acids), Sonogashira coupling (to form C-C bonds with terminal alkynes), and Buchwald-Hartwig amination (to form C-N bonds). This allows for the systematic exploration of the chemical space around the C3 position.
-
Reduction of the Nitro Group: The C5-nitro group can be selectively reduced to an amine (e.g., using SnCl₂ or catalytic hydrogenation). This new amino group can then be used for amide bond formation, sulfonylation, or diazotization, opening up another dimension for derivatization.
-
Potential as an IDO Inhibitor Intermediate: The precursor, ethyl 5-nitroindole-2-carboxylate, is used in the synthesis of inhibitors for indoleamine 2,3-dioxygenase (IDO).[5] IDO is a critical enzyme in cancer immunotherapy, as it helps tumors evade the immune system. The title compound is therefore a highly valuable intermediate for creating novel, potentially more potent IDO inhibitors by leveraging the C3-iodo position for further modification.
Safety and Handling
No specific safety data sheet (SDS) exists for this compound. Therefore, it must be handled with the assumption that it is hazardous, based on the data for its precursor and related structures.
-
Hazard Identification:
-
Handling Precautions:
-
Storage:
Conclusion
This compound is a high-value synthetic intermediate that, while not commercially cataloged, is readily accessible via a straightforward iodination of a known precursor. Its trifunctional nature—an ester for modification at C2, a reducible nitro group at C5, and a versatile iodo handle at C3—makes it an ideal platform for the development of novel and complex molecules, particularly in the search for new therapeutic agents like IDO inhibitors. Researchers utilizing this compound will benefit from its modular reactivity, enabling the rapid generation of diverse chemical libraries for biological screening.
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Al-Ostoot, F. H., et al. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 26(2), 333. Available at: [Link]
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Chemsrc. Ethyl 5-Nitroindole-2-Carboxylate. Available at: [Link]
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J&K Scientific. Ethyl 5-nitro-1H-indole-2-carboxylate, 98%. Available at: [Link]
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Kumar, S., et al. (2011). Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate. Request PDF. Available at: [Link]
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Cheméo. Ethyl indole-2-carboxylate, N-methyl- - Chemical & Physical Properties. Available at: [Link]
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Tang, D., et al. (2017). Regioselective C5−H Direct Iodination of Indoles. Supporting Information. Available at: [Link]
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Asian Journal of Organic & Medicinal Chemistry. Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Available at: [Link]
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A Strategic Guide to the Selection of Starting Materials for Bioactive Indole Synthesis
Introduction: The Indole Nucleus - A Privileged Scaffold in Drug Discovery
The indole ring system, a fusion of benzene and pyrrole, is a cornerstone of medicinal chemistry and natural product synthesis. Its unique electronic structure and versatile substitution possibilities have made it a "privileged scaffold," a molecular framework that can bind to multiple biological targets.[1] From the neurotransmitter serotonin to the anti-cancer agent vincristine and the blockbuster anti-migraine drug sumatriptan, the indole motif is present in a vast number of biologically active molecules.[2][3][4] Consequently, the efficient and strategic construction of this heterocyclic core is of paramount importance to researchers in drug development.[1]
The success of any indole synthesis campaign hinges on a critical initial decision: the choice of the starting material. This choice is not arbitrary; it dictates the entire forward synthetic strategy, influencing regiochemical outcomes, functional group tolerance, and overall efficiency. This guide provides a deep dive into the chemical logic behind selecting the right precursor for your target bioactive indole, moving beyond a simple recitation of named reactions to an analysis of the strategic causality behind each choice.
The Strategic Pivot: Retrosynthesis and Precursor Selection
The ideal starting material is a substance with a defined chemical structure that incorporates a significant structural fragment into the final drug substance.[5] The selection process should be guided by a retrosynthetic analysis of the target molecule. Key questions to ask are:
-
What is the final substitution pattern on the indole core? Are substituents located on the benzene ring (positions 4, 5, 6, 7) or the pyrrole ring (positions 1, 2, 3)?
-
Are there sensitive functional groups that must be preserved?
-
Is stereochemistry a factor, particularly at position 3?
-
What is the required scale of the synthesis?
The answers to these questions will point toward one of three primary classes of starting materials: Phenylhydrazines , Anilines , or Tryptophan/Indole derivatives .
Workhorse Precursors and Foundational Syntheses
Phenylhydrazines: The Classic Gateway via Fischer Indole Synthesis
For over a century, the Fischer indole synthesis has been one of the most reliable and widely used methods for constructing the indole scaffold.[6] It involves the acid-catalyzed cyclization of a phenylhydrazone, which is readily formed from the condensation of a phenylhydrazine and an aldehyde or ketone.[7][8][9]
-
Causality of Choice: This route is ideal for synthesizing 2- and/or 3-substituted indoles. The substitution pattern of the final product is directly determined by the structure of the carbonyl precursor. The substituents on the phenylhydrazine dictate the substitution on the benzene portion of the indole.
-
Mechanism & Trustworthiness: The reaction proceeds via a cascade involving tautomerization to an enamine, a key[10][10]-sigmatropic rearrangement, and finally, cyclization with the elimination of ammonia.[7][9] The use of various acid catalysts (Brønsted or Lewis acids like ZnCl₂, BF₃, or polyphosphoric acid) at elevated temperatures drives the reaction to completion.[7][11] The reliability of this transformation has been validated across countless examples in the literature.
-
Advantages: The starting materials (phenylhydrazines, aldehydes, ketones) are generally inexpensive and readily available.[6] The reaction is operationally simple and robust.
-
Limitations: The reaction requires harsh acidic conditions and high temperatures, which can be incompatible with sensitive functional groups.[11][12] For unsymmetrical ketones, mixtures of regioisomers can be formed, complicating purification.[6] Synthesizing indoles with specific substitutions, particularly at the 7-position, can be challenging.[6]
Anilines: Versatility Through Modern Methodologies
Substituted anilines serve as highly versatile starting points for a range of indole syntheses, from classic methods to powerful modern transition-metal-catalyzed reactions.
This method involves the reaction of an α-halo-ketone with an excess of an aniline.[12] While historically plagued by harsh conditions and low yields, modern variations have improved its utility.[12][13]
-
Causality of Choice: This approach is primarily used for the synthesis of 2-arylindoles.[13] The aniline provides the N1 and benzene ring portion, while the α-halo-ketone provides carbons C2 and C3 along with their substituents.
The advent of palladium-catalyzed cross-coupling has revolutionized indole synthesis, offering milder conditions, broader functional group tolerance, and novel bond disconnections.[14][15] These methods often start with ortho-substituted anilines (e.g., o-haloanilines, o-alkynyl anilines).
-
Causality of Choice: This is the strategy of choice when high functional group tolerance is required or when constructing complex, highly substituted indoles. It provides access to substitution patterns that are difficult to achieve via Fischer or Bischler methods.
-
Key Methodologies:
-
Larock Indole Synthesis: A powerful annulation of o-haloanilines with internal alkynes.[10]
-
Buchwald-Hartwig Amination: Used to first form an N-aryl bond, followed by an intramolecular reaction to form the indole.[16]
-
Heck Reaction: Intramolecular Heck reactions of o-halo-N-allylanilines can efficiently construct the pyrrole ring.[15]
-
-
Trustworthiness & Control: These reactions proceed through well-understood catalytic cycles involving oxidative addition, migratory insertion, and reductive elimination.[10] The choice of palladium precursor, ligand, and base allows for fine-tuning of reactivity and selectivity, making these protocols highly reliable and reproducible. For example, specific ligands like X-Phos have been shown to be superior for couplings involving less reactive o-chloro and o-bromoanilines.[17]
Tryptophan and Indole: The Chiral Pool and Late-Stage Functionalization
In many cases, the target molecule is a derivative of the amino acid L-tryptophan, or it may be more efficient to start with the indole core itself and add functionality.
-
Causality of Choice: This is the premier strategy when the final product must be enantiomerically pure. L-tryptophan provides a readily available, inexpensive "chiral pool" starting material with the indole nucleus and the C3 side chain stereocenter already established.[18][19] This approach is also valuable for creating analogues through late-stage functionalization.
-
Methodologies:
-
Direct Derivatization: Tryptophan can be used as a starting material for the synthesis of more complex natural products.[19] Its α-amino and carboxylic acid groups can be protected and manipulated to build out complex structures.[20]
-
Enzymatic Synthesis: The enzyme Tryptophan Synthase (TrpS) and its engineered variants can catalyze the C-C bond formation between serine and various indole analogues, providing a green and highly stereoselective route to noncanonical tryptophan derivatives.[19][21]
-
C-H Functionalization: For starting with indole itself, modern C-H activation strategies allow for the direct and regioselective installation of substituents onto the pre-formed indole core, avoiding the need for de novo synthesis.[22]
-
Comparative Analysis of Starting Materials
| Starting Material | Primary Synthetic Route(s) | Key Advantages | Key Limitations | Ideal For... |
| Phenylhydrazine | Fischer Indole Synthesis | Inexpensive, readily available starting materials, operationally simple.[6] | Harsh conditions (acid, heat), limited functional group tolerance, potential regioisomer mixtures.[11][12] | Rapid access to simple 2,3-substituted indoles. |
| Aniline | Bischler-Moehlau, Pd-catalyzed (Larock, Heck, etc.) | High versatility, mild reaction conditions (Pd-cat.), excellent functional group tolerance, precise regiocontrol.[10][14][17] | Higher cost of catalysts and ligands, requires specific ortho-functionalization on the aniline.[15] | Complex, highly functionalized, or sensitive indole targets. |
| Tryptophan/Indole | Chiral Pool Synthesis, Enzymatic Synthesis, C-H Functionalization | Access to enantiopure products, ideal for analogue synthesis, avoids de novo ring construction.[19][21] | Limited to derivatization; the core structure is pre-defined. | Chiral indole alkaloids, tryptophan analogues, library synthesis. |
Field-Proven Protocol: Fischer Synthesis of 2-phenylindole
This protocol demonstrates a self-validating system for a classic indole synthesis.
Reactants: Phenylhydrazine and acetophenone. Catalyst: Polyphosphoric acid (PPA).
Step-by-Step Methodology:
-
Hydrazone Formation (Optional Isolation): In a round-bottom flask, combine phenylhydrazine (1.0 eq) and acetophenone (1.0 eq) in ethanol. Stir at room temperature for 1-2 hours. The phenylhydrazone intermediate may precipitate and can be isolated by filtration, or the solvent can be removed under reduced pressure to be used directly in the next step.
-
Cyclization: To the crude phenylhydrazone, add polyphosphoric acid (approx. 10 times the weight of the hydrazone).
-
Heating: Heat the viscous mixture with stirring to 100-120 °C. The reaction is often exothermic initially. Maintain the temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Allow the reaction to cool to approximately 60-70 °C. Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.
-
Isolation: The solid product will precipitate. Collect the crude 2-phenylindole by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-phenylindole.
Causality: PPA serves as both a strong acid catalyst and a dehydrating agent, effectively promoting the key[10][10]-sigmatropic rearrangement and subsequent cyclization/aromatization steps.[6][7] The thermal conditions provide the necessary activation energy for the rearrangement.
Conclusion and Future Outlook
The selection of a starting material for bioactive indole synthesis is a strategic decision that profoundly impacts the entire research and development process. While classic methods like the Fischer synthesis offer time-tested routes from simple precursors like phenylhydrazines , the demands of modern drug discovery for complexity and efficiency have elevated the importance of anilines in transition-metal-catalyzed reactions.[3][10] Furthermore, for targets where chirality is paramount, the use of tryptophan as a chiral synthon remains an indispensable strategy.[19]
The future of indole synthesis will likely focus on developing even more efficient, selective, and sustainable methods. This includes the expansion of C-H activation techniques to allow for late-stage functionalization of the indole core and the continued development of biocatalytic routes that offer unparalleled stereocontrol under environmentally benign conditions.[21][22] A thorough understanding of the foundational logic presented in this guide will empower researchers to navigate these evolving methodologies and make the optimal strategic choices for their next bioactive target.
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The Strategic Utility of Ethyl 3-Iodo-5-Nitro-1H-Indole-2-Carboxylate in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile intermediate in medicinal chemistry. Its unique trifunctional nature, featuring an ethyl ester at the C2 position, an iodine atom at the C3 position, and a nitro group at the C5 position, provides a powerful scaffold for the synthesis of complex molecular architectures with diverse pharmacological activities. This guide, intended for researchers, scientists, and drug development professionals, delves into the synthesis, characterization, and strategic applications of this key chemical intermediate.
Physicochemical Properties and Structural Attributes
At its core, the indole scaffold is a privileged structure in drug discovery, present in numerous natural products and FDA-approved drugs.[1][2] The strategic placement of three distinct functional groups on the ethyl indole-2-carboxylate backbone endows this compound with a unique reactivity profile, making it a cornerstone for combinatorial library synthesis and targeted drug design.
| Property | Value |
| Molecular Formula | C₁₁H₉IN₂O₄ |
| Molecular Weight | 360.11 g/mol |
| Appearance | Expected to be a solid |
| CAS Number | 101507-11-7 |
The electron-withdrawing nature of the nitro group at C5 and the ethyl carboxylate at C2 significantly influences the electron density of the indole ring, impacting its reactivity in subsequent chemical transformations. The iodine atom at the C3 position is an excellent leaving group, rendering this position highly susceptible to a variety of cross-coupling reactions.
Synthesis and Characterization
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. A logical and efficient synthetic pathway involves the initial nitration of ethyl 1H-indole-2-carboxylate, followed by iodination of the resulting 5-nitro derivative.
Synthesis of Ethyl 5-Nitro-1H-Indole-2-Carboxylate
The introduction of a nitro group at the C5 position of the indole ring can be achieved via electrophilic nitration. A common method involves the use of a nitrating agent, such as nitric acid in the presence of a strong acid catalyst. A patented procedure describes the synthesis of 5-nitroindole-2-carboxylic acid through the ethyl ester intermediate, which is formed by the Fischer indole synthesis from p-nitrophenylhydrazine hydrochloride and ethyl pyruvate, followed by cyclization.[3][4]
Experimental Protocol: Synthesis of Ethyl 5-Nitro-1H-Indole-2-Carboxylate [5]
-
Step 1: Japp-Klingemann Reaction. A diazonium salt of 4-nitroaniline is reacted with ethyl 2-methyl-3-oxobutanoate to form an intermediate hydrazone.
-
Step 2: Fischer Indole Synthesis. The resulting hydrazone is then treated with a strong acid catalyst, such as polyphosphoric acid, and heated to induce cyclization, affording ethyl 5-nitro-1H-indole-2-carboxylate.
-
Purification. The crude product is purified by recrystallization or column chromatography.
Iodination of Ethyl 5-Nitro-1H-Indole-2-Carboxylate
The subsequent iodination at the C3 position is an electrophilic substitution reaction. The presence of the electron-withdrawing nitro and carboxylate groups deactivates the indole ring, making the C3 position the most nucleophilic and thus the most likely site for electrophilic attack. N-Iodosuccinimide (NIS) is a commonly used and effective reagent for the iodination of indoles.[6][7]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup. Ethyl 5-nitro-1H-indole-2-carboxylate is dissolved in a suitable aprotic solvent, such as acetonitrile or dichloromethane.
-
Iodination. N-Iodosuccinimide (1.0-1.2 equivalents) is added to the solution in one portion or portion-wise. The reaction is typically stirred at room temperature.
-
Monitoring and Work-up. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched, and the product is extracted.
-
Purification. The crude product is purified by column chromatography on silica gel to yield this compound.
dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
A [label="Ethyl 1H-indole-2-carboxylate"]; B [label="Nitration\n(e.g., HNO3/H2SO4)", shape=ellipse, fillcolor="#FFFFFF", color="#EA4335"]; C [label="Ethyl 5-nitro-1H-indole-2-carboxylate"]; D [label="Iodination\n(e.g., N-Iodosuccinimide)", shape=ellipse, fillcolor="#FFFFFF", color="#34A853"]; E [label="this compound"];
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
The structural elucidation of this compound and its precursors is confirmed through a combination of spectroscopic techniques.
Characterization Data for Ethyl 5-Nitro-1H-Indole-2-Carboxylate: [5]
-
¹H NMR (DMSO-d₆, δ ppm): 1.34 (t, 3H), 4.32 (q, 2H), 7.18 (s, 1H), 7.25 (s, 1H), 7.35 (s, 1H), 7.60 (s, 1H), 8.98 (s, 1H, broad).
-
¹³C NMR (DMSO-d₆, δ ppm): 14.42, 61.81, 110.45, 111.94, 120.84, 122.66, 125.40, 130.81, 139.25, 142.75, 161.26.
-
IR (KBr, ν, cm⁻¹): 3310 (N-H), 1715 (C=O ester), 1540 (C=C Ar.), 1235 (C-O).
-
MS (m/z): 234.06.
Reactivity and Synthetic Utility
The strategic positioning of the iodo and nitro groups, along with the carboxylate ester, makes this compound a versatile building block for the synthesis of a wide array of complex molecules.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond at the C3 position is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a diverse range of substituents, including aryl, vinyl, and alkynyl groups, at this position. This capability is of paramount importance in the construction of libraries of compounds for high-throughput screening in drug discovery programs.
dot graph { layout=dot; node [shape=plaintext]; edge [color="#34A853"];
Intermediate [label="this compound"]; Suzuki [label="Suzuki Coupling\n(Ar-B(OH)2)"]; Heck [label="Heck Coupling\n(Alkene)"]; Sonogashira [label="Sonogashira Coupling\n(Alkyne)"]; Product_Suzuki [label="C3-Aryl Indole Derivative"]; Product_Heck [label="C3-Alkenyl Indole Derivative"]; Product_Sonogashira [label="C3-Alkynyl Indole Derivative"];
Caption: Key cross-coupling reactions at the C3 position.
Reduction of the Nitro Group
The nitro group at the C5 position can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. This transformation opens up another avenue for functionalization, as the resulting amino group can be acylated, alkylated, or converted into a diazonium salt for further derivatization.
Modification of the Ester Group
The ethyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. This modification is frequently employed in the late stages of a synthetic sequence to introduce diversity and modulate the pharmacokinetic properties of the final compounds.
Applications in Drug Discovery
The unique structural features of this compound make it a valuable starting material for the synthesis of a range of biologically active molecules, particularly in the areas of oncology, neurodegenerative diseases, and infectious diseases.
Kinase Inhibitors
Many kinase inhibitors incorporate a substituted indole scaffold. The ability to introduce diverse substituents at the C3 and C5 positions of the indole ring through cross-coupling and nitro group reduction, respectively, makes this intermediate particularly useful for the synthesis of libraries of potential kinase inhibitors. For example, functionalized indoles are key components in the development of inhibitors for Glycogen Synthase Kinase-3β (GSK-3β), a target implicated in various diseases including Alzheimer's disease, type 2 diabetes, and cancer.[2][5][8][9][10][11][12][13]
Antiviral Agents
Indole derivatives have demonstrated a broad spectrum of antiviral activities.[14][15][16][17] The functional handles on this compound allow for the synthesis of compounds that can be screened against a variety of viral targets. For instance, indole-containing compounds have been identified as inhibitors of viral entry, reverse transcriptase, and other key viral enzymes.
Safety and Handling
Conclusion
This compound is a strategically designed chemical intermediate that offers a wealth of opportunities for the synthesis of novel and complex molecules in the field of drug discovery. Its trifunctional nature allows for a high degree of diversification, making it an invaluable tool for the generation of compound libraries for screening against a wide range of biological targets. As the demand for new therapeutics continues to grow, the importance of such versatile building blocks in the arsenal of the medicinal chemist cannot be overstated.
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The Evolving Reactivity of Polysubstituted Indoles: A Technical Guide for Synthetic and Medicinal Chemists
Abstract
The indole scaffold is a cornerstone of medicinal chemistry and materials science, celebrated for its prevalence in bioactive natural products and pharmaceuticals.[1] The strategic functionalization of the indole core is paramount for modulating its biological activity and physicochemical properties.[2] This technical guide provides an in-depth exploration of the reactivity of polysubstituted indoles, moving beyond fundamental principles to offer field-proven insights for researchers, scientists, and drug development professionals. We will dissect the intricate interplay of substituent effects and reaction conditions, providing a causal understanding of experimental choices for key transformations. This guide is structured to serve as a self-validating system, grounding mechanistic claims and protocols in authoritative literature.
The Electronic Landscape of the Indole Nucleus: A Tale of Two Rings
The indole framework is an aromatic heterocycle comprising a benzene ring fused to a pyrrole ring. The nitrogen lone pair's participation in the π-system renders the molecule electron-rich and highly susceptible to electrophilic attack.[3] This inherent reactivity is not uniform; the C3 position of the pyrrole ring is the most nucleophilic site, exhibiting a reactivity approximately 10¹³ times greater than that of benzene.[3] However, the reactivity landscape is profoundly altered by the presence of substituents on either the pyrrole or the benzene ring.
The inherent reactivity hierarchy of an unsubstituted indole follows the general order of C3 > N1 > C2 > C5 > C4 > C6 > C7 for electrophilic substitution. C-H functionalization of the indole framework typically occurs at the C3 position via an aromatic electrophilic substitution pathway, or at the C2 position if C3 is already substituted. The functionalization of the less reactive benzenoid C-H bonds at the C4 to C7 positions presents a significant synthetic challenge due to their similar reactivities.[4]
Modulating Reactivity: The Profound Influence of Substituents
The strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) is the primary tool for tuning the reactivity and regioselectivity of indole functionalization.
Electron-Donating Groups (EDGs): Enhancing Nucleophilicity
EDGs, such as alkyl, alkoxy, and amino groups, increase the electron density of the indole ring system, further activating it towards electrophilic attack. This enhanced nucleophilicity generally accelerates reactions but can sometimes lead to challenges in controlling selectivity and preventing over-reaction. Theoretical studies have shown that substituents like -CH₃ and -NH₂ exhibit an activating effect.[5]
Electron-Withdrawing Groups (EWGs): Taming Reactivity and Directing Substitution
Conversely, EWGs (e.g., nitro, cyano, acyl, sulfonyl groups) decrease the electron density of the indole ring, deactivating it towards electrophiles.[3] This deactivation can be advantageous, allowing for more controlled and selective reactions. The position and strength of the EWG are critical factors. For instance, an EWG at the C3 position can facilitate dearomatization reactions.[6] The presence of an N-protecting group, particularly an electron-withdrawing one, is often crucial in reactions like Friedel-Crafts acylation to prevent side reactions at the nitrogen and to direct acylation to the C5 position in 4-substituted indoles.[7]
Key Reaction Classes in the Functionalization of Polysubstituted Indoles
The following sections delve into pivotal reaction types, providing mechanistic rationale and actionable protocols for the synthesis of complex indole derivatives.
Electrophilic Aromatic Substitution: The Cornerstone of Indole Chemistry
Friedel-Crafts acylation is a fundamental method for introducing acyl groups onto the indole ring, typically at the C3 position.[8] The choice of Lewis acid is critical; strong acids like AlCl₃ can lead to decomposition, while milder ones like dialkylaluminum chlorides offer higher yields and cleaner reactions, especially for acid-sensitive indoles.[8] For N-unprotected indoles, acylation can also occur at the nitrogen, making N-protection a common strategy to ensure C3 selectivity.[9] In 4-substituted indoles with N-electron-withdrawing groups, acylation can be directed exclusively to the C5 position.[7]
Experimental Protocol: General Procedure for Friedel-Crafts Acylation of Indoles at the C3-Position [8]
-
To a solution of the substituted indole in a suitable solvent (e.g., CH₂Cl₂), add a dialkylaluminum chloride solution (e.g., Et₂AlCl) at a controlled temperature (e.g., 0 °C).
-
Stir the mixture for a short period (e.g., 15 minutes).
-
Add the desired acyl chloride dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature, monitoring by TLC until completion.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 3-acylindole.
The Vilsmeier-Haack reaction is a classic method for the formylation of indoles at the C3 position using a Vilsmeier reagent, typically generated from phosphorus oxychloride and a disubstituted formamide like DMF. This reaction is generally high-yielding and tolerant of a wide range of substituents.
Logical Workflow: Vilsmeier-Haack Reaction
Caption: A simplified workflow for the Vilsmeier-Haack formylation of a polysubstituted indole.
Cycloaddition Reactions: Building Molecular Complexity
The C2-C3 double bond of the indole nucleus can participate in various cycloaddition reactions, providing access to complex fused and spirocyclic ring systems.[10]
Intramolecular [4+2] cycloadditions of ynamides and conjugated enynes offer a powerful strategy for the synthesis of highly substituted indolines and indoles, particularly those with substitution on the benzenoid ring.[11] These reactions proceed through a strained isoaromatic cyclic allene intermediate, which then rearranges to the indoline product.[11] Subsequent oxidation, for example with o-chloranil, can furnish the corresponding indole.[11]
Dearomative (4+3) cycloaddition reactions between 3-alkenylindoles and in situ-generated oxyallyl cations provide a direct route to cyclohepta[b]indoles, which are core structures in many bioactive natural products.[12][13] These reactions are typically high-yielding and diastereoselective.[13]
Data Presentation: Representative [4+3] Cycloaddition Reactions of 3-Alkenylindoles [13]
| Entry | Indole Substituent (N) | Benzene Ring Substituent | Yield (%) |
| 1 | Ts | H | 95 |
| 2 | Boc | H | 79 |
| 3 | Ts | 5-Me | 94 |
| 4 | Ts | 5-F | 93 |
| 5 | Ts | 5-Cl | 95 |
| 6 | Ts | 5-Br | 96 |
| 7 | Ts | 5-OMe | 92 |
| 8 | Ts | 6-Cl | 90 |
| 9 | Ts | 7-Me | 89 |
Transition Metal-Catalyzed C-H Functionalization: A Modern Paradigm
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of polysubstituted indoles.[14] Transition metals, particularly palladium and ruthenium, have been instrumental in developing a vast array of selective C-H functionalization reactions.[14][15]
Palladium catalysis is widely employed for the direct arylation, alkenylation, and amination of indoles. The regioselectivity of these reactions can often be controlled by the choice of directing group on the indole nitrogen.[4] For instance, palladium/norbornene cooperative catalysis enables the vicinal di-carbo-functionalization of indoles at the C2 and C3 positions.[16]
Experimental Protocol: Palladium-Catalyzed Vicinal C2-Arylation and C3-Alkenylation of Indoles [16]
-
To an oven-dried vial, add the N-substituted indole, aryl iodide, activated alkene, Pd(OAc)₂, C1-substituted norbornene, and a suitable carbonate base (e.g., Cs₂CO₃).
-
Evacuate and backfill the vial with an inert gas (e.g., argon).
-
Add a degassed solvent (e.g., 1,4-dioxane).
-
Seal the vial and heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 24 h).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite and concentrate the filtrate.
-
Purify the residue by flash column chromatography to yield the C2-arylated, C3-alkenylated indole.
Ruthenium catalysts have also proven effective for the site-selective C-H functionalization of indoles.[17] For example, ruthenium-catalyzed direct C-H phosphorylation at the C4 position of indoles has been achieved, with steric effects from bulky N-substituents being the key to controlling regioselectivity.[18]
Mechanistic Rationale: Regioselective C-H Functionalization
Caption: A generalized workflow for transition metal-catalyzed C-H functionalization of indoles.
Dearomatization Reactions: Accessing Three-Dimensional Scaffolds
Dearomatization reactions of indoles provide a powerful means to convert planar aromatic structures into three-dimensional, stereochemically rich indoline and indolenine frameworks.[19][20] These reactions have gained significant traction for the synthesis of complex natural products. Organocatalytic asymmetric dearomatization (organo-CADA) reactions have emerged as a particularly effective strategy.[20] Additionally, visible-light-induced dearomative annulation offers a mild and sustainable approach to polycyclic indolines.[21]
Classic Name Reactions for Polysubstituted Indole Synthesis
While modern methods for indole functionalization are powerful, classic name reactions remain indispensable for the de novo synthesis of polysubstituted indoles.
Fischer Indole Synthesis
The Fischer indole synthesis is a venerable and versatile method for constructing the indole ring from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[22] This reaction proceeds through a phenylhydrazone intermediate, which undergoes a[23][23]-sigmatropic rearrangement.[22][24] A one-pot modification allows for the synthesis of polysubstituted indoles directly from aliphatic nitro compounds.[23]
Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine (such as tryptamine) with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydro-β-carboline.[25] This reaction is a cornerstone in the synthesis of many indole alkaloids.[26][27]
Conclusion and Future Outlook
The reactivity of polysubstituted indoles is a rich and multifaceted field, continually evolving with the advent of new synthetic methodologies. A deep understanding of the electronic effects of substituents, coupled with the strategic application of both classic and modern synthetic reactions, empowers chemists to design and execute efficient syntheses of complex, functionally diverse indole-containing molecules. The ongoing development of site-selective C-H functionalization and asymmetric dearomatization reactions promises to further expand the synthetic chemist's toolkit, enabling the construction of novel indole scaffolds with tailored properties for applications in medicine and materials science.
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The Profound Influence of the Nitro Group on the Reactivity of Indole-2-Carboxylates: A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Indole-2-carboxylates are a cornerstone scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Their inherent reactivity is largely dictated by the electron-rich nature of the indole nucleus. The introduction of a nitro group, a potent electron-withdrawing moiety, dramatically alters this electronic landscape, leading to a paradigm shift in the molecule's reactivity and opening up new avenues for synthetic diversification. This guide provides an in-depth analysis of the role of the nitro group in modulating the reactivity of indole-2-carboxylates. We will explore the fundamental electronic effects, the resulting changes in reactivity towards both electrophiles and nucleophiles, and the synthetic strategies that leverage these altered properties. Furthermore, this guide will detail key experimental protocols and highlight the application of these principles in the context of drug discovery and development, offering valuable insights for researchers and scientists in the field.
The Electronic Landscape of Indole-2-Carboxylates: A Baseline
The indole ring system is an aromatic heterocycle characterized by a high degree of electron density, particularly within the pyrrole ring. This electron-rich nature makes the indole nucleus highly susceptible to electrophilic attack, with the C3 position being the most common site of reaction. For indole-2-carboxylates, while the C2 position is occupied, the C3 position remains the primary target for electrophiles under many conditions. The carboxylate group at C2, being electron-withdrawing, slightly deactivates the ring but does not fundamentally change this inherent reactivity profile.
The Nitro Group as a Powerful Modulator of Reactivity
The introduction of a nitro group (–NO₂) to the indole-2-carboxylate scaffold profoundly perturbs its electronic properties through a combination of inductive and resonance effects.[4]
Electronic Effects of the Nitro Group
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group leads to a strong electron-withdrawing inductive effect. This effect pulls electron density away from the indole ring through the sigma bond framework, resulting in a general deactivation of the entire ring system towards electrophilic attack.[4]
-
Resonance Effect (-M): The nitro group can also participate in resonance, further delocalizing the π-electrons of the indole ring. This resonance effect is most pronounced when the nitro group is located on the benzene ring (positions 4, 5, 6, and 7), where it can effectively withdraw electron density from the π-system.[4] This delocalization significantly reduces the electron density of the indole nucleus, transforming it from an electron-rich to an electron-poor system.[4] The deactivating effect of the nitro group is particularly strong at the ortho and para positions relative to its point of attachment.[5]
Indole [label="Indole-2-Carboxylate"]; Nitro_Group [label="Nitro Group (-NO₂)"]; Inductive_Effect [label="Inductive Effect (-I)\nσ-bond polarization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Resonance_Effect [label="Resonance Effect (-M)\nπ-electron delocalization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reactivity_Outcome [label="Altered Reactivity Profile\n(Electron-Poor Ring)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Indole -> Nitro_Group [label="Substitution"]; Nitro_Group -> Inductive_Effect [label="Exerts"]; Nitro_Group -> Resonance_Effect [label="Exerts"]; Inductive_Effect -> Reactivity_Outcome [label="Leads to"]; Resonance_Effect -> Reactivity_Outcome [label="Leads to"]; }
Caption: Electronic effects of the nitro group on the indole ring.Impact on N-H Acidity
The strong electron-withdrawing nature of the nitro group also significantly increases the acidity of the indole N-H proton.[6][7] By stabilizing the resulting conjugate base (the indolide anion) through induction and resonance, the nitro group makes the N-H proton more susceptible to deprotonation by a base. This enhanced acidity has important implications for synthetic strategies, facilitating N-alkylation, N-arylation, and other N-functionalization reactions under milder conditions than those required for their non-nitrated counterparts.[2]
Altered Reactivity Profiles of Nitro-Indole-2-Carboxylates
The electronic perturbation caused by the nitro group leads to a dramatic shift in the reactivity of the indole-2-carboxylate scaffold.
Electrophilic Aromatic Substitution
As a consequence of the powerful deactivating effects of the nitro group, the pyrrole ring of a nitro-indole-2-carboxylate is significantly less reactive towards electrophiles.[8][9] Electrophilic attack, if it occurs, is often directed to the less deactivated benzene ring. For instance, the nitration of 2-methylindole under acidic conditions yields the 5-nitro derivative, as protonation at C3 deactivates the pyrrole ring towards further electrophilic attack.[8][9] The synthesis of dinitroindoles often involves the nitration of an already nitro-substituted indole, demonstrating that further electrophilic substitution is possible, albeit under forcing conditions.[10]
Nucleophilic Aromatic Substitution (SNAAr): An Inversion of Reactivity
Perhaps the most significant consequence of introducing a nitro group is the activation of the indole ring towards nucleophilic aromatic substitution (SNAAr).[4][11] This represents a complete inversion of the typical reactivity of the indole nucleus. The nitro group, particularly when positioned at C4, C5, C6, or C7, can stabilize the negative charge of the Meisenheimer complex intermediate formed during nucleophilic attack, thereby facilitating the displacement of a leaving group (such as a halide). This opens up a rich area of chemistry for the functionalization of the indole core with a wide range of nucleophiles, including amines, alkoxides, and thiolates.[12][13][14][15]
Reactivity at the C2/C3 Positions
When the nitro group is located at the C3 position, it renders the C2 position more electrophilic.[16] This makes 3-nitroindoles valuable as Michael acceptors in conjugate addition reactions with various nucleophiles.[16][17] This reactivity has been exploited for the synthesis of complex heterocyclic systems.[17] The presence of a nitro group on the ring can also influence the reactivity of the C2-carboxylate group, for example, by affecting its susceptibility to hydrolysis or amidation.
Synthetic Utility and Key Transformations
The unique reactivity of nitro-indole-2-carboxylates makes them versatile intermediates in organic synthesis.
Synthesis of Nitro-Indole-2-Carboxylates
Several methods are available for the synthesis of these important building blocks:
-
Direct Nitration: Indole-2-carboxylates can be nitrated directly, although the reaction conditions must be carefully controlled to avoid polymerization and side reactions.[10][18] Non-acidic nitrating agents like benzoyl nitrate or ethyl nitrate are often preferred over the traditional nitric acid/sulfuric acid mixture.[8][9]
-
Fischer Indole Synthesis: A common and versatile method involves the cyclization of arylhydrazones derived from nitro-substituted phenylhydrazines.[18][19][20] This approach allows for the regioselective introduction of the nitro group at various positions on the benzene ring.
-
Modern Synthetic Methods: More recent methods include the condensation of 2-dimethylaminobenzaldehydes with nitroacetic acid esters and regioselective nitration under non-acidic and non-metallic conditions.[1][21]
Reduction of the Nitro Group: A Gateway to Aminoindoles
The reduction of the nitro group to an amino group is a crucial transformation that provides access to aminoindoles, which are themselves valuable synthetic intermediates.[22][23]
Common Reduction Methods:
| Method | Reagents | Typical Yields | Notes |
| Catalytic Hydrogenation | H₂, Pd/C | High | Clean reaction, but may not be compatible with other reducible functional groups. |
| Stannous Chloride (SnCl₂) | SnCl₂·2H₂O, HCl, Ethanol | Good to Excellent | A classic and reliable method.[22] |
| Sodium Dithionite (Na₂S₂O₄) | Na₂S₂O₄, NaOH(aq) | Good | A mild and effective reducing agent.[22] |
Experimental Protocol: Reduction of Ethyl 5-Nitro-1H-indole-2-carboxylate using SnCl₂ [22]
-
To a solution of ethyl 5-nitro-1H-indole-2-carboxylate (1.0 g, 4.27 mmol) in ethanol (20 mL) in a round-bottom flask, add stannous chloride dihydrate (SnCl₂·2H₂O) (4.8 g, 21.35 mmol).
-
Add concentrated hydrochloric acid (5 mL) to the mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 5-amino-1H-indole-2-carboxylate.
Note: Unprotected aminoindoles can be unstable and are often used in situ or protected immediately after formation.[19][22]
Start [label="Nitro-Indole-2-Carboxylate"]; Reduction [label="Reduction\n(e.g., SnCl₂, H₂/Pd-C, Na₂S₂O₄)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Amino_Indole [label="Amino-Indole-2-Carboxylate"]; In_Situ [label="In Situ Derivatization", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protection [label="Protection\n(e.g., Acylation)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Further_Synthesis [label="Further Synthetic Transformations"];
Start -> Reduction; Reduction -> Amino_Indole; Amino_Indole -> In_Situ; Amino_Indole -> Protection; In_Situ -> Further_Synthesis; Protection -> Further_Synthesis; }
Caption: Synthetic workflow for the reduction of nitro-indoles.Palladium-Catalyzed Cross-Coupling Reactions
Halo-substituted nitro-indole-2-carboxylates are excellent substrates for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.[24][25][26][27][28] These reactions provide a powerful means to construct complex molecular architectures by forming new carbon-carbon and carbon-nitrogen bonds, which is of great importance in the synthesis of potential drug candidates.[26]
Applications in Drug Discovery and Medicinal Chemistry
The unique reactivity and structural features of nitro-indole-2-carboxylates make them highly valuable in the field of drug discovery.[3][24][29][30][31]
-
Key Intermediates: They serve as crucial intermediates in the synthesis of a wide range of biologically active compounds, including antiviral, anticancer, and antibacterial agents.[14][24][29][31]
-
HIV Integrase Inhibitors: Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[29] The indole nucleus and the C2-carboxyl group are crucial for chelating with the magnesium ions in the enzyme's active site.[29]
-
Anticancer Agents: Nitroindole derivatives have been investigated as c-Myc G-quadruplex binders with potential anticancer activity.[14]
-
The Nitro Group as a Pharmacophore: In some cases, the nitro group itself can act as a pharmacophore, contributing to the biological activity of the molecule.[32] More commonly, it serves as a precursor to an amino group, which is often a key functionality for interacting with biological targets.
Summary and Future Outlook
The introduction of a nitro group onto the indole-2-carboxylate scaffold is a powerful strategy for modulating its electronic properties and reactivity. This transformation converts the electron-rich indole nucleus into an electron-poor system, deactivating it towards electrophilic attack while simultaneously activating it for nucleophilic substitution. This "umpolung" of reactivity provides access to a diverse range of functionalized indole derivatives that would be difficult to synthesize otherwise. The synthetic versatility of nitro-indole-2-carboxylates, particularly their utility in reduction and cross-coupling reactions, has cemented their importance as key building blocks in medicinal chemistry and drug discovery. Future research in this area will likely focus on the development of new, more efficient methods for the synthesis and functionalization of these valuable compounds, as well as their application in the design of novel therapeutic agents targeting a wide range of diseases.
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- Strauss, C. R., & Trainor, R. W. (1998). Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. Australian Journal of Chemistry, 51(8), 703-706.
- Somei, M., et al. (2009). Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile Building Block for 2,3,6-Trisubstituted Indoles. HETEROCYCLES, 79(1), 439.
- Xu, B., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry, 22(15), 4067-4076.
- Gmeiner, P., et al. (1991). Regiospecific functionalization of indole-2-carboxylates and diastereoselective preparation of the corresponding indolines. Heterocycles, 32(11), 2135-2148.
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The Strategic Imperative of C3-Iodination: A Gateway to Advanced Indole Functionalization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone of medicinal chemistry and natural product synthesis, forming the structural core of a vast array of bioactive compounds, from the essential amino acid tryptophan to complex anticancer agents.[1][2] Its prevalence underscores the continuous need for robust and versatile synthetic methodologies to access novel analogues for drug discovery. Among the various strategies for indole modification, C3-iodination stands out as a pivotal and highly efficient gateway reaction. The introduction of an iodine atom at the inherently nucleophilic C3-position transforms the indole into a versatile building block, primed for a multitude of subsequent carbon-carbon and carbon-heteroatom bond-forming reactions.[3][4] This guide provides a senior application scientist's perspective on the core principles, methodologies, and strategic applications of C3-iodination, illuminating its indispensable role in modern organic synthesis.
Part 1: The Foundational Principle: Inherent Reactivity of the Indole C3-Position
The synthetic utility of the indole ring is largely dictated by its electronic properties. The fusion of the benzene ring with the electron-rich pyrrole moiety results in a π-system where the C3 position bears the highest electron density and is thus the most nucleophilic center. This makes it the kinetic site for electrophilic aromatic substitution.[5][6] While other positions on the indole nucleus can be functionalized, these transformations often necessitate more complex strategies, such as the use of directing groups or transition-metal-catalyzed C-H activation to overcome the innate preference for C3.[7][8][9]
The mechanism of electrophilic attack at C3 is energetically favored due to the formation of a resonance-stabilized cationic intermediate (a sigma complex or arenium ion) where the positive charge is effectively delocalized without disrupting the aromaticity of the benzene ring. This inherent reactivity is the cornerstone upon which C3-iodination strategies are built.
Caption: General mechanism of electrophilic substitution at the indole C3-position.
Part 2: Methodologies for Selective C3-Iodination: A Chemist's Toolkit
The choice of iodinating agent is critical and depends on the substrate's reactivity, functional group tolerance, and desired reaction conditions. The overarching goal is to generate a potent electrophilic iodine species, often represented as I⁺, that can efficiently react with the electron-rich indole core.
Key Iodinating Reagents:
-
Molecular Iodine (I₂): As the least reactive of the common halogens, I₂ often requires activation to effect iodination, especially on less reactive indole substrates.[10] This is typically achieved by using an oxidizing agent (e.g., H₂O₂, Oxone, (NH₄)₂S₂O₈) which converts iodide (I⁻) byproduct back to the active I₂ or generates a more potent electrophilic species in situ.[11][12][13] In iodine-catalyzed reactions, I₂ is regenerated within the catalytic cycle, making it an atom-economical choice.[5][14]
-
N-Iodosuccinimide (NIS): NIS is a mild, crystalline, and easy-to-handle source of electrophilic iodine, making it one of the most popular reagents for this transformation.[15][16] Its reactivity can be enhanced with a catalytic amount of a Brønsted or Lewis acid.[15] It is often the reagent of choice for substrates bearing sensitive functional groups.
-
Iodine Monochloride (ICl): This interhalogen compound is a more powerful electrophile than I₂ and provides rapid and efficient iodination.[12][16] However, its higher reactivity can sometimes lead to over-reaction or undesired side reactions if not carefully controlled.
-
1,3-Diiodo-5,5-dimethylhydantoin (DIH): Similar to NIS, DIH is another stable, solid reagent that serves as an effective source of electrophilic iodine, often used for electron-rich aromatic compounds.[12][17]
Comparative Overview of Common Iodinating Agents
| Reagent | Typical Conditions | Advantages | Limitations |
| I₂ / Oxidant | I₂ (1.1 eq), (NH₄)₂S₂O₈ (1.5 eq), MeCN, rt | Inexpensive, readily available | Requires a stoichiometric oxidant, potential for side reactions |
| NIS | NIS (1.1 eq), CH₂Cl₂, 0 °C to rt | Mild, high yields, easy to handle | More expensive than I₂ |
| ICl | ICl (1.1 eq), CH₂Cl₂/Pyridine, 0 °C | Highly reactive, fast reactions | Can be harsh, potential for chlorination side products |
| DIH | DIH (0.6 eq), MeCN, rt | Stable solid, efficient | Less commonly used than NIS |
Field-Proven Experimental Protocol: C3-Iodination with NIS
This protocol describes a reliable and reproducible method for the selective C3-iodination of a generic indole.
Objective: To synthesize 3-iodoindole from indole using N-Iodosuccinimide.
Materials:
-
Indole (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.05 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add indole (1.0 eq) and dissolve it in anhydrous dichloromethane (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the reaction's exothermicity and prevent the formation of di-iodinated byproducts.
-
Reagent Addition: Add N-Iodosuccinimide (1.05 eq) portion-wise over 5-10 minutes. The slight excess of NIS ensures complete consumption of the starting material. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature over 1-2 hours until TLC analysis indicates full conversion of the indole.
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to neutralize any remaining NIS or iodine. Stir vigorously for 10 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine. The bicarbonate wash removes the succinimide byproduct.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-iodoindole.
Self-Validation: The success of this protocol is validated by obtaining a clean product with the expected spectral data (¹H NMR, ¹³C NMR, MS) and a high isolated yield (>90% is typical for simple indoles).
Part 3: The 3-Iodoindole as a Synthetic Linchpin for Cross-Coupling
The true importance of C3-iodination lies in the synthetic versatility of the resulting 3-iodoindole. The carbon-iodine bond is relatively weak and highly polarizable, making it an exceptional participant in a wide range of transition-metal-catalyzed cross-coupling reactions.[3][4][18] This reactivity allows for the direct and modular installation of diverse functionalities at the C3 position, a strategy that is central to modern drug development and materials science.
Key Cross-Coupling Transformations:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the 3-iodoindole with an aryl or vinyl boronic acid (or ester), forming a new C(sp²)-C(sp²) bond. It is one of the most reliable methods for C3-arylation.[19][20]
-
Sonogashira Coupling: This reaction, co-catalyzed by palladium and copper, forges a C(sp²)-C(sp) bond between the 3-iodoindole and a terminal alkyne. The resulting 3-alkynylindoles are valuable intermediates and structural motifs in their own right.[3][18][19]
-
Heck Coupling: The Heck reaction creates a C(sp²)-C(sp²) bond by coupling the 3-iodoindole with an alkene, offering a direct route to 3-vinylindoles.[3][21]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C(sp²)-N bond, enabling the synthesis of 3-aminoindoles and related derivatives by coupling with various amine nucleophiles.[22]
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 3-phenylindole from 3-iodoindole and phenylboronic acid.
Materials:
-
3-Iodoindole (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq) or other suitable ligand
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Solvent mixture (e.g., Toluene/Ethanol/Water, 4:1:1)
-
Ethyl acetate and water for workup
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a separate flask, stir Pd(OAc)₂ and PPh₃ in a small amount of the reaction solvent under nitrogen for 15 minutes. This allows for the in-situ formation of the active Pd(0) catalyst.
-
Reaction Setup: To a reaction vessel, add 3-iodoindole (1.0 eq), phenylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq). The base is crucial for activating the boronic acid in the transmetalation step.
-
Degassing: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times. This is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture, followed by the pre-formed catalyst solution, via syringe.
-
Heating: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield pure 3-phenylindole.
Part 4: Strategic Applications in Drug Discovery and Complex Synthesis
The C3-iodination/cross-coupling sequence is not merely an academic exercise; it is a workhorse in the synthesis of high-value molecules. Many bioactive indole alkaloids and pharmaceuticals are synthesized using this powerful two-step process.[23][24][25]
This strategy is particularly valuable for late-stage functionalization . In a drug discovery program, chemists can synthesize a core indole intermediate and then, in the final steps, introduce diversity at the C3 position by coupling the corresponding 3-iodo derivative with a library of boronic acids, alkynes, or amines. This modular approach dramatically accelerates the generation of analogues for structure-activity relationship (SAR) studies.[26]
Caption: Workflow for generating diverse indole analogues via C3-iodination.
For instance, the synthesis of many natural products, which often feature complex C3-substituents, relies on this methodology to install key fragments efficiently and with high selectivity.[27]
Conclusion and Future Outlook
C3-iodination is a foundational transformation in indole chemistry, serving as a robust and reliable method for activating the most nucleophilic position of the indole ring. Its true power is realized when paired with the vast arsenal of transition-metal-catalyzed cross-coupling reactions, providing a modular and efficient platform for the synthesis of complex, functionalized indoles. This strategy has proven indispensable in academic research, natural product synthesis, and industrial drug discovery for rapidly accessing novel chemical matter.
Looking ahead, the field continues to evolve. The development of more sustainable and environmentally benign iodination methods, including enzymatic halogenation, promises to reduce reliance on hazardous reagents.[28][29] Furthermore, the ongoing innovation in catalyst design for cross-coupling reactions will undoubtedly expand the scope and utility of 3-iodoindoles, solidifying the strategic importance of C3-iodination for years to come.
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- Title: Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH)
- Title: Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles Source: ACS Omega - ACS Publications URL
- Title: Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization Source: Thieme URL
- Title: Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization Source: The Journal of Organic Chemistry - ACS Publications URL
- Title: Selective Synthesis of 2‐(Indol‐3‐Yl)
- Title: Iterative Use of Regiocomplementary Flavin-Dependent Halogenases Gives Access to Unique Halogenation Patterns Source: Wiley Online Library URL
- Title: Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E.
- Title: Iodine-catalyzed regioselective C-3 arylation of indoles with p-quinols Source: OUCI URL
- Title: Iterative Use of Regiocomplementary Flavin‐Dependent Halogenases Gives Access to Unique Halogenation Patterns Source: ResearchGate URL
- Title: I2 and Electrophilic I+ reagents Source: Wordpress URL
- Title: Recent Advances in the Synthesis of 3,n-Fused Tricyclic Indole Skeletons via Palladium-Catalyzed Domino Reactions - NIH Source: National Center for Biotechnology Information URL
- Title: 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed Source: PubMed URL
- Title: N-Iodosuccinimide (NIS)
- Title: Direct C3-Functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free Source: ChemRxiv URL
- Title: Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I Source: MDPI URL
- Title: Transition Metal‐Free Pathways for C‐3 Functionalization of Indole Source: ResearchGate URL
- Title: Structure of bioactive indole alkaloids Source: ResearchGate URL
- Title: 16.
- Title: Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - NIH Source: National Center for Biotechnology Information URL
- Title: 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds Source: ResearchGate URL
- Title: Iodoarenes synthesis by iodination or substitution Source: Organic Chemistry Portal URL
- Title: Iodinating Reagents Source: ResearchGate URL
- Title: Biosynthesis of Fungal Indole Alkaloids - PMC - NIH Source: National Center for Biotechnology Information URL
- Title: Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by electrophilic cyclization Source: PubMed URL
- Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH Source: National Center for Biotechnology Information URL
- Title: Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles Source: Semantic Scholar URL
- Title: Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC - NIH Source: National Center for Biotechnology Information URL
- Title: Biomedical Importance of Indoles - PMC - NIH Source: National Center for Biotechnology Information URL
- Title: Generation of Electrophilic Iodine from Iodine Monochloride in Neutral Media.
- Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024)
- Title: A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery Source: Research Square URL
- Source: News-Medical.
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The Rising Profile of 5-Nitroindoles: A Technical Guide to Their Applications in Medicinal Chemistry
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic introduction of a nitro group at the 5-position of the indole ring gives rise to 5-nitroindole derivatives, a class of compounds with a distinct and potent pharmacological profile. This technical guide provides an in-depth exploration of the burgeoning potential of these derivatives in drug discovery and development. We will delve into their diverse therapeutic applications, focusing on their anticancer, antimicrobial, and antiviral activities. This guide will elucidate the underlying mechanisms of action, provide robust experimental protocols for their evaluation, and present a critical analysis of their structure-activity relationships, offering valuable insights for researchers, scientists, and drug development professionals.
The 5-Nitroindole Scaffold: A Privileged Motif in Drug Discovery
The indole ring system, a bicyclic aromatic heterocycle, is a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets. The introduction of a nitro group (-NO2) at the 5-position profoundly influences the electronic properties of the indole ring, enhancing its reactivity and biological activity. This electron-withdrawing group can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition at the active sites of enzymes and receptors. Furthermore, the nitro group can be metabolically reduced to form reactive intermediates, a key aspect of the mechanism of action for some nitroaromatic compounds.
The synthesis of 5-nitroindole derivatives typically starts from commercially available 5-nitroindole, which can be functionalized at various positions, most commonly at the N1, C2, and C3 positions. These modifications allow for the fine-tuning of the physicochemical properties and biological activities of the resulting compounds.
Anticancer Applications: Targeting the c-Myc Oncogene
A significant area of interest for 5-nitroindole derivatives is their potential as anticancer agents. A key mechanism of action for several of these compounds is their ability to bind to and stabilize G-quadruplex (G4) structures in the promoter region of the c-Myc oncogene.[1][2][3] The c-Myc gene is a master regulator of cell proliferation, and its overexpression is a hallmark of many human cancers. The formation of a G4 structure in its promoter region acts as a transcriptional silencer. By stabilizing this structure, 5-nitroindole derivatives can effectively downregulate c-Myc expression, leading to cell cycle arrest and apoptosis.[1][3]
Mechanism of Action: c-Myc G-Quadruplex Stabilization
Pyrrolidine-substituted 5-nitroindoles have been identified as a novel class of G4 ligands that bind to the c-Myc promoter G4 sequence.[3] This binding event prevents the transcriptional machinery from accessing the promoter, thereby inhibiting c-Myc gene expression at both the transcriptional and translational levels. This targeted approach offers a promising strategy for developing selective anticancer therapies. Furthermore, some of these compounds have been shown to increase the intracellular concentration of reactive oxygen species (ROS), contributing to their cytotoxic effects.[1]
Diagram: Proposed Mechanism of Anticancer Activity
Caption: Stabilization of c-Myc G-quadruplex by 5-nitroindoles.
Quantitative Data: Anticancer Activity of 5-Nitroindole Derivatives
The following table summarizes the in vitro cytotoxic activity of representative 5-nitroindole derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5 | HeLa (Cervical) | 5.08 ± 0.91 | [3] |
| Compound 7 | HeLa (Cervical) | 5.89 ± 0.73 | [3] |
| 4l | HOP-62 (Non-Small Cell Lung) | < 0.1 | [4] |
| 4l | HL-60(TB) (Leukemia) | 0.50 | [4] |
| 4l | MOLT-4 (Leukemia) | 0.66 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of 5-nitroindole derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
5-Nitroindole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-nitroindole derivative in complete culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial and Antifungal Potential
The emergence of multidrug-resistant microbial pathogens necessitates the development of novel antimicrobial agents. Nitroaromatic compounds have a long history of use as antimicrobial agents, and 5-nitroindole derivatives are emerging as a promising class with potential antibacterial and antifungal activities.
Mechanism of Action: A Multi-pronged Attack
The antimicrobial mechanism of nitroaromatic compounds is often attributed to the reductive activation of the nitro group by microbial nitroreductases. This process generates reactive nitroso and hydroxylamine intermediates, as well as superoxide radicals, which can induce cellular damage through various mechanisms, including DNA damage, inhibition of essential enzymes, and disruption of cellular redox balance.
Diagram: Antimicrobial Workflow
Caption: Workflow for evaluating antimicrobial 5-nitroindoles.
Quantitative Data: Antimicrobial and Antifungal Activity
The following table presents the minimum inhibitory concentration (MIC) values of some indole derivatives against representative bacterial and fungal strains. While data specifically for a wide range of 5-nitroindole derivatives is still emerging, the activity of related indole compounds highlights the potential of this scaffold.
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| Indole-thiadiazole derivative | Staphylococcus aureus | 6.25 | [5] |
| Indole-triazole derivative | Escherichia coli | 12.5 | [5] |
| Indole-triazole derivative | Candida krusei | 3.125 | [5] |
| Nitrofuran-indole derivative | Histoplasma capsulatum | ≤ 7.81 | [6] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of 5-nitroindole derivatives against bacterial or fungal strains using the broth microdilution method.
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
5-Nitroindole derivative stock solution (in DMSO)
-
Sterile 96-well microplates
-
Inoculum suspension standardized to 0.5 McFarland
-
Multichannel pipette
-
Plate reader (optional)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the 5-nitroindole derivative in the appropriate broth medium in the wells of a 96-well microplate.
-
Inoculum Preparation: Prepare an inoculum of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard. Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted inoculum to each well of the microplate containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
Antiviral Activity: Focus on HIV-1 Inhibition
Indole derivatives have been extensively investigated as antiviral agents, with some compounds showing potent activity against various viruses, including the Human Immunodeficiency Virus (HIV).[7] The 5-nitroindole scaffold has also been explored for its potential to inhibit HIV-1 replication.
Mechanism of Action: Targeting Viral Enzymes
Indole-based compounds can inhibit HIV-1 replication through various mechanisms, including the inhibition of key viral enzymes such as reverse transcriptase and integrase.[3] Some derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the enzyme and inducing a conformational change that inactivates it. Others can target the viral integrase, preventing the integration of the viral DNA into the host cell's genome, a crucial step in the viral life cycle.
Diagram: HIV-1 Life Cycle and Potential Inhibition Sites
Caption: Potential inhibition of HIV-1 by 5-nitroindoles.
Quantitative Data: Anti-HIV Activity
While extensive data on a wide range of 5-nitroindole derivatives is still being gathered, preliminary studies have shown promise. For instance, certain 5-nitro-indole derivatives have been reported to exhibit anti-HIV activity.[7]
| Compound Type | Virus | EC50 | Reference |
| 5-Nitro-IASs | HIV-1 (L100I and K103N mutants) | Potency superior to Nevirapine and Efavirenz | [7] |
Note: EC50 (half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.
Experimental Protocol: Anti-HIV-1 Assay (TZM-bl Reporter Gene Assay)
This protocol provides a general outline for evaluating the anti-HIV-1 activity of 5-nitroindole derivatives using the TZM-bl reporter cell line.
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, and containing an integrated HIV-1 LTR-luciferase reporter gene)
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)
-
Complete culture medium
-
5-Nitroindole derivative stock solution (in DMSO)
-
96-well white, solid-bottom assay plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate overnight.
-
Compound and Virus Preparation: Prepare serial dilutions of the 5-nitroindole derivative. In a separate plate, mix the compound dilutions with a pre-titered amount of HIV-1 virus stock.
-
Infection: Remove the medium from the TZM-bl cells and add 100 µL of the virus-compound mixture to each well. Include virus-only controls and cell-only controls.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the virus-only control. Determine the EC50 value from the dose-response curve.
Conclusion and Future Perspectives
5-Nitroindole derivatives represent a versatile and promising scaffold in medicinal chemistry. Their demonstrated efficacy in preclinical studies, particularly as anticancer agents targeting the c-Myc G-quadruplex, highlights their potential for the development of novel therapeutics. The antimicrobial and antiviral activities of this class of compounds also warrant further investigation.
Future research should focus on expanding the structure-activity relationship studies to design more potent and selective derivatives. A deeper understanding of their mechanisms of action, including their metabolic fate and potential off-target effects, will be crucial for their clinical translation. The development of efficient and scalable synthetic routes will also be essential to support further preclinical and clinical investigations. With continued research and development, 5-nitroindole derivatives hold the potential to contribute significantly to the arsenal of drugs available to combat a range of diseases.
References
- Karali, N., Gürsoy, A., Terzioğlu, N., Satılmış, G., & Ötük, G. (2002). Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. European Journal of Medicinal Chemistry, 37(12), 973-981.
- Nimbarte, V. D., Wirmer-Bartoschek, J., Gande, S. L., Alshamleh, I., Seibert, M., Nasiri, H. R., ... & Schwalbe, H. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679.
- BenchChem. (2025). Assessing the Biological Activity of 3-Nitroindole Analogs: A Comparative Guide. [Online PDF].
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Nimbarte, V. D., Wirmer-Bartoschek, J., Gande, S. L., Alshamleh, I., Seibert, M., Nasiri, H. R., ... & Schwalbe, H. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. [Link]
- Nimbarte, V. D., Wirmer-Bartoschek, J., Gande, S. L., Alshamleh, I., Seibert, M., Nasiri, H. R., ... & Schwalbe, H. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679.
- BenchChem. (2025). Validation of (1-methyl-5-nitro-3-phenylindol-2-yl)methanol's anticancer activity. [Online PDF].
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- [URL not available]
- Kumar, R., Arora, S., & Kumar, V. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Acta Pharmaceutica Sinica B, 12(7), 3006-3027.
- Gökçe, M., Utku, S., & Küpeli Akkol, E. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 22(3), 396-405.
- Wang, Z., Wang, Y., & Liu, H. (2013). A review on recent developments of indole-containing antiviral agents. European journal of medicinal chemistry, 64, 516-542.
- [URL not available]
- [URL not available]
- [URL not available]
- [URL not available]
- Torres-Mendoza, B. M., et al. (2022). Evaluation of the Anti-Histoplasma capsulatum Activity of Indole and Nitrofuran Derivatives and Their Pharmacological Safety in Three-Dimensional Cell Cultures. Pharmaceuticals, 15(7), 841.
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- 1. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Anti-Histoplasma capsulatum Activity of Indole and Nitrofuran Derivatives and Their Pharmacological Safety in Three-Dimensional Cell Cultures [mdpi.com]
- 7. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
"iodination of ethyl 5-nitro-1H-indole-2-carboxylate at C3 position"
Application Note & Protocol
Topic: Regioselective C3-Iodination of Ethyl 5-nitro-1H-indole-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, and its functionalization is critical for developing novel therapeutic agents.[1][2] Specifically, 3-iodoindoles are highly versatile synthetic intermediates, primarily serving as precursors for carbon-carbon and carbon-heteroatom bond formation via metal-catalyzed cross-coupling reactions.[3][4] This application note provides a comprehensive, field-proven protocol for the regioselective iodination at the C3 position of ethyl 5-nitro-1H-indole-2-carboxylate, an electron-deficient indole system. We detail a robust method using N-Iodosuccinimide (NIS), a mild and effective electrophilic iodinating agent, and explain the critical scientific rationale behind each step of the process, from reaction setup to product characterization.
Scientific Rationale & Mechanistic Overview
Electrophilic Substitution on the Indole Ring
The indole ring system is an electron-rich heterocycle. The lone pair of electrons on the nitrogen atom participates in the π-system, significantly increasing the electron density of the pyrrole ring. This makes the indole nucleus highly susceptible to electrophilic aromatic substitution.[5] While positions C2 and C3 are both nucleophilic, substitution occurs preferentially at the C3 position. This preference is due to the formation of a more stable cationic intermediate (a Wheland intermediate or arenium ion) when the electrophile attacks at C3. The positive charge in this intermediate is delocalized over the benzene ring and the nitrogen atom without disrupting the aromaticity of the benzene portion of the molecule.
Substrate-Specific Considerations: An Electron-Deficient System
The target substrate, ethyl 5-nitro-1H-indole-2-carboxylate, presents a synthetic challenge due to the presence of two potent electron-withdrawing groups (EWGs):
-
5-Nitro Group (-NO₂): A strong deactivating group that reduces the overall nucleophilicity of the indole ring system through resonance and inductive effects.
-
2-Carboxylate Group (-COOEt): A deactivating group that primarily exerts its influence through an inductive effect.
These EWGs make the indole core significantly less reactive towards electrophiles compared to unsubstituted indole. Consequently, a sufficiently reactive yet selective iodinating agent is required to achieve the desired transformation without harsh conditions that could lead to substrate decomposition.
Choice of Reagent: N-Iodosuccinimide (NIS)
For this protocol, N-Iodosuccinimide (NIS) is selected as the iodinating agent. NIS is a powerful and selective source of electrophilic iodine (I⁺).[6] Its advantages in this specific application are numerous:
-
Mild Reaction Conditions: Unlike harsher reagents like molecular iodine or iodine monochloride, NIS operates under gentle conditions, which is crucial for preventing damage to the sensitive functional groups on the substrate.[7][8]
-
High Regioselectivity: NIS is known to selectively iodinate the most electron-rich position in aromatic and heterocyclic systems, ensuring a high yield of the desired C3-iodinated product.[7][9]
-
Operational Simplicity: As a stable, crystalline solid, NIS is easy to handle. The reaction by-product, succinimide, is generally soluble in aqueous media, simplifying the work-up procedure.
The reaction proceeds via a classic electrophilic aromatic substitution mechanism, as depicted below.
Caption: C3-Iodination via Electrophilic Substitution.
Detailed Experimental Protocol
This protocol is designed for a 1.0 mmol scale reaction. Adjustments can be made for scaling up or down, though re-optimization may be necessary.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight | Amount (1.0 mmol scale) | Molar Eq. | Purity |
| Ethyl 5-nitro-1H-indole-2-carboxylate | 16732-57-3 | 234.21 g/mol | 234.2 mg | 1.0 | ≥98% |
| N-Iodosuccinimide (NIS) | 516-12-1 | 224.99 g/mol | 247.5 mg | 1.1 | ≥98% |
| Acetonitrile (CH₃CN), Anhydrous | 75-05-8 | 41.05 g/mol | 10 mL | - | ≥99.8% |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | ~50 mL | - | Reagent Grade |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) Soln. | 7772-98-7 | - | ~20 mL | - | - |
| Saturated Sodium Chloride (Brine) Soln. | 7647-14-5 | - | ~20 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | ~2 g | - | - |
| Silica Gel for Column Chromatography | 7631-86-9 | - | As needed | - | 230-400 mesh |
Equipment
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Stir plate
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders)
Step-by-Step Procedure
-
Reaction Setup:
-
To a 50 mL round-bottom flask containing a magnetic stir bar, add ethyl 5-nitro-1H-indole-2-carboxylate (234.2 mg, 1.0 mmol).[10]
-
Add anhydrous acetonitrile (10 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Causality Note: Acetonitrile is chosen as the solvent due to its ability to dissolve both the polar starting material and the NIS reagent, and its relative inertness under the reaction conditions. Anhydrous conditions are preferred to prevent hydrolysis of NIS.
-
-
Reagent Addition:
-
In a single portion, add N-Iodosuccinimide (NIS) (247.5 mg, 1.1 mmol) to the stirred solution.[11]
-
Protect the flask from direct light by wrapping it in aluminum foil.
-
Causality Note: A slight excess of NIS (1.1 eq.) is used to ensure complete consumption of the starting material. NIS is light-sensitive, and protecting the reaction from light prevents potential radical side reactions.[7]
-
-
Reaction & Monitoring:
-
Stir the reaction mixture at room temperature (20-25 °C).
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC). Prepare a 20% Ethyl Acetate in Hexane solution as the mobile phase.
-
Spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM) on a TLC plate.
-
The reaction is complete when the starting material spot (visualized under UV light) has been completely consumed (typically 2-4 hours). The product spot should appear as a new, less polar spot (higher Rf value) compared to the starting material.
-
Trustworthiness Note: TLC is a critical self-validating step. It provides a real-time visual confirmation of the conversion of reactant to product, preventing premature or unnecessarily prolonged reaction times.
-
-
Work-up and Extraction:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the resulting residue in ethyl acetate (~25 mL).
-
Transfer the solution to a 100 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution. Repeat once. This step quenches any unreacted NIS and removes elemental iodine, which may have formed.
-
10 mL of deionized water.
-
10 mL of brine (saturated NaCl solution). This step helps to remove residual water from the organic layer.
-
-
Causality Note: The thiosulfate wash is essential for removing the iodine color and ensuring a clean product. The brine wash minimizes the amount of dissolved water in the organic phase, improving the efficiency of the subsequent drying step.
-
-
Drying and Concentration:
-
Drain the organic layer into an Erlenmeyer flask.
-
Add anhydrous magnesium sulfate (MgSO₄), swirl, and let it stand for 10-15 minutes. The MgSO₄ should be free-flowing, indicating that the solution is dry.
-
Filter the solution to remove the drying agent, and wash the solid with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude product as a solid.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexane.
-
Load the crude product onto the column (dry loading is recommended for solids).
-
Elute the column using a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc/Hexane and gradually increasing to 20% EtOAc/Hexane).
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate as a solid.[12]
-
-
Characterization:
-
Determine the yield of the purified product.
-
Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its structure and purity.
-
Measure the melting point.
-
Workflow and Data Summary
Caption: Step-by-step workflow for the C3-iodination.
Safety Precautions
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
N-Iodosuccinimide is an oxidizing agent and can cause irritation. Avoid inhalation of dust and contact with skin and eyes.
-
Organic solvents (acetonitrile, ethyl acetate, hexane) are flammable. Keep away from ignition sources.
Conclusion
This application note provides a reliable and well-rationalized protocol for the C3-iodination of ethyl 5-nitro-1H-indole-2-carboxylate. The use of N-Iodosuccinimide allows for a mild and highly regioselective transformation of this electron-deficient indole substrate. The resulting product, this compound, is a valuable building block for further synthetic elaboration, particularly in the context of drug discovery and development programs requiring access to diversely substituted indole cores.[3][13]
References
- Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center - PMC - NIH. (2021-06-18).
- Iodination of 3-substituted indoles | Download Table - ResearchGate.
- Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization | The Journal of Organic Chemistry - ACS Publications.
- Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - NIH.
- A Convenient Iodination of Indoles and Derivatives - ResearchGate. (2012).
- Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines | The Journal of Organic Chemistry - ACS Publications. (2010-06-04).
- Regioselective C5-H direct iodination of indoles - RSC Publishing. Royal Society of Chemistry.
- Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center | Semantic Scholar. Semantic Scholar.
- N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis.
- N -Iodosuccinimide (NIS) Promoted Synthesis of 3-Substituted Indole Derivatives. (2022).
- Iodination Using N-Iodosuccinimide (NIS) - Common Organic Chemistry. Common Organic Chemistry.
- N-Iodosuccinimide (NIS) - Organic Chemistry Portal. Organic Chemistry Portal.
- Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC - NIH.
- N-Iodosuccinimide (NIS)
- Recent Advances in the Synthesis of 3,n-Fused Tricyclic Indole Skeletons via Palladium-Catalyzed Domino Reactions - NIH.
- Iodination of Aromatic Compounds with Iodine Monochloride in Aqueous Sulfuric Acid. (2000-05-01). Semantic Scholar.
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
- Iodine monochloride – Knowledge and References - Taylor & Francis. Taylor & Francis Online.
- Iodine-Catalyzed Synthesis of 3-Arylthioindoles Employing a 1-Aryltriazene/CS2 Combination as a New Sulfenylation Source - NIH.
- Ethyl 3-iodo-5-nitro-1H-indole-2-carboxyl
- Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate | Request PDF - ResearchGate. (2010).
- Regioselective C5−H Direct Iodin
- Synthesis and biological evaluation of indoles - Der Pharma Chemica. Der Pharma Chemica.
- Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors | Asian Journal of Organic & Medicinal Chemistry. Asian Journal of Organic & Medicinal Chemistry.
- Ethyl 5-nitro-1H-indole-2-carboxylate, 98% | 16732-57-3 - J&K Scientific. J&K Scientific.
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Application Note: A Comprehensive Guide to the Heck Coupling of Ethyl 3-Iodo-5-Nitro-1H-Indole-2-Carboxylate with Alkenes
Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide for performing the Mizoroki-Heck cross-coupling reaction on a highly functionalized indole scaffold, specifically ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate. The indole core is a privileged structure in numerous biologically active compounds, and its C3-functionalization via robust methods like the Heck reaction is of paramount importance for developing novel therapeutic agents. This guide explains the underlying reaction mechanism, offers a field-proven, step-by-step laboratory protocol, discusses the scope with various alkene partners, and provides essential troubleshooting insights. The aim is to equip researchers with the expertise to reliably synthesize complex C3-alkenylated indole derivatives.
Introduction: The Strategic Importance of Indole Functionalization
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and natural products, including anti-cancer agents, anti-inflammatory drugs, and anti-migraine medications. The strategic modification of the indole ring is a primary focus of drug discovery programs. The palladium-catalyzed Mizoroki-Heck reaction stands out as one of the most powerful and versatile methods for forming carbon-carbon bonds.[1][2] It facilitates the coupling of an unsaturated halide with an alkene, offering a direct pathway to introduce complex side chains onto aromatic and heteroaromatic systems.[3]
Our focus substrate, this compound, is an ideal candidate for the Heck reaction. The C3-iodo substituent serves as an excellent leaving group for oxidative addition to the palladium catalyst, a critical first step in the catalytic cycle.[4] The electron-withdrawing nitro and ester groups at the C5 and C2 positions, respectively, modulate the electronic properties of the indole core, which can influence reaction kinetics and stability. This guide provides a robust protocol to leverage the Heck reaction for the synthesis of novel 3-alkenyl-5-nitroindoles, which are valuable intermediates for further chemical exploration.
The Mizoroki-Heck Reaction: A Mechanistic Overview
The Mizoroki-Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[1] Understanding this mechanism is crucial for rational optimization and troubleshooting of the reaction. The cycle consists of three primary stages:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of the indole substrate.[3][4] This step forms a square planar Pd(II) complex. The choice of an iodo-substituted indole is strategic, as the C-I bond is weaker and more reactive towards oxidative addition than corresponding C-Br or C-Cl bonds.[5]
-
Alkene Coordination and Migratory Insertion : The alkene coupling partner coordinates to the Pd(II) center, forming a π-complex.[3] This is followed by a syn-migratory insertion, where the indole moiety and a palladium atom add across the same face of the alkene's double bond.[1][4] This step forms the new carbon-carbon bond and is often the rate-determining step of the cycle.
-
β-Hydride Elimination and Catalyst Regeneration : For the reaction to turn over, a hydrogen atom on a carbon adjacent (β-position) to the palladium-bearing carbon is eliminated.[2][4] This syn-elimination step forms the final alkenylated indole product and a hydridopalladium(II) complex. The final step involves reductive elimination, where a base neutralizes the generated hydroiodic acid (HI) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]
Figure 1. The Catalytic Cycle of the Mizoroki-Heck Reaction.
Detailed Experimental Protocol
This protocol describes the coupling of this compound with ethyl acrylate as a representative alkene.
Materials and Equipment
-
Substrates & Reagents :
-
This compound
-
Ethyl acrylate (or other desired alkene)
-
Palladium(II) acetate (Pd(OAc)₂) or Sodium tetrachloropalladate(II) (Na₂PdCl₄)[7]
-
Triphenylphosphine (PPh₃) or Sulfonated SPhos (sSPhos)[7]
-
Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃)[7]
-
Anhydrous, degassed solvent: N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or a 1:1 MeCN/Water mixture[7]
-
-
Workup & Purification Reagents :
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[7]
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for eluent system
-
-
Equipment :
-
Round-bottom flask or microwave reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller (or microwave reactor)
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)
-
Schlenk line for solvent degassing
-
Thin Layer Chromatography (TLC) plates, tank, and UV lamp
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Chromatography column
-
Reaction Setup and Execution
Rationale for Key Choices :
-
Inert Atmosphere : The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Therefore, degassing the solvent and maintaining an inert atmosphere are critical for reproducibility and high yields.[3]
-
Base Selection : The base is essential for neutralizing the HI produced during the reaction, which regenerates the Pd(0) catalyst.[6] An inorganic base like Na₂CO₃ is often preferred for its ease of removal during workup, while an organic base like Et₃N can also serve as a solvent in some cases.[3]
-
Ligand Function : Phosphine ligands stabilize the palladium catalyst, prevent the formation of palladium black (inactive palladium metal), and modulate its reactivity to enhance the desired reaction pathway.
Step-by-Step Procedure :
-
Vessel Preparation : To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add palladium(II) acetate (0.005 mmol, 0.05 eq) and triphenylphosphine (0.0125 mmol, 0.125 eq).
-
Inerting : Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes.
-
Solvent and Reagent Addition : Under a positive pressure of inert gas, add 5 mL of degassed DMF via syringe. Stir the mixture for 15 minutes at room temperature until the catalyst and ligand are well-dissolved.
-
Add this compound (0.1 mmol, 1.0 eq), triethylamine (0.3 mmol, 3.0 eq), and finally ethyl acrylate (0.15 mmol, 1.5 eq).[3]
-
Heating and Monitoring : Attach a condenser and heat the reaction mixture to 90-100 °C in an oil bath. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes/EtOAc eluent). The consumption of the starting indole (visible on TLC) typically indicates reaction completion. This can take between 4 to 18 hours.
-
Workup :
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with ethyl acetate.[3]
-
Transfer the filtrate to a separatory funnel and dilute with 20 mL of ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]
-
-
Purification : Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.
Reaction Scope and Expected Outcomes
The described protocol is versatile and can be applied to a range of alkene coupling partners. The electronic nature and sterics of the alkene will influence reaction times and yields.
| Alkene Partner | Product Structure | Typical Yield Range | Notes |
| Ethyl Acrylate | 3-(2-(ethoxycarbonyl)vinyl)-indole derivative | 75-90% | Electron-poor alkenes are generally excellent substrates. |
| Styrene | 3-(2-phenylvinyl)-indole derivative | 70-85% | Provides access to stilbene-like indole structures. |
| 1-Hexene | 3-(hex-1-en-2-yl)-indole derivative | 50-65% | Unactivated terminal alkenes can be less reactive. Higher temperatures may be needed. |
| Cyclohexene | 3-(cyclohex-1-en-1-yl)-indole derivative | 40-60% | Internal, cyclic alkenes are more sterically hindered and challenging substrates.[8] |
Yields are estimates based on typical Heck reactions and have not been experimentally verified for this specific substrate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficient temperature.3. Poor quality reagents. | 1. Ensure proper degassing of solvent and inert atmosphere.2. Increase reaction temperature in 10 °C increments.3. Use freshly opened or purified reagents. |
| Formation of Palladium Black | Ligand dissociation or degradation, leading to catalyst agglomeration. | Increase ligand loading (e.g., from 2.5:1 to 4:1 ligand:Pd ratio). Consider a more robust ligand like a bi- or terdentate phosphine. |
| Side Product Formation | 1. Alkene isomerization.2. Double arylation of the alkene. | 1. This is an inherent possibility; purification is key.2. Use a smaller excess of the alkene (e.g., 1.1-1.2 equivalents). |
Conclusion
The Mizoroki-Heck reaction is an indispensable tool for the functionalization of complex heterocyclic systems. The protocol outlined in this application note provides a reliable and adaptable method for the C3-alkenylation of this compound. By understanding the core principles of the catalytic cycle and paying careful attention to experimental parameters such as atmosphere and reagent quality, researchers can successfully synthesize a diverse library of novel indole derivatives for applications in drug discovery and materials science.
References
-
Dong, G., & Glick, M. (2021). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. Organic Letters, 23(10), 3896–3901. [Link]
-
Wikipedia contributors. (2023). Heck reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
BYJU'S. (n.d.). Heck Reaction Mechanism. [Link]
-
NROChemistry. (n.d.). Heck Coupling. [Link]
-
Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd. [Link]
-
Albert, J., et al. (2016). Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. Inorganic Chemistry, 55(3), 1304–1314. [Link]
-
Dong, G., & Glick, M. (2021). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed ortho-Amination/ipso-Heck Cyclization. Organic Letters. [Link]
-
Li, W., et al. (2022). Direct photo-induced reductive Heck cyclization of indoles for the efficient preparation of polycyclic indolinyl compounds. Chemical Science, 13(3), 754–761. [Link]
-
Li, J., et al. (2013). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. Tetrahedron Letters, 54(42), 5660-5662. [Link]
-
D'Amico, G., et al. (2021). Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry, 17, 245–262. [Link]
-
Isherwood, M., et al. (2019). Heck Diversification of Indole-Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo-tryptophans and Halo-tryptophans in Natural Product Derivatives. Chemistry – A European Journal, 25(61), 13955–13961. [Link]
-
Isherwood, M., et al. (2019). Heck Diversification of Indole-Based Substrates under Aqueous Conditions. ResearchGate. [Link]
-
Wang, Y., et al. (2022). Palladium-Catalyzed Enantioselective Intramolecular Heck Carbonylation Reactions: Asymmetric Synthesis of 2-Oxindole Ynones and Carboxylic Acids. Chemistry – A European Journal, 28(1). [Link]
-
Wang, H., et al. (2018). Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. Organic & Biomolecular Chemistry, 16(43), 8311–8314. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
-
Cornella, J., et al. (2018). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. Journal of the American Chemical Society, 140(8), 2789–2792. [Link]
-
Pugliese, R., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 12. [Link]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: N-Alkylation of Ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate
Abstract
This application note provides a detailed protocol for the N-alkylation of ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate, a highly functionalized and electron-deficient indole derivative. N-alkylated indoles are a cornerstone of many pharmacologically active compounds, and their synthesis is of paramount importance in drug discovery and development.[1] This guide delves into the mechanistic considerations for this specific substrate, detailing a robust protocol using sodium hydride and an alkyl halide. It further outlines methods for reaction monitoring, product isolation, and characterization.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] Functionalization of the indole nitrogen (N-1 position) is a common strategy to modulate the pharmacological properties of these molecules, including their lipophilicity, metabolic stability, and target affinity. The substrate , this compound, presents a unique synthetic challenge due to its array of functional groups. The presence of two potent electron-withdrawing groups—a nitro group at C-5 and a carboxylate at C-2—significantly increases the acidity of the N-H proton compared to unsubstituted indole. This heightened acidity facilitates deprotonation, a key step in the N-alkylation process.[2] However, the presence of an iodo group at C-3 and an ethyl ester at C-2 necessitates careful selection of reaction conditions to prevent unwanted side reactions, such as nucleophilic substitution of the iodide or hydrolysis of the ester.
Mechanistic Rationale and Experimental Design
The classical and widely adopted method for N-alkylation of indoles involves deprotonation of the indole nitrogen with a strong base, followed by nucleophilic attack of the resulting indolide anion on an alkyl halide.[3]
Choice of Base: Sodium hydride (NaH) is an ideal base for this transformation. As a non-nucleophilic strong base, it efficiently and irreversibly deprotonates the indole N-H. The increased acidity of our substrate (pKa likely lower than the typical ~17 for indole in DMSO) ensures that deprotonation is rapid and complete.[2] The use of an anhydrous base like NaH circumvents the risk of ester hydrolysis, which could be a concern with aqueous bases like KOH.[4]
Solvent Selection: Anhydrous N,N-dimethylformamide (DMF) is the solvent of choice. Its polar aprotic nature effectively solvates the sodium indolide salt formed after deprotonation, enhancing the nucleophilicity of the anion.[5] Anhydrous tetrahydrofuran (THF) is also a viable alternative.[3]
Alkylating Agent: A range of alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl bromide) can be employed. Primary halides are preferred as they are more susceptible to the desired SN2 reaction pathway.
Reaction Control: The reaction is typically initiated at a reduced temperature (e.g., 0 °C) to control the initial exothermic deprotonation step and then allowed to proceed at room temperature to ensure complete alkylation.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
Caption: Workflow for the N-alkylation of this compound.
Detailed Protocol
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Effervescence (hydrogen gas evolution) should be observed. Stir the mixture at 0 °C for 30-60 minutes. The solution may become turbid as the sodium indolide salt forms.[5]
-
Alkylation: Add the alkyl halide (1.1-1.5 eq) dropwise to the cooled suspension.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous ammonium chloride solution.
-
Add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[6]
Data and Expected Results
Table 1: Reagent Stoichiometry and Conditions
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Sodium Hydride (NaH) | 1.2 | Base for deprotonation |
| Alkyl Halide (e.g., CH3I) | 1.1 - 1.5 | Alkylating Agent |
| Anhydrous DMF | - | Solvent |
| Temperature | 0 °C to RT | Reaction Condition |
| Time | 2 - 16 h | Reaction Duration |
Characterization of N-Methylated Product:
-
Appearance: Expected to be a solid.
-
1H NMR: The most significant change will be the disappearance of the broad N-H proton signal (typically >11 ppm in DMSO-d6). A new singlet corresponding to the N-CH3 protons will appear, likely in the range of 3.8-4.2 ppm. The aromatic protons will show slight shifts, and the ethyl ester protons (quartet and triplet) will remain.
-
13C NMR: A new carbon signal for the N-CH3 group will appear around 30-35 ppm. Other carbon signals in the indole core and ester will have minor shifts.
-
Mass Spectrometry: The molecular ion peak will correspond to the mass of the N-alkylated product.
Table 2: Predicted 1H NMR Shifts (in DMSO-d6)
| Proton Assignment | Starting Material (Predicted) | N-Methyl Product (Predicted) |
| N-H | ~12.5 ppm (br s) | Absent |
| Aromatic H (C4, C6, C7) | 7.5 - 8.5 ppm (m) | 7.6 - 8.6 ppm (m) |
| N-CH3 | Absent | ~4.0 ppm (s, 3H) |
| O-CH2CH3 (ester) | ~4.3 ppm (q, 2H) | ~4.3 ppm (q, 2H) |
| OCH2CH3 (ester) | ~1.3 ppm (t, 3H) | ~1.3 ppm (t, 3H) |
Note: These are predicted shifts based on analogous structures. Actual values may vary.[6][7][8]
Troubleshooting and Safety
-
Incomplete Reaction: If TLC indicates the presence of starting material after an extended period, additional alkylating agent and/or gentle heating (e.g., to 40-50 °C) may be required.
-
Side Products: The formation of C-3 alkylated products is unlikely due to the existing iodo substituent. However, if using stronger bases or higher temperatures, degradation or other side reactions could occur.
-
Safety: Sodium hydride is a flammable solid and reacts violently with water, releasing flammable hydrogen gas. It should be handled with extreme care in a fume hood under an inert atmosphere. DMF is a combustible liquid and a suspected carcinogen. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
Conclusion
This application note provides a comprehensive and reliable protocol for the N-alkylation of the electron-deficient this compound. The use of sodium hydride in DMF offers an efficient method for synthesizing N-alkylated derivatives, which are valuable intermediates in pharmaceutical research. The protocol is straightforward and can be adapted for various primary alkyl halides.
References
-
MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from [Link]
-
(n.d.). Regioselective C5−H Direct Iodination of Indoles. Retrieved from [Link]
-
ResearchGate. (2014). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide? Retrieved from [Link]
-
YouTube. (2019). in the chemical literature: N-alkylation of an indole. Retrieved from [Link]
-
RSC Publishing. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]
-
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PubMed. (2025). Dearomatization of Electron-Deficient Indoles with N-Alkylanilines via Visible-Light-Induced Hydroalkylation. Retrieved from [Link]
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ACS Publications. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents | Organic Letters. Retrieved from [Link]
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(n.d.). 13 - Supporting Information. Retrieved from [Link]
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ResearchGate. (n.d.). Conditions of indole nitrogen alkylation and ester hydrolysis. Retrieved from [Link]
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PubMed Central. (n.d.). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. Retrieved from [Link]
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(n.d.). Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. Retrieved from [Link]
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PubMed Central. (n.d.). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Retrieved from [Link]
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PubMed Central. (n.d.). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S5. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 5-chloro-1H-indole-2-carboxylate. Retrieved from [Link]
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(n.d.). Palladium-Catalyzed Dearomative Allylic Alkylation of Indoles with Alkynes To Synthesize Indolenines - Supporting Information. Retrieved from [Link]
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Chemical Communications (RSC Publishing). (n.d.). Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles. Retrieved from [Link]
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ResearchGate. (2022). (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1. Retrieved from [Link]
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ResearchGate. (2025). Reactions of indoles with 2- and 4-hydroxybenzyl alcohols. Retrieved from [Link]
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PubMed Central. (n.d.). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Retrieved from [Link]
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Application Note and Protocols for the Chemoselective Reduction of the Nitro Group in Ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate
Introduction
The selective reduction of a nitro group to an amine is a cornerstone transformation in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The resulting aromatic amines are versatile precursors for a multitude of further chemical modifications. This application note provides a detailed guide for the chemoselective reduction of the nitro group in ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate, a scaffold of interest in drug discovery. The primary challenge in this transformation is to achieve complete reduction of the nitro moiety without affecting the sensitive iodo and ethyl ester functionalities. This document outlines two robust protocols using tin(II) chloride (SnCl₂) and iron (Fe) powder, chosen for their high chemoselectivity, reliability, and scalability.
The choice of reducing agent is critical to the success of this synthesis. While catalytic hydrogenation is a powerful technique for nitro group reduction, catalysts like palladium on carbon (Pd/C) can often lead to undesired dehalogenation, particularly with iodo-substituted arenes.[1][2] Raney nickel is a potential alternative in such cases, but metal-acid reductions often provide a more dependable and cost-effective solution for substrates with sensitive halogen substituents.[1][2][3]
Reaction Scheme and Mechanism
The overall transformation is the reduction of the 5-nitro group to a 5-amino group:
Mechanism of Tin(II) Chloride Reduction:
The reduction of an aromatic nitro group using tin(II) chloride in an acidic medium is a classic and reliable method.[1][4][5] The reaction is believed to proceed through a series of single electron transfers from Sn(II) to the nitro group. In the presence of a proton source, typically an acid like HCl, the nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group.[6] The tin(II) is oxidized to tin(IV) in the process. The overall stoichiometry for the reduction of a nitro group requires three equivalents of SnCl₂.
Mechanism of Iron Powder Reduction:
Reduction with iron powder in an acidic medium, such as acetic acid or in the presence of an ammonium chloride solution, is another widely used, economical, and environmentally benign method.[2][7][8][9] Similar to the tin(II) chloride reduction, this process involves electron transfer from the metal surface to the nitro group. The iron is oxidized to iron(II) and/or iron(III) salts. This method is known for its excellent chemoselectivity, often leaving other reducible functional groups untouched.[7][8]
Comparative Analysis of Reduction Methods
The selection of an appropriate reduction method is contingent on several factors including substrate compatibility, desired yield, and scalability. Below is a comparative table of common methods for nitro group reduction.
| Reducing Agent/Method | Typical Conditions | Advantages | Disadvantages |
| Tin(II) Chloride (SnCl₂) dihydrate | Ethanol, reflux | Mild, highly chemoselective, tolerates esters and halides.[1][4] | Generates tin salt byproducts that can complicate work-up.[4][10] |
| Iron (Fe) Powder | Acetic Acid/Ethanol, reflux | Inexpensive, environmentally friendly, excellent chemoselectivity.[8][9] | Can sometimes be slower than other methods; removal of iron salts can be challenging.[10] |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous/Organic solvent mixture | Mild, metal-free, good functional group tolerance.[11][12][13][14] | Can require careful pH control and may have solubility issues. |
| Catalytic Hydrogenation (H₂, Pd/C) | H₂ gas, various solvents | High efficiency, clean reaction.[3][15] | Prone to causing dehalogenation of aryl iodides.[1] |
| Catalytic Hydrogenation (H₂, Raney Ni) | H₂ gas, various solvents | Less prone to dehalogenation than Pd/C.[1][2] | Pyrophoric catalyst, requires careful handling. |
Experimental Protocols
Protocol 1: Reduction using Tin(II) Chloride Dihydrate
This protocol is recommended for its high chemoselectivity and reliability on a laboratory scale.
Materials and Reagents:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (absolute)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (approximately 10-15 mL per gram of starting material).
-
To this solution, add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise. The addition may be exothermic.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
To the residue, carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts. Be cautious as CO₂ evolution may occur. Continue adding the bicarbonate solution until the pH of the aqueous layer is ~8.
-
Extract the product into ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude ethyl 3-iodo-5-amino-1H-indole-2-carboxylate can be purified by column chromatography on silica gel or by recrystallization if necessary.
Protocol 2: Reduction using Iron Powder in Acetic Acid
This protocol is a cost-effective and environmentally friendly alternative, particularly suitable for larger-scale synthesis.
Materials and Reagents:
-
This compound
-
Iron powder (fine grade, reduced)
-
Glacial acetic acid
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Celite® (diatomaceous earth)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
To a round-bottom flask fitted with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and a mixture of ethanol and glacial acetic acid (e.g., a 4:1 ratio, approximately 15-20 mL total volume per gram of starting material).
-
Add iron powder (5.0-10.0 eq) to the stirred solution.
-
Heat the reaction mixture to reflux (around 80-90 °C) and maintain for 3-6 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the excess iron and iron salts. Wash the filter cake thoroughly with ethyl acetate.
-
Combine the filtrates and carefully wash with water, followed by a saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amine by column chromatography or recrystallization as needed.
Workflow and Data Visualization
Experimental Workflow Diagram:
Caption: A generalized workflow for the reduction of this compound.
Troubleshooting and Safety Precautions
-
Incomplete Reaction: If the reaction stalls, consider adding more of the reducing agent. Ensure the reaction temperature is maintained and the reagents are of good quality.
-
Dehalogenation: While the chosen methods are known to be mild towards aryl iodides, dehalogenation can sometimes occur, especially with prolonged reaction times or excessive heating. Monitor the reaction for the appearance of the deiodinated product.
-
Work-up Issues: The removal of tin or iron salts can be challenging. For iron reductions, a hot filtration through Celite® can sometimes improve the process. For tin reductions, ensuring complete basification is key to precipitating the salts.
-
Safety: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The quenching of acidic reaction mixtures with bicarbonate is exothermic and releases CO₂ gas, which can cause foaming and pressure build-up.
Conclusion
The reduction of the nitro group in this compound can be achieved efficiently and chemoselectively using either tin(II) chloride or iron powder. The choice between the two methods will depend on the scale of the reaction, cost considerations, and the desired work-up procedure. Both protocols offer reliable pathways to the desired 5-aminoindole derivative, a valuable intermediate for further synthetic elaboration in drug discovery programs.
References
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Organic Chemistry Portal. "Sodium Hydrosulfite, Sodium Dithionite." Accessed January 19, 2026. [Link]
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Fiveable. "Sodium Dithionite Definition." Accessed January 19, 2026. [Link]
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Chemistry Stack Exchange. "Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?" Accessed January 19, 2026. [Link]
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ACS Green Chemistry Institute. "Sn2+ reduction." Accessed January 19, 2026. [Link]
- Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2006). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
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Royal Society of Chemistry. "Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N -heterocycles." Green Chemistry. Accessed January 19, 2026. [Link]
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SciSpace. "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation." Accessed January 19, 2026. [Link]
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TSI Journals. "A green protocol for reduction of aromatic nitro compounds t." Accessed January 19, 2026. [Link]
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Grokipedia. "Reduction of nitro compounds." Accessed January 19, 2026. [Link]
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Organic Chemistry Portal. "Amine synthesis by nitro compound reduction." Accessed January 19, 2026. [Link]
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ScienceMadness.org. "Nitroaromatic Reduction w/Sn." Accessed January 19, 2026. [Link]
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Reddit. "Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct?" Accessed January 19, 2026. [Link]
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ResearchGate. "(a) Reduction of the nitro group in 6a to obtain 11a, a possible..." Accessed January 19, 2026. [Link]
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Wikipedia. "Reduction of nitro compounds." Accessed January 19, 2026. [Link]
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Application Note & Protocol: A Modular Platform for the Synthesis of Substituted Indole-2-Carboxamides
Abstract: This document provides a comprehensive guide for the synthesis of diversely substituted indole-2-carboxamides, a scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] We present a modular and highly adaptable synthetic strategy starting from the versatile building block, ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate. This approach allows for systematic functionalization at three key positions of the indole core (C2, C3, and C5), enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The protocols herein are designed for researchers in synthetic chemistry and drug development, with a focus on explaining the rationale behind procedural choices and providing robust, step-by-step instructions.
Introduction: The Strategic Value of the Indole-2-Carboxamide Scaffold
The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic therapeutic agents.[3] Among its many derivatives, the indole-2-carboxamide framework has emerged as a particularly fruitful scaffold for targeting a wide range of biological targets, including kinases, cannabinoid receptors, and microbial enzymes.[1][4][5] Compounds incorporating this motif have demonstrated potent activities, including anticancer, antitubercular, and anti-parasitic effects.[1][5][6]
The power of this synthetic platform lies in its starting material: This compound . This molecule is strategically pre-functionalized to serve as a versatile linchpin for diversification:
-
C3-Iodo Group: An ideal handle for modern palladium-catalyzed cross-coupling reactions, allowing the introduction of a wide array of aryl, heteroaryl, or alkyl substituents.
-
C2-Ester Group: Readily converted to a carboxylic acid, which can then be coupled with a vast library of amines to generate the target carboxamides.
-
C5-Nitro Group: A functional group that can be carried through several synthetic steps before being reduced to a primary amine, providing another vector for diversification or for tuning the electronic properties of the molecule.[7]
This guide will detail a four-stage synthetic sequence: (I) C3-functionalization via Suzuki-Miyaura coupling, (II) saponification of the C2-ester, (III) amide bond formation, and (IV) reduction of the C5-nitro group.
Overall Synthetic Workflow
The multi-step synthesis is designed to be modular, allowing for the creation of a matrix of compounds by varying the reagents in Step I (boronic acids) and Step III (amines).
Figure 1: Modular synthetic workflow from the starting material to the diversified final product core.
Detailed Experimental Protocols
Protocol I: C3-Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds.[8][9] Its high functional group tolerance makes it ideal for complex substrates like our indole starting material. The use of a suitable palladium catalyst and ligand system is crucial for efficient coupling.[10][11][12]
Rationale: We select the Suzuki coupling for its mild reaction conditions and the commercial availability of a vast array of boronic acids, enabling extensive diversification at the C3 position.[7]
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq.).
-
Under the inert atmosphere, add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio, ~0.1 M concentration relative to the indole).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ethyl 3-aryl-5-nitro-1H-indole-2-carboxylate.
| Parameter | Typical Value/Reagent | Rationale/Insight |
| Palladium Catalyst | Pd(dppf)Cl₂ | Often effective for heteroaromatic halides; other catalysts like Pd(PPh₃)₄ can also be screened. |
| Base | K₂CO₃, Cs₂CO₃ | A moderately strong inorganic base is required for the transmetalation step. Cs₂CO₃ is often more effective but more expensive. |
| Solvent System | Dioxane/H₂O, Toluene/EtOH/H₂O | The aqueous component is essential for dissolving the base and facilitating the catalytic cycle. Solvents must be degassed to prevent catalyst oxidation. |
| Reaction Time | 4-12 hours | Electron-rich boronic acids tend to react faster, while electron-deficient or sterically hindered ones may require longer times or higher temperatures. |
Protocol II: Saponification of the C2-Ethyl Ester
This is a standard alkaline hydrolysis to convert the ester into a carboxylic acid, which is necessary for the subsequent amide coupling step.[13][14]
Rationale: Lithium hydroxide (LiOH) is often preferred over sodium hydroxide (NaOH) for its higher solubility in mixed aqueous-organic solvents and its tendency to minimize side reactions at higher temperatures.
Step-by-Step Procedure:
-
Dissolve the ethyl 3-aryl-5-nitro-1H-indole-2-carboxylate (1.0 eq.) from Protocol I in a mixture of tetrahydrofuran (THF) and water (3:1 ratio).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0-5.0 eq.) to the solution.
-
Stir the mixture at room temperature or gently heat to 40 °C for 2-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow addition of 1 M hydrochloric acid (HCl). A precipitate should form.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum to yield the 3-aryl-5-nitro-1H-indole-2-carboxylic acid.
Protocol III: Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is one ofthe most common reactions in medicinal chemistry.[15] It typically requires a coupling agent to activate the carboxylic acid.[16]
Rationale: The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) is a widely used, reliable, and cost-effective method for generating a reactive ester intermediate that efficiently couples with amines, minimizing racemization for chiral amines.[14]
Step-by-Step Procedure:
-
Suspend the 3-aryl-5-nitro-1H-indole-2-carboxylic acid (1.0 eq.) from Protocol II in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add EDC·HCl (1.2 eq.) and HOBt (1.2 eq.) to the suspension. Stir at room temperature for 15-20 minutes until the solution becomes clear (indicating formation of the active ester).
-
Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture, followed by a tertiary base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq.).
-
Stir the reaction at room temperature for 6-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired N-substituted 3-aryl-5-nitro-1H-indole-2-carboxamide.
| Coupling Reagent | Additive | Base | Use Case/Insight |
| EDC·HCl | HOBt | DIPEA | Standard, reliable choice for a wide range of amines.[14] |
| HATU | None needed | DIPEA | More powerful coupling agent, useful for hindered amines or less reactive acids. More expensive. |
| SOCl₂ | None needed | Pyridine | Converts acid to acyl chloride. Very reactive but less functional group tolerant. |
Protocol IV: Reduction of the C5-Nitro Group
The final step involves the reduction of the nitro group to a primary amine, which can serve as a key pharmacophoric feature or a handle for further derivatization.
Rationale: Tin(II) chloride dihydrate (SnCl₂·2H₂O) is a classic and highly effective reagent for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities like amides and aryl rings.
Step-by-Step Procedure:
-
Dissolve the N-substituted 3-aryl-5-nitro-1H-indole-2-carboxamide (1.0 eq.) from Protocol III in ethanol or ethyl acetate.
-
Add SnCl₂·2H₂O (5.0 eq.) in one portion.
-
Heat the mixture to reflux (around 70-80 °C) and stir for 1-3 hours. Monitor by TLC for the disappearance of the starting material.
-
Cool the reaction to room temperature and carefully pour it into a stirred solution of saturated NaHCO₃ to neutralize the acid and precipitate tin salts.
-
Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer. Wash with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final N-substituted 3-aryl-5-amino-1H-indole-2-carboxamide.
References
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Organic Syntheses Procedure. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
-
Pavan, F. R., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Infectious Diseases, 6(12), 3362–3374. Retrieved from [Link]
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Al-Hussain, S. A., & El-Sayed, N. N. E. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Retrieved from [Link]
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Al-Hussain, S. A., & El-Sayed, N. N. E. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Retrieved from [Link]
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Bratton, L. D., et al. (2000). Synthesis of novel 3‐ and 5‐substituted indole‐2‐carboxamides. Journal of Heterocyclic Chemistry, 37(5), 1103–1108. Retrieved from [Link]
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Alam, M. S., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. Retrieved from [Link]
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Sławiński, J., et al. (2024). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 29(12), 2883. Retrieved from [Link]
-
Gunosewoyo, H., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(5), 793-801. Retrieved from [Link]
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Cross, J. B., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ChemistryViews. (2024). Tricyclic Indole-2-Carboxamides Show Antitumor Properties. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Retrieved from [Link]
-
Rawling, T., et al. (2017). Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. Organic & Biomolecular Chemistry, 15(1), 69-73. Retrieved from [Link]
-
ValQi. (n.d.). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. Retrieved from [Link]
-
ResearchGate. (2018). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Retrieved from [Link]
-
Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles. Retrieved from [Link]
-
Springer. (2021). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]
-
Marion, N., & Nolan, S. P. (2006). Rapid room temperature Buchwald–Hartwig and Suzuki–Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemical Communications, (20), 2151-2153. Retrieved from [Link]
-
Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]
-
Arkat USA, Inc. (n.d.). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Retrieved from [Link]
-
ResearchGate. (2006). Rapid Room Temperature Buchwald–Hartwig and Suzuki–Miyaura Couplings of Heteroaromatic Compounds Employing Low Catalyst Loadings. Retrieved from [Link]
-
Düfert, M. A., et al. (2017). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 139(48), 17560–17569. Retrieved from [Link]
-
ResearchGate. (2012). Preparation of Ethyl 5-Iodo-1H-indole-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Retrieved from [Link]
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- 16. Amide synthesis by acylation [organic-chemistry.org]
The Art of C-3 Functionalization: Palladium-Catalyzed Cross-Coupling Protocols for 3-Iodoindoles
Introduction: The Indole Nucleus as a Privileged Scaffold in Drug Discovery
The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its prevalence in vital biomolecules like the neurotransmitter serotonin and the hormone melatonin underscores its biological significance.[1] Consequently, the development of robust and versatile synthetic methodologies to functionalize the indole scaffold is of paramount importance for researchers, particularly those in drug development.[2][3] Among the various positions on the indole ring, C-3 is a frequent site for substitution, and the introduction of diverse molecular fragments at this position can profoundly influence a compound's biological activity.
3-Iodoindoles serve as powerful and versatile building blocks for achieving this molecular diversity. The carbon-iodine bond at the C-3 position is sufficiently reactive to participate in a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-heteroatom bonds under relatively mild conditions.[4] This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling protocols for 3-iodoindoles, offering detailed experimental procedures, mechanistic insights, and practical considerations for researchers aiming to leverage these powerful transformations.
General Workflow for Palladium-Catalyzed Cross-Coupling Reactions
A successful cross-coupling experiment hinges on the careful exclusion of oxygen and moisture, as the palladium(0) active catalyst and some reagents are sensitive to air. The general workflow involves the assembly of the reaction under an inert atmosphere, followed by heating, monitoring, and purification.
Caption: General experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and vinyl-indole structures.[5] It involves the coupling of the 3-iodoindole with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[6] The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.
Mechanistic Insight
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodoindole to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the iodide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Comparative Protocol Table: Suzuki-Miyaura Coupling
| Parameter | Condition A | Condition B | Reference |
| Catalyst | Pd(OAc)₂ (5 mol%) | Pd(PPh₃)₄ (5 mol%) | [4][7] |
| Ligand | SPhos (10 mol%) | None | [7] |
| Base | K₃PO₄ (2 equiv.) | Na₂CO₃ (2 equiv.) | [4][7] |
| Boron Reagent | Arylboronic acid (1.2 equiv.) | Pinacol vinyl boronate (1.5 equiv.) | [7] |
| Solvent | Toluene/H₂O (10:1) | DMF | [4] |
| Temperature | 100 °C | 110 °C (Microwave) | [4] |
| Typical Yield | 75-95% | 60-90% | [4][7] |
Detailed Protocol: Synthesis of 3-Phenyl-1H-indole
-
Preparation: To a flame-dried Schlenk tube, add 3-iodo-1H-indole (243 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), SPhos (41 mg, 0.1 mmol), and potassium phosphate (424 mg, 2.0 mmol).
-
Inerting: Evacuate and backfill the tube with argon three times.
-
Reaction: Add degassed toluene (5 mL) and water (0.5 mL) via syringe. Seal the tube and heat the mixture at 100 °C with vigorous stirring for 12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the product.
Heck-Mizoroki Coupling: C-3 Vinylation of Indoles
The Heck-Mizoroki reaction provides a direct route to 3-vinylindoles by coupling 3-iodoindole with an alkene. This transformation is highly valuable for synthesizing precursors to complex natural products and pharmaceutical agents, as the resulting double bond can be further manipulated. The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand.
Mechanistic Insight
The Heck reaction follows a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.
-
Oxidative Addition: Pd(0) inserts into the C-I bond of the 3-iodoindole.
-
Alkene Coordination & Insertion: The alkene coordinates to the Pd(II) center, followed by syn-migratory insertion of the alkene into the indole-palladium bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the vinylated product and a palladium-hydride species.
-
Catalyst Regeneration: The base neutralizes the generated HI and facilitates the reductive elimination of HX from the Pd-hydride complex to regenerate the active Pd(0) catalyst.
Caption: Simplified Heck-Mizoroki catalytic cycle.
Comparative Protocol Table: Heck-Mizoroki Coupling
| Parameter | Condition A | Condition B (Ligand-Free) | Reference |
| Catalyst | Pd(OAc)₂ (5 mol%) | Pd(OAc)₂ (2 mol%) | [4] |
| Ligand | P(o-tol)₃ (10 mol%) | None | [4] |
| Base | Et₃N (3 equiv.) | Na₂CO₃ (2 equiv.) | [4] |
| Alkene | n-Butyl acrylate (1.5 equiv.) | Styrene (1.2 equiv.) | [4] |
| Solvent | DMF | DMF | [4] |
| Temperature | 80 °C | 120 °C | [4] |
| Typical Yield | 70-90% | 65-85% | [4] |
Detailed Protocol: Synthesis of n-Butyl (E)-3-(1H-indol-3-yl)acrylate
-
Preparation: In a sealed tube, combine 3-iodo-1H-indole (243 mg, 1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), and P(o-tol)₃ (30.4 mg, 0.1 mmol).
-
Inerting: Purge the tube with argon.
-
Reaction: Add anhydrous DMF (5 mL), triethylamine (0.42 mL, 3.0 mmol), and n-butyl acrylate (0.21 mL, 1.5 mmol). Seal the tube and heat the reaction mixture to 80 °C for 24 hours.
-
Work-up: After cooling to room temperature, pour the mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate) to yield the product.[4]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for installing alkynyl groups at the C-3 position of indoles. This reaction couples a terminal alkyne with the 3-iodoindole using a dual-catalyst system, typically palladium and a copper(I) co-catalyst, in the presence of a base. The resulting 3-alkynylindoles are versatile intermediates for further transformations, including cyclizations and click chemistry.
Mechanistic Insight
The Sonogashira reaction involves two interconnected catalytic cycles.
-
Palladium Cycle: Similar to other cross-couplings, it begins with the oxidative addition of the 3-iodoindole to Pd(0).
-
Copper Cycle: The terminal alkyne reacts with the Cu(I) salt in the presence of the base to form a copper acetylide.
-
Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The final step regenerates the Pd(0) catalyst and releases the 3-alkynylindole product.
Caption: Interconnected cycles of the Sonogashira coupling.
Comparative Protocol Table: Sonogashira Coupling
| Parameter | Classical Conditions | Copper-Free Conditions | Reference |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | Pd(OAc)₂ (2 mol%) | [4] |
| Cu Co-catalyst | CuI (1-5 mol%) | None | |
| Ligand | PPh₃ (4 mol%) | SPhos (4 mol%) | |
| Base | Et₃N or DiPEA (solvent) | Cs₂CO₃ (2 equiv.) | |
| Alkyne | Terminal alkyne (1.2 equiv.) | Terminal alkyne (1.2 equiv.) | [4] |
| Solvent | THF or DMF | Dioxane | |
| Temperature | 25-60 °C | 80-100 °C | |
| Typical Yield | 80-98% | 70-95% | [4] |
Detailed Protocol: Synthesis of 3-(Phenylethynyl)-1H-indole
-
Preparation: To a dry Schlenk flask under argon, add 3-iodo-1H-indole (243 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (3.8 mg, 0.02 mmol).
-
Reaction: Add anhydrous THF (5 mL) and triethylamine (5 mL). Stir the solution to dissolve the solids. Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise via syringe.
-
Execution: Stir the reaction at room temperature for 6 hours.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (30 mL), wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography (silica gel, hexanes/ethyl acetate) to obtain the desired alkynylindole.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a transformative reaction for forming C-N bonds, enabling the synthesis of 3-aminoindoles from 3-iodoindoles and a primary or secondary amine. This reaction is indispensable in drug discovery, as the arylamine motif is a common feature in bioactive molecules. The success of the reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand.
Mechanistic Insight
The mechanism is analogous to other palladium-catalyzed cross-couplings.
-
Oxidative Addition: Pd(0) adds to the 3-iodoindole to create a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center. The base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst.
Caption: Simplified Buchwald-Hartwig amination cycle.
Comparative Protocol Table: Buchwald-Hartwig Amination
| Parameter | Condition A | Condition B | Reference |
| Pd Source | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) | |
| Ligand | Xantphos (4 mol%) | RuPhos (4 mol%) | |
| Base | Cs₂CO₃ (1.5 equiv.) | NaOtBu (1.4 equiv.) | |
| Amine | Primary/Secondary Amine (1.2 equiv.) | Aniline (1.2 equiv.) | |
| Solvent | Dioxane or Toluene | Toluene | |
| Temperature | 100-110 °C | 100 °C | |
| Typical Yield | 70-95% | 75-98% |
Detailed Protocol: Synthesis of 3-(Piperidin-1-yl)-1H-indole
-
Preparation: In a glovebox, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and Cs₂CO₃ (488 mg, 1.5 mmol) to a Schlenk tube.
-
Addition of Reagents: Remove the tube from the glovebox. Add 3-iodo-1H-indole (243 mg, 1.0 mmol) and add degassed toluene (5 mL) followed by piperidine (0.12 mL, 1.2 mmol) under an argon atmosphere.
-
Reaction: Seal the tube and heat the mixture at 110 °C for 16 hours.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate) to afford the 3-aminoindole product.
Stille Coupling: A Classic C-C Bond Formation
The Stille coupling is a palladium-catalyzed reaction between an organohalide and an organostannane (organotin) reagent. While concerns over the toxicity of tin byproducts have led to the increased popularity of alternatives like the Suzuki coupling, the Stille reaction remains a powerful tool due to the stability and functional group tolerance of organostannanes.[3]
Mechanistic Insight
The mechanism of the Stille coupling is very similar to the Suzuki coupling.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodoindole.
-
Transmetalation: The organostannane reagent transfers its organic group (R²) to the palladium center, forming a diorganopalladium(II) complex and a tin halide byproduct.
-
Reductive Elimination: The two organic groups are eliminated from the palladium, forming the C-C bond of the product and regenerating the Pd(0) catalyst.
Caption: Simplified Stille coupling catalytic cycle.
Comparative Protocol Table: Stille Coupling
| Parameter | Condition A | Condition B (with CuI additive) | Reference |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2.5 mol%) | [1][2] |
| Ligand | None | AsPh₃ (10 mol%) | [1] |
| Additive | LiCl (3 equiv.) | CuI (10 mol%) | [1] |
| Stannane | Aryl-SnBu₃ (1.1 equiv.) | Vinyl-SnBu₃ (1.2 equiv.) | [2] |
| Solvent | Toluene or Dioxane | DMF or NMP | |
| Temperature | 100 °C | 80 °C | [1] |
| Typical Yield | 65-90% | 70-95% | [1] |
Detailed Protocol: Synthesis of 3-(Thiophen-2-yl)-1H-indole
-
Preparation: To a flame-dried round-bottom flask, add 3-iodo-1H-indole (243 mg, 1.0 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and lithium chloride (127 mg, 3.0 mmol).
-
Inerting: Place the flask under an argon atmosphere.
-
Reaction: Add anhydrous toluene (10 mL) followed by 2-(tributylstannyl)thiophene (0.41 mL, 1.1 mmol). Heat the mixture to reflux (approx. 110 °C) for 12 hours.
-
Work-up: Cool the reaction mixture and dilute it with diethyl ether. Wash the solution with a saturated aqueous solution of KF (2 x 20 mL) to remove tin byproducts (a precipitate will form). Filter through Celite, then wash the filtrate with brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude material by flash chromatography (silica gel, hexanes/ethyl acetate) to obtain the product.
Conclusion
Palladium-catalyzed cross-coupling reactions of 3-iodoindoles are indispensable tools for modern organic synthesis and drug discovery. The Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Stille reactions provide reliable and versatile pathways to a vast array of C-3 functionalized indoles. A thorough understanding of the reaction mechanisms, careful optimization of reaction parameters, and meticulous experimental technique are crucial for success. By mastering these protocols, researchers can efficiently generate novel indole derivatives, paving the way for the discovery of new therapeutic agents and advancing the frontiers of chemical science.
References
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-
Yue, D., Yao, T., & Larock, R. C. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 71(1), 62–69. Available at: [Link]
-
Al-Ostath, A., Al-Moktadir, M. A., Ahsan, M. M., Kabir, M. S., & Al-Amin, M. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4523. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of functionalized indoles. Retrieved from [Link]
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Srivastava, A., et al. (2023). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Research on Chemical Intermediates. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 3-iodo-1H-indazole Derivatives.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.
-
Saleem, M., et al. (2022). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. Journal of Infection and Public Health, 15(7), 757-770. Available at: [Link]
-
Chaskar, S., & Padalkar, V. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. Available at: [Link]
-
Bautista-Aguirre, F., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2029. Available at: [Link]
- BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole.
-
Synfacts. (2010). Palladium-Catalyzed Sonogashira Coupling and Iodocyclization Route to 3-Iodofurans. Synfacts, 2010(10), 1144. Available at: [Link]
- Collot, V., Rault, S., & Robba, M. (1999). Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. Heterocycles, 51(10), 2479-2488.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Rose, J. A., & Gribble, G. W. (2010). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. Tetrahedron Letters, 51(33), 4472-4474. Available at: [Link]
-
Yue, D., Yao, T., & Larock, R. C. (2006). Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by electrophilic cyclization. The Journal of Organic Chemistry, 71(1), 62-69. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Szlapka, M., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2213. Available at: [Link]
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- 4. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
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Protecting Group Strategies for Ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate: Application Notes and Protocols
Introduction
Ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate is a highly functionalized indole derivative of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate is often complicated by the reactivity of the indole N-H proton. The presence of strong electron-withdrawing groups, namely the nitro group at the 5-position and the iodo group at the 3-position, significantly lowers the pKa of the N-H proton, rendering the indole nitrogen susceptible to a variety of reactions that can interfere with desired synthetic transformations. Furthermore, the electron-deficient nature of the indole ring can influence the stability and reactivity of potential protecting groups.[1][2]
This document provides a comprehensive guide to the selection and implementation of protecting group strategies for this compound. It outlines the rationale behind protecting group selection, provides detailed experimental protocols for their installation and removal, and discusses the compatibility of these strategies with downstream synthetic manipulations.
Challenges in Protecting this compound
The primary challenge in protecting the N-H of this specific indole lies in its pronounced acidity and the overall electronic deficiency of the heterocyclic core. This has several implications:
-
Increased Acidity: The electron-withdrawing nitro and iodo groups inductively and through resonance decrease the electron density of the indole ring, making the N-H proton more acidic than in simple indoles. This facilitates deprotonation but also means the resulting indolide anion is more stable and potentially less reactive towards certain electrophiles.
-
Protecting Group Lability: The electron-withdrawing nature of the substituents can render certain N-protecting groups more labile to cleavage under conditions where they would typically be stable. For instance, acid-labile groups may be cleaved more readily, and groups susceptible to nucleophilic attack may also show enhanced reactivity.
-
Compatibility with Sensitive Functionalities: The chosen protecting group and the conditions for its introduction and removal must be compatible with the iodo, nitro, and ester functionalities present in the molecule. The iodo group is susceptible to reduction and certain organometallic reactions, while the nitro group can be reduced under various conditions. The ester is sensitive to basic and strongly acidic hydrolysis.
Recommended Protecting Group Strategies
Considering the unique electronic properties of this compound, several protecting groups emerge as suitable candidates. The choice of a specific group will depend on the planned synthetic route and the orthogonality required.[3]
Sulfonyl Protecting Groups (e.g., Tosyl, Mesityl)
Sulfonyl groups are robust, electron-withdrawing protecting groups that are well-suited for deactivating the indole nitrogen towards electrophilic attack.[4] They are generally stable to a wide range of reaction conditions, including many oxidative and reductive methods that might affect the nitro group.
Rationale for Selection:
-
Stability: Tosyl (Ts) and mesitylenesulfonyl (Mts) groups are highly stable to acidic and many reductive conditions, offering broad compatibility.[5]
-
Electron-Withdrawing Nature: Their strong electron-withdrawing character further deactivates the indole ring, preventing unwanted side reactions.
Limitations:
-
Harsh Deprotection: Cleavage of sulfonyl groups often requires harsh conditions, such as strong reducing agents (e.g., sodium amalgam) or strong bases at elevated temperatures, which may not be compatible with the sensitive functionalities of the target molecule.[6][7] However, milder methods using cesium carbonate have been reported.[6]
Experimental Protocols
Protocol 1: N-Tosylation of this compound
This protocol describes the introduction of the p-toluenesulfonyl (tosyl) group onto the indole nitrogen.
Workflow Diagram:
Caption: N-Tosylation of the indole substrate.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Detosylation using Cesium Carbonate
This protocol outlines a milder procedure for the removal of the tosyl group.[6]
Workflow Diagram:
Sources
- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate. Designed for researchers, medicinal chemists, and process development scientists, this document addresses common challenges encountered during the multi-step synthesis, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.
Section 1: Synthesis Overview and Key Challenges
The synthesis of this compound is typically approached via a two-step sequence:
-
Step 1: Fischer Indole Synthesis of the precursor, ethyl 5-nitro-1H-indole-2-carboxylate. This involves the acid-catalyzed cyclization of a hydrazone formed from p-nitrophenylhydrazine and ethyl pyruvate.[1]
-
Step 2: Electrophilic Iodination at the C3 position of the indole ring. This is the most challenging step due to the electronic properties of the substrate.
The primary difficulty lies in the second step. The indole nucleus is electron-rich and typically undergoes rapid electrophilic substitution at the C3 position.[2] However, the presence of two strong electron-withdrawing groups (a nitro group at C5 and an ester at C2) significantly deactivates the ring system, making it less nucleophilic and thus more resistant to electrophilic attack.[3][4] Consequently, the choice of iodinating agent and reaction conditions is critical to achieving a successful outcome.
Caption: Overall two-step synthetic pathway.
Section 2: Troubleshooting the Precursor Synthesis
FAQ: Ethyl 5-nitro-1H-indole-2-carboxylate Synthesis
Q: My Fischer indole synthesis is giving a very low yield or failing completely. What are the common causes?
A: This is a frequent issue, often traceable to three key areas:
-
Reagent Quality and Hydrazone Formation: The initial condensation to form the hydrazone is critical. Ensure your p-nitrophenylhydrazine is pure and not oxidized (it should be a distinct orange/red solid). The ethyl pyruvate should be clean; distillation before use is recommended if purity is questionable. The condensation is often straightforward, but impurities can inhibit the subsequent cyclization.[3]
-
Acid Catalyst and Temperature Control: The Fischer synthesis requires a strong acid catalyst to induce the[5][5]-sigmatropic rearrangement and cyclization. Polyphosphoric acid (PPA) is commonly used and is effective.[1][6]
-
Causality: PPA acts as both the acid catalyst and a dehydrating agent. The viscosity of PPA is highly temperature-dependent. If the temperature is too low, mixing will be poor, and the reaction will be sluggish. If the temperature is too high, charring and decomposition can occur, drastically reducing the yield. A temperature of around 100°C is often optimal.[6]
-
-
Work-up Procedure: The reaction is typically quenched by pouring the hot PPA mixture into ice water. This must be done carefully and slowly to manage the exothermic dilution of the acid. The product precipitates as a solid.[6] Incomplete precipitation or losses during filtration can significantly impact the isolated yield. Ensure the product is thoroughly washed with cold water to remove any residual acid before drying.
Optimized Protocol: Ethyl 5-nitro-1H-indole-2-carboxylate[1][6]
-
Hydrazone Formation: In a round-bottom flask, dissolve p-nitrophenylhydrazine hydrochloride in water. Separately, dissolve ethyl pyruvate in ethanol. Combine the solutions and stir at room temperature for 30-60 minutes. The resulting ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propionate will precipitate. Filter the solid, wash with cold water, and dry thoroughly.
-
Cyclization: To a dry three-necked flask equipped with a mechanical stirrer, add polyphosphoric acid (approx. 10x the weight of the hydrazone).
-
Heat the PPA to ~80°C with stirring, then add the dried hydrazone in portions.
-
Slowly increase the temperature to 100°C and maintain for 2 hours. Monitor the reaction progress by TLC (e.g., Ethyl Acetate/Hexane 1:2).
-
Work-up: After confirming the reaction's completion via TLC, cool the mixture slightly (to ~70-80°C) and pour it slowly and carefully into a large beaker containing crushed ice with vigorous stirring.
-
A green or yellow-brown solid should precipitate. Continue stirring until all the ice has melted.
-
Collect the solid product by filtration. Wash the filter cake extensively with cold water until the filtrate is neutral.
-
Dry the resulting solid, ethyl 5-nitro-1H-indole-2-carboxylate, in a vacuum oven. Yields of >90% can be achieved.[6]
Section 3: Troubleshooting the C3-Iodination
This is the most challenging step. The deactivating nature of the nitro and ester groups requires more forcing conditions or more reactive iodinating agents than for simple indoles.
Sources
- 1. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]
- 2. Frontiers | Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]
- 5. mdpi.com [mdpi.com]
- 6. Ethyl 5-nitroindole-2-carboxylate | 16732-57-3 [chemicalbook.com]
Technical Support Center: Optimizing Suzuki Coupling for Electron-Deficient 3-Iodoindoles
Welcome to the technical support center for optimizing Suzuki coupling reactions with electron-deficient 3-iodoindoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific cross-coupling reaction. Here, we will delve into the mechanistic nuances, provide practical troubleshooting advice, and offer detailed protocols to enhance the success of your experiments.
Introduction: The Challenge of Electron-Deficient 3-Iodoindoles
The Suzuki-Miyaura coupling is a powerful tool for forging carbon-carbon bonds.[1] However, when one of the coupling partners is an electron-deficient 3-iodoindole, unique challenges arise. While the electron-withdrawing group (EWG) on the indole ring activates the C-I bond towards oxidative addition—the rate-determining step in many Suzuki couplings—it also increases the acidity of the N-H proton.[1][2][3] This acidic proton can lead to catalyst inhibition or deactivation, resulting in low yields and inconsistent results.[3] This guide provides a framework for understanding and overcoming these obstacles.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions encountered when working with electron-deficient 3-iodoindoles.
Q1: My Suzuki coupling with an unprotected electron-deficient 3-iodoindole is not working. What is the most likely cause?
The most probable culprit is catalyst inhibition by the acidic N-H proton of the indole.[3] Electron-withdrawing groups on the indole ring increase the acidity of this proton, leading to deprotonation by the basic reaction medium. The resulting indolide anion can coordinate to the palladium center, leading to catalytically inactive species.[3] While some highly activated substrates, such as certain nitro-substituted indazoles (structurally similar to indoles), have been shown to couple without protection, this is not always the case.[3]
Q2: Should I protect the nitrogen of my electron-deficient 3-iodoindole? If so, what protecting group should I use?
In many cases, N-protection is a reliable strategy to prevent catalyst inhibition and improve reaction outcomes.[3] The choice of protecting group is critical.
-
Boc (tert-butyloxycarbonyl): This is a common protecting group, but it can be labile under certain Suzuki conditions, especially with highly electron-deficient systems. Unintended deprotection during the reaction can lead to catalyst poisoning.[3]
-
SEM (2-(trimethylsilyl)ethoxymethyl): The SEM group is generally more robust under Suzuki conditions and can be a superior choice for challenging couplings where Boc protection fails.[4] It offers enhanced stability without being overly difficult to remove post-coupling.
-
Other options: Depending on the specific substrate and desired deprotection conditions, other protecting groups like tosyl (Ts) or benzyl (Bn) can also be considered.
Q3: What is the general reactivity trend for the organoboron reagent, and which should I choose?
The reactivity of the organoboron species generally follows the order: Aryltrifluoroborates > Boronic acids > Boronic esters.[2]
-
Boronic Acids (RB(OH)₂): These are the most common coupling partners. They are often more reactive than their ester counterparts but are also more prone to side reactions like protodeboronation and homocoupling, especially when the aryl group is electron-deficient.[5][6]
-
Boronate Esters (e.g., pinacol esters, R-B(O-pin)): These are generally more stable and less susceptible to premature decomposition than boronic acids.[7] However, their increased stability can sometimes translate to lower reactivity, potentially requiring more forcing conditions. They are a good choice when working with unstable boronic acids or for reactions requiring slow release of the active boron species.
Q4: My reaction is giving a significant amount of a byproduct that is just my starting boronic acid with a hydrogen in place of the boron group. What is this, and how can I prevent it?
This side reaction is called protodeboronation , and it is a common issue, particularly with electron-deficient arylboronic acids.[6][8] It is the cleavage of the C-B bond by a proton source, which can be residual water or the solvent. To minimize protodeboronation:
-
Ensure your reagents and solvent are anhydrous, unless water is a required co-solvent in a specific protocol.
-
Consider using a boronate ester instead of a boronic acid for increased stability.[7]
-
Optimize the reaction kinetics to favor the cross-coupling pathway, which is often faster than protodeboronation under the right conditions. This can involve adjusting the catalyst, ligand, and temperature.
Troubleshooting Guide: From Low Yields to No Reaction
When faced with a challenging Suzuki coupling of an electron-deficient 3-iodoindole, a systematic approach to troubleshooting is key.
Problem 1: Low to No Conversion of Starting Material
This is a common issue and often points to a problem with the catalytic cycle.
| Potential Cause | Explanation & Solution |
| Catalyst Inhibition/Deactivation | As discussed in the FAQs, the acidic N-H of an unprotected indole is a likely culprit. Solution: Protect the indole nitrogen with a suitable group like SEM.[4] If proceeding with an unprotected indole, use a catalyst system known to be effective for nitrogen-rich heterocycles, such as a palladium precatalyst with a bulky, electron-rich phosphine ligand like SPhos or XPhos.[3] |
| Inefficient Oxidative Addition | While the iodo-substituent and electron-withdrawing group on the indole should facilitate this step, other factors can hinder it. Solution: Ensure you are using a Pd(0) source or a Pd(II) precatalyst that is readily reduced in situ. Bulky, electron-rich ligands can also promote oxidative addition.[9] |
| Slow Transmetalation | The transfer of the organic group from boron to palladium can be slow, especially with stable boronate esters. Solution: Ensure your base is effective. The base activates the organoboron species, facilitating transmetalation.[2] Stronger bases or different base/solvent combinations may be necessary. If using a boronate ester, switching to the corresponding boronic acid may increase reactivity, but be mindful of potential side reactions.[5] |
| Incorrect Base or Solvent | The choice of base and solvent is interdependent and crucial for reaction success. Solution: For unprotected indoles, K₃PO₄ in a dioxane/water mixture is a good starting point.[3] For protected indoles, a wider range of conditions can be explored. Anhydrous conditions with bases like Cs₂CO₃ or K₂CO₃ in solvents like toluene or DMF are also commonly used. |
Problem 2: Formation of Undesired Byproducts
The appearance of unexpected spots on your TLC or peaks in your LC-MS requires careful diagnosis.
| Byproduct | Identification & Mitigation |
| Protodeboronation Product | The boronic acid coupling partner is converted back to its corresponding arene. Mitigation: Use anhydrous conditions, consider a boronate ester, or use potassium trifluoroborate salts which are more resistant to protodeboronation.[2] |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple to form a symmetrical biaryl. This is more common with electron-deficient boronic acids.[10] Mitigation: Rigorously degas your reaction mixture to remove oxygen, which can promote this side reaction. Optimizing the stoichiometry of your reactants can also help. |
| Dehalogenation of 3-Iodoindole | The iodine atom on your indole is replaced by a hydrogen. Mitigation: This can result from side reactions involving the palladium catalyst. Ensure high-purity reagents and consider a different ligand or catalyst system. |
Recommended Starting Conditions & Protocols
General Catalytic Cycle of Suzuki-Miyaura Coupling
The reaction proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: General catalytic cycle of the Suzuki-Miyaura coupling.
Recommended Starting Conditions
The following table provides recommended starting points for the Suzuki coupling of electron-deficient 3-iodoindoles. Optimization will likely be necessary for each specific substrate combination.
| Parameter | For Unprotected Indole | For N-Protected Indole | Rationale & Key References |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (2-5 mol%) | Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) | Common, effective Pd sources that form the active Pd(0) catalyst in situ.[2][3] |
| Ligand | SPhos or XPhos (4-10 mol%) | SPhos, XPhos, or P(t-Bu)₃ (2-10 mol%) | Bulky, electron-rich ligands are crucial for coupling N-H heterocycles and activating challenging substrates.[3][11] |
| Base | K₃PO₄ (2-3 equiv.) | K₃PO₄, Cs₂CO₃, or K₂CO₃ (2-3 equiv.) | K₃PO₄ is often effective for unprotected heterocycles. A range of bases can be screened for protected substrates.[3] |
| Solvent | 1,4-Dioxane / H₂O (4:1 to 10:1) | 1,4-Dioxane, Toluene, or DMF (anhydrous) | The presence of water is often beneficial for unprotected substrates with K₃PO₄.[3] Anhydrous conditions are typically used for protected systems. |
| Temperature | 80-110 °C | 80-110 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive partners.[3] |
| Boron Reagent | Boronic Acid (1.2-1.5 equiv.) | Boronic Acid or Pinacol Ester (1.2-1.5 equiv.) | Boronic acids are generally more reactive. Esters can be used for stability.[5][7] |
Step-by-Step Protocol for Suzuki Coupling of an N-Protected 3-Iodoindole
This protocol is a general guideline and should be adapted as needed.
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add the N-protected electron-deficient 3-iodoindole (1.0 equiv.), the arylboronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., SPhos, 5 mol%) in a portion of the reaction solvent. Add this catalyst solution to the reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, to make a ~0.1 M solution) to the reaction vessel.
-
Degassing: Seal the vessel and thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by subjecting it to several freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-arylindole.
Troubleshooting Workflow
When a reaction fails, follow this logical progression to diagnose the issue.
Caption: A systematic workflow for troubleshooting failed Suzuki couplings.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Cerne, J., et al. (2018).
- Dandapat, P., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Kumar, D., et al. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Retrieved from [Link]
- Thomas, S. P., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(4), 2296–2308.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The SPhos ligand enables the use of boronate esters in Suzuki-Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Cerna, I., et al. (2019). Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core. Organic & Biomolecular Chemistry, 17(36), 8436-8443.
- Ghaffari, M., et al. (2018). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p-Benzoquinone.
- Al-Amin, M., et al. (2016). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 81(15), 6384–6393.
- Cox, P. A., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. New Journal of Chemistry, 41(15), 7218-7221.
- Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: A Practical Alternative to Organoboranes and Organostannanes. Accounts of Chemical Research, 41(11), 1486–1499.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Iodination of Ethyl 5-Nitro-1H-indole-2-carboxylate
Welcome to the technical support center for the iodination of ethyl 5-nitro-1H-indole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this specific transformation. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this reaction and overcome common challenges.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the iodination of ethyl 5-nitro-1H-indole-2-carboxylate. Each problem is analyzed for its potential causes, and detailed, actionable solutions are provided.
Issue 1: Low or No Conversion of Starting Material
You've set up your reaction, but upon analysis (e.g., TLC, LC-MS), you observe a significant amount of unreacted starting material.
Potential Causes:
-
Insufficiently Electrophilic Iodine Source: The indole ring is deactivated by the presence of two electron-withdrawing groups: the 5-nitro group and the 2-carboxylate group. Standard iodinating agents like molecular iodine (I₂) alone may not be electrophilic enough to react efficiently.[1][2]
-
Inappropriate Solvent: The choice of solvent can significantly impact the solubility of reagents and the reaction rate.
-
Reaction Temperature is Too Low: Like many reactions, iodination may require a certain activation energy, and ambient temperature might not be sufficient.
-
Degradation of Iodinating Agent: Some iodinating agents are sensitive to light, moisture, or improper storage, leading to reduced activity. N-Iodosuccinimide (NIS), for example, can decompose and should be stored appropriately.[3]
Recommended Solutions & Protocols:
-
Activate the Iodinating Agent: The key is to increase the electrophilicity of the iodine. This is typically achieved by using an activating agent or a more potent iodinating reagent.
-
Protocol 1: Using N-Iodosuccinimide (NIS) with an Acid Catalyst. NIS is a common and effective iodinating agent, and its reactivity is enhanced in the presence of an acid.[4][5]
-
Dissolve ethyl 5-nitro-1H-indole-2-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane (DCM).
-
Add N-Iodosuccinimide (1.1-1.2 eq).
-
Add a catalytic amount of a Brønsted acid like trifluoroacetic acid (TFA) or a Lewis acid.[4] For deactivated aromatics, stronger acids like trifluoromethanesulfonic acid may be necessary.[4][6]
-
Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any remaining iodine/NIS.
-
Proceed with standard aqueous workup and purification.
-
-
-
Use a More Reactive Iodinating System:
-
Iodine Monochloride (ICl): ICl is a highly effective reagent for iodinating indoles and can be used with Celite to improve handling and results.[1][7]
-
Iodine with an Oxidant: Using an oxidizing agent like potassium persulfate (K₂S₂O₈) in the presence of iodine can generate a more powerful electrophilic iodine species in situ.[2]
-
Issue 2: Formation of Multiple Products, Including Di-iodinated Species
Your reaction yields a complex mixture, and mass spectrometry or NMR analysis indicates the presence of di-iodinated or poly-iodinated byproducts.
Potential Causes:
-
Excess Iodinating Agent: Using too large an excess of the iodinating reagent is the most common cause of multiple iodinations.[1][7]
-
High Reactivity at Multiple Positions: While the starting material is deactivated, the indole nucleus still has several positions susceptible to electrophilic attack. The primary site for electrophilic substitution on indoles is the C3 position.[8] However, under forcing conditions, substitution can occur at other positions on the benzene ring.
-
Reaction Conditions are Too Harsh: High temperatures or prolonged reaction times can lead to the formation of undesired byproducts.
Recommended Solutions & Protocols:
-
Stoichiometric Control: Carefully control the stoichiometry of your iodinating agent.
-
Start with a slight excess (e.g., 1.05-1.1 equivalents) of the iodinating agent and optimize from there. Using more than one equivalent of ICl, for instance, has been shown to result in slightly lower yields of the mono-iodinated product.[7]
-
-
Optimize Reaction Conditions:
-
Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature before resorting to heating.
-
Monitoring: Monitor the reaction closely using TLC or LC-MS. Quench the reaction as soon as the starting material has been consumed to prevent the formation of subsequent products.
-
-
Data-Driven Reagent Selection:
| Iodinating Agent | Typical Conditions | Selectivity Profile | Reference |
| NIS / TFA (cat.) | Acetonitrile, RT | Generally good for mono-iodination. | |
| Iodine Monochloride (ICl) | DCM, RT | Highly effective, but careful stoichiometry is crucial. | [7] |
| Molecular Iodine (I₂) / Oxidant | H₂SO₄ | Can be very reactive; risk of over-iodination. | [2] |
-
Troubleshooting Workflow for Product Impurity:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds: Aromatic compound iodination reactions (3): Discussion series on bromination/iodination reactions 17 – Chemia [chemia.manac-inc.co.jp]
- 3. N-Iodosuccinimide: Synthesis and applications_Chemicalbook [chemicalbook.com]
- 4. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
Technical Support Center: Purification of Ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate
Welcome to the technical support guide for the purification of ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar indole derivatives. Here, we address common challenges and provide practical, field-tested solutions to streamline your purification workflows.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific problems you may encounter during the purification of this compound, offering explanations for the underlying causes and actionable solutions.
Question 1: My purified product is a persistent yellow/brown color. What are the likely impurities and how can I remove them?
Answer:
Discoloration in your final product is a frequent issue when working with nitro- and iodo-substituted indoles. The color typically arises from two main sources:
-
Residual Starting Materials or Reagents: Incomplete reactions can leave behind colored starting materials or byproducts. For instance, if your synthesis involves a nitration step, residual nitrating agents or their decomposition products can impart color.
-
Oxidation and Degradation Products: Indole derivatives, particularly those with electron-withdrawing groups like a nitro group, can be susceptible to air oxidation, which is often accelerated by light and heat.[1] This can lead to the formation of colored degradation products.
Recommended Solutions:
-
Activated Charcoal Treatment: For removing colored impurities, a common and effective method is treatment with activated charcoal during recrystallization.[1] The colored molecules adsorb onto the surface of the charcoal.
-
Protocol: During the recrystallization process, after your crude product is fully dissolved in the hot solvent, add a small amount of activated charcoal (typically 1-5% by weight of your compound). Stir the mixture for a few minutes and then perform a hot filtration to remove the charcoal. It is crucial to use a minimal amount of charcoal to avoid adsorbing your desired product and to perform the filtration quickly and while the solution is hot to prevent premature crystallization.[1]
-
-
Column Chromatography: If discoloration persists, column chromatography is a more rigorous purification method.
-
Pro-Tip: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity to elute your product while leaving the more polar, colored impurities adsorbed to the silica gel.[2]
-
Question 2: I'm experiencing poor separation and streaking during column chromatography. What are the likely causes and how can I optimize my separation?
Answer:
Poor separation and streaking on a silica gel column are common frustrations that can often be resolved by systematically addressing a few key parameters.
Causality and Troubleshooting Steps:
-
Inappropriate Solvent System: The polarity of your eluent is the most critical factor for achieving good separation.[1]
-
High Rf (spots move too fast): Your solvent system is too polar. Decrease the proportion of the more polar solvent (e.g., reduce the amount of ethyl acetate in a hexane/ethyl acetate mixture).
-
Low Rf (spots move too slow or not at all): Your solvent system is not polar enough. Increase the proportion of the more polar solvent.
-
TLC is Your Best Friend: Before running a column, always optimize your solvent system using Thin-Layer Chromatography (TLC). Aim for an Rf value of 0.25-0.35 for your target compound to ensure good separation on the column.
-
-
Column Overloading: Loading too much crude material onto the column is a common mistake that leads to broad bands and poor separation.
-
Rule of Thumb: A good starting point is a silica gel to crude product ratio of at least 30:1 by weight. For difficult separations, this ratio may need to be increased to 50:1 or even 100:1.
-
-
Improper Column Packing: An unevenly packed column will have channels, leading to band distortion and poor separation.
-
Best Practice: Slurry packing is generally preferred over dry packing for silica gel columns as it results in a more uniform column bed.[1] Ensure the silica is fully suspended in the initial eluent before carefully pouring it into the column.
-
-
Presence of Acidic or Basic Impurities: The nitro group on your indole can have an acidic proton on the indole nitrogen. If your crude material contains acidic or basic impurities, they can interact with the silica gel and cause streaking.
-
Solution: Adding a small amount of a modifier to your eluent can often resolve this. For acidic compounds, adding a small amount of acetic acid (e.g., 0.5-1%) can help. For basic impurities, a small amount of triethylamine or ammonia may be beneficial.[3]
-
Question 3: My yield after recrystallization is very low. What am I doing wrong?
Answer:
Low recovery from recrystallization is a common issue that can often be traced back to a few key procedural points.
Key Factors Affecting Recrystallization Yield:
-
Using Too Much Solvent: The goal of recrystallization is to create a saturated solution at a high temperature that becomes supersaturated upon cooling, forcing your compound to crystallize. If you use an excessive amount of solvent, the solution may not become sufficiently saturated upon cooling for efficient crystallization to occur.[1]
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. Add the solvent in small portions to the heated crude material until it just dissolves.
-
-
Choosing the Right Solvent: An ideal recrystallization solvent should dissolve your compound well when hot but poorly when cold.[1]
-
Solvent Screening: If you are experiencing low yields, it may be necessary to screen for a better solvent or use a two-solvent system (one solvent in which the compound is soluble and another in which it is insoluble).
-
-
Cooling Rate: Rapidly cooling the solution can sometimes lead to the product "oiling out" as an amorphous solid instead of forming pure crystals.
-
Best Practice: Allow the solution to cool slowly to room temperature first, and then transfer it to an ice bath or refrigerator to maximize crystal formation.[1]
-
-
Premature Crystallization: If your compound crystallizes during the hot filtration step (to remove insoluble impurities or charcoal), you will lose a significant portion of your product.
-
Prevention: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Perform the filtration as quickly as possible. If crystals do form on the filter paper, you can try washing them with a small amount of hot solvent.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the expected impurities in the synthesis of this compound?
A1: The impurities will largely depend on the synthetic route. However, common impurities can include:
-
Unreacted starting materials, such as ethyl 5-nitro-1H-indole-2-carboxylate.[4]
-
Di-iodinated or other regioisomers of the iodinated product.
-
Byproducts from side reactions, which can be influenced by the specific iodinating agent and reaction conditions used.
-
Degradation products resulting from the instability of the indole ring under certain conditions.[1]
Q2: Is this compound stable? What are the recommended storage conditions?
A2: Like many indole derivatives, especially those with electron-withdrawing substituents, this compound can be susceptible to air oxidation, which may be accelerated by light and heat.[1] For long-term storage, it is best to keep the purified compound in a tightly sealed container, in a cool, dark place, and preferably under an inert atmosphere (e.g., argon or nitrogen).
Q3: Can I use reverse-phase chromatography for purification?
A3: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) can be an effective purification method, especially for small-scale purifications or for separating closely related impurities that are difficult to resolve by normal-phase chromatography. A common mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid for better peak shape.[5]
III. Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Through small-scale testing, identify a suitable solvent or solvent pair. A good starting point for many indole derivatives is ethanol, ethyl acetate, or a mixture of ethyl acetate and hexane.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and stir for 2-5 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Column Chromatography
-
Solvent System Selection: Use TLC to determine an optimal eluent system that gives your target compound an Rf of approximately 0.25-0.35. A mixture of ethyl acetate and petroleum ether or hexane is a good starting point.[6]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, you can adsorb the crude material onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting with the least polar solvent mixture. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
IV. Data Presentation
| Parameter | Typical Value/Range | Source |
| Molecular Weight | 234.21 g/mol | [4] |
| Appearance | Yellow solid | [6] |
| Melting Point | 142 – 143 °C | [6] |
| Rf Value | ~0.30 (ethyl acetate/petroleum ether 1:3) | [6] |
V. Visual Workflow
Here is a decision tree to guide your purification strategy for this compound.
Caption: Purification decision workflow.
VI. References
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Purification of 4-Cyanoindole and Its Derivatives. Retrieved from
-
Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution. Retrieved from
-
Organic Syntheses Procedure. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from
-
The Royal Society of Chemistry. (2014). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from
-
Newcrom R1 HPLC column. (n.d.). Separation of Ethyl indole-2-carboxylate. Retrieved from
-
Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from
-
ResearchGate. (2025). Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate. Retrieved from
-
Regioselective C5−H Direct Iodination of Indoles. (n.d.). Retrieved from
-
MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from
-
MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from
-
NIH. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). Retrieved from
-
ResearchGate. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Retrieved from
-
ChemicalBook. (n.d.). This compound. Retrieved from
-
ChemicalBook. (n.d.). Ethyl 3-iodo-1H-indole-2-carboxylate synthesis. Retrieved from
-
J&K Scientific. (n.d.). Ethyl 5-nitro-1H-indole-2-carboxylate, 98%. Retrieved from
-
NIH. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Retrieved from
-
NIH. (2024). Syntheses of 3-(2-Nitrovinyl)-indoles, Benzo[a]carbazoles, Naphtho[2,1-a]carbazoles and 1-Hydroxy-β-carbolines Lead to Identification of Antiproliferative Compounds Active under Hypoxia. Retrieved from
-
ResearchGate. (n.d.). Ethyl 1H-indole-2-carboxylate. Retrieved from
-
ResearchGate. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. Retrieved from
-
Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide. Retrieved from
-
NIH. (2025). A new synthetic approach to the 3,4-dihydro-1H-[7][8]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. reddit.com [reddit.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Separation of Ethyl indole-2-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: C3-Iodination of Substituted Indoles
Welcome to the technical support center for the C3-iodination of substituted indoles. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical transformation. The introduction of an iodine atom at the C3 position of the indole ring is a pivotal step in synthetic chemistry, creating a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to build molecular complexity.
However, the seemingly straightforward electrophilic substitution can be fraught with challenges, from low yields to poor regioselectivity. This guide provides in-depth, experience-driven troubleshooting advice and robust protocols to help you navigate these issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs): Core Principles
Q1: What is the fundamental mechanism of the C3-iodination of indoles?
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The indole's π-electron system, particularly the electron-rich C3 position, acts as a nucleophile, attacking an electrophilic iodine species (I⁺). This forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. A base present in the reaction mixture then removes the proton from the C3 position, restoring the aromaticity of the ring and yielding the 3-iodoindole product.[1]
Caption: Electrophilic aromatic substitution at the C3 position of indole.
Q2: Why is the C3 position so reactive compared to other positions on the indole ring?
The high reactivity of the C3 position is a direct consequence of the electronic structure of the indole ring. The lone pair of electrons on the nitrogen atom is delocalized into the π-system. Resonance analysis shows that this delocalization leads to a significant accumulation of electron density at the C3 position, making it the most nucleophilic and thus the most favorable site for electrophilic attack.[1][2] Disruption of the benzene ring's aromaticity is less favorable, making substitution on the six-membered ring kinetically slower.
Q3: How do substituents on the indole ring affect the reaction yield and rate?
The nature and position of substituents dramatically influence the indole's nucleophilicity and, consequently, the reaction outcome.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃), alkyl (-CH₃), or hydroxy (-OH) increase the electron density of the indole ring. This enhances its nucleophilicity, leading to faster reaction rates and often excellent yields under mild conditions.[3][4]
-
Electron-Withdrawing Groups (EWGs): Groups such as cyano (-CN), fluoro (-F), or bromo (-Br) decrease the electron density of the ring.[2][5] This deactivation makes the indole less nucleophilic, requiring more forceful reaction conditions (e.g., stronger iodinating agents, higher temperatures, or longer reaction times) to achieve good yields.[3][4]
Troubleshooting Guide: Common Experimental Issues
Q1: My reaction yield is low, or the reaction is not proceeding to completion. What are the likely causes and solutions?
This is the most common issue and can stem from several factors. A systematic approach is key to diagnosis.
Caption: Systematic workflow for diagnosing low-yield reactions.
-
Cause A: Deactivated Substrate: If your indole bears strong electron-withdrawing groups, it may be too "electron-poor" to react under mild conditions.
-
Solution: Switch to a more potent iodinating agent like Iodine Monochloride (ICl).[6][7] Alternatively, using N-Iodosuccinimide (NIS) with a catalytic amount of a strong acid like trifluoroacetic acid (TFA) can enhance its electrophilicity.[8] Increasing the reaction temperature may also be necessary.[4]
-
-
Cause B: Reagent Purity and Moisture: Iodination reagents, particularly NIS, can decompose over time. Solvents like DMF are hygroscopic and moisture can quench the reaction.
-
Solution: Use a fresh bottle of NIS or recrystallize it before use. Ensure all solvents are anhydrous and that glassware is thoroughly oven-dried.[9] Running the reaction under an inert atmosphere (Nitrogen or Argon) is good practice.
-
-
Cause C: Suboptimal Temperature: The ideal temperature is highly substrate-dependent.
Q2: I am observing significant amounts of di-iodinated or poly-iodinated products. How can I improve selectivity for mono-iodination?
This typically occurs with electron-rich (activated) indoles or when using overly harsh conditions.
-
Solution 1: Control Stoichiometry: Carefully control the amount of the iodinating agent. Use 1.0 to 1.1 equivalents of the reagent. Adding the reagent portion-wise or as a solution via syringe pump over time can help maintain a low concentration and favor mono-iodination.[1]
-
Solution 2: Use a Milder Reagent: NIS is generally milder and more selective than ICl.[1][11] The I₂/base system also offers good control. Avoid large excesses of ICl, which is known to produce di-iodo compounds.[6]
-
Solution 3: Lower the Temperature: Running the reaction at 0°C or even lower can often temper the reactivity of activated indoles and improve selectivity.
Q3: Should I protect the indole nitrogen? What are the advantages?
While many C3-iodinations proceed on N-H indoles, N-protection is often highly advantageous and can solve many issues.
-
Advantages of N-Protection:
-
Prevents N-Iodination: The N-H proton is acidic and can be removed by base, leading to competitive N-iodination.
-
Improves Solubility: N-substituted indoles often have better solubility in common organic solvents.
-
Avoids Side Reactions: The acidic N-H can complicate reactions involving bases or organometallics. N-protection circumvents these issues.[12][13][14]
-
Modulates Reactivity: Electron-withdrawing protecting groups (e.g., -SO₂Ph, -Ts) can slightly deactivate the ring, which can be useful for preventing over-iodination of highly activated systems.
-
-
Common Protecting Groups: Benzyl (Bn), tosyl (Ts), and tert-butyloxycarbonyl (Boc) are common choices. The selection depends on the desired stability and subsequent deprotection conditions.
Q4: Which iodinating agent is best for my substrate?
The choice of reagent is critical and depends on the electronic nature of your indole.
Caption: A guide for selecting the appropriate iodination conditions.
| Reagent System | Typical Conditions | Pros | Cons | Best For |
| N-Iodosuccinimide (NIS) | 1.0-1.2 eq, DMF or MeCN, 0°C to RT[1] | Mild, selective, high yields, easy workup | More expensive, can be slow for deactivated substrates | Activated and neutral indoles; when high selectivity is paramount. |
| Iodine (I₂) / Base | 1.1 eq I₂, 1.2 eq Base (KOH, K₂CO₃), DMF, 0°C to RT[1][15] | Inexpensive, effective | Base can interfere with other functional groups | General purpose, good for scale-up with robust substrates. |
| Iodine Monochloride (ICl) | 1.0 eq ICl, CH₂Cl₂, RT[6][7] | Very reactive, fast | Can lead to di-iodination, less selective, moisture sensitive | Deactivated indoles that are unreactive to other methods. |
Key Experimental Protocols
Protocol A: C3-Iodination using N-Iodosuccinimide (NIS)
This protocol is adapted from established procedures and is a reliable starting point for most indole substrates.[1]
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the substituted indole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN) to a concentration of 0.1–0.5 M.
-
Reagent Addition: To the stirred solution, add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise at room temperature. For highly activated indoles, cool the solution to 0°C in an ice bath before adding NIS.
-
Reaction Monitoring: Stir the reaction at the chosen temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS (typically 1-4 hours).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine, followed by water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the pure 3-iodoindole.
Protocol B: C3-Iodination using Iodine (I₂) and Potassium Hydroxide (KOH)
This method is a cost-effective alternative to using NIS.[1]
-
Reaction Setup: In a round-bottom flask, dissolve the substituted indole (1.0 eq) and potassium hydroxide (KOH) (1.2 eq) in anhydrous DMF. Cool the mixture to 0°C using an ice bath.
-
Reagent Addition: Prepare a solution of molecular iodine (I₂) (1.1 eq) in a minimal amount of DMF. Add this solution dropwise to the cooled reaction mixture over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 2-6 hours).[1]
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol A (steps 4-6).
References
-
Pujol, M. D., et al. (2012). A convenient iodination of indoles and derivatives. Tetrahedron Letters, 53(35), 4732-4735. [Link]
-
Li, Y.-X., et al. (2011). Iodine-Induced Regioselective C−C and C−N Bonds Formation of N-Protected Indoles. The Journal of Organic Chemistry, 76(1), 234-239. [Link]
-
Kharabsheh, A., et al. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Journal of Organic Chemistry, 17, 102-113. [Link]
-
Sharma, P., et al. (2020). Iodine-catalyzed regioselective C-3 arylation of indoles with p-quinols. Journal of Chemical Sciences, 132(1), 63. [Link]
-
Wang, L., et al. (2021). Regioselective C5–H Direct Iodination of Indoles. Organic Chemistry Frontiers, 8(19), 5416-5421. [Link]
-
Ji, K.-G., et al. (2011). Iodine-Induced Regioselective C−C and C−N Bonds Formation of N-Protected Indoles. The Journal of Organic Chemistry, 76(1), 234-239. [Link]
-
Wang, C., et al. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry, 75(13), 4542-4545. [Link]
-
Kharabsheh, A., et al. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Journal of Organic Chemistry, 17, 102-113. [Link]
-
Pujol, M. D., et al. (2012). A Convenient Iodination of Indoles and Derivatives. ResearchGate. [Link]
-
Schmidt, A., et al. (2019). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry, 15, 2235-2244. [Link]
-
Ghorai, P., et al. (2022). Iodine-mediated synthesis of indole-fused benzothiazepinones through intramolecular C2-amidation of amide-tethered C3-sulfenylindoles. Organic & Biomolecular Chemistry, 20(4), 810-815. [Link]
-
Liu, J., et al. (2021). I2-induced cascade cyclization and dearomatization of indoles for the highly efficient synthesis of iodinated and vinylic spiroindolenines. Green Chemistry, 23(13), 4811-4816. [Link]
-
Li, Y.-X., et al. (2011). Iodine-Induced Regioselective C−C and C−N Bonds Formation of N-Protected Indoles. ACS Publications. [Link]
-
Common Organic Chemistry. Iodination Using N-Iodosuccinimide (NIS). commonorganicchemistry.com. [Link]
-
Wang, Y., et al. (2017). Selective Synthesis of 2‐(Indol‐3‐Yl)Phenols via Iodine‐Catalyzed C3‐Arylation of Indoles with Cyclohexanones. Advanced Synthesis & Catalysis, 359(4), 652-656. [Link]
-
Lanzhou Branch, Chinese Academy of Sciences (2011). Iodine-Induced Regioselective C-C and C-N Bonds Formation of N-Protected Indoles. english.licp.cas.cn. [Link]
-
Das, S., et al. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. ACS Omega, 4(7), 12891-12899. [Link]
-
Organic Chemistry Portal. N-Iodosuccinimide (NIS). organic-chemistry.org. [Link]
-
Sence, C., et al. (2022). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 27(19), 6667. [Link]
-
Common Organic Chemistry. Iodination. commonorganicchemistry.com. [Link]
-
Wang, L., et al. (2021). Regioselective C5–H direct iodination of indoles. Organic Chemistry Frontiers. [Link]
-
Chakraborty, S., et al. (2022). Iodine-mediated oxidative triple functionalization of indolines with azoles and diazonium salts. Chemical Communications, 58(94), 13115-13118. [Link]
-
ResearchGate. Effects of electron-withdrawing groups. researchgate.net. [Link]
-
Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. organic-chemistry.org. [Link]
-
ResearchGate. The effect of the electron-withdrawing and electron-donating groups. researchgate.net. [Link]
-
Zhao, Y., et al. (2021). Site Specific C3‐Alkenylation of Indoles Mediated by In Situ C−H Iodination. Asian Journal of Organic Chemistry, 10(7), 1640-1644. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center [beilstein-journals.org]
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- 11. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing the Stability of Ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate
Welcome to the dedicated technical support guide for ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and utilizing this poly-functionalized indole derivative. The inherent reactivity of the indole scaffold, compounded by the presence of both a bulky, labile iodo group and a strongly electron-withdrawing nitro group, presents unique stability challenges. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experiments and the reliability of your results.
Troubleshooting Guide: Diagnosing and Resolving Instability Issues
Encountering unexpected results, such as low yields, discoloration, or the appearance of unknown impurities, can be a significant setback. This section provides a systematic approach to identifying and mitigating common stability problems associated with this compound.
Visual Diagnostic Workflow
The following flowchart outlines a decision-making process for troubleshooting common issues encountered during the handling and reaction of this compound.
Caption: Troubleshooting workflow for stability issues.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: My solid this compound has developed a yellow or brownish tint over time. Is it degrading?
A1: Yes, a change in color from off-white/pale yellow to a more intense yellow or brown is a strong indicator of degradation. This is often due to photodegradation, where exposure to light can cause the cleavage of the carbon-iodine bond, leading to the formation of colored byproducts. Nitroaromatic compounds themselves can also be light-sensitive.[1] To prevent this, always store the compound in amber glass vials, protected from direct light, and in a cool, dark place.
Q2: What are the optimal storage conditions for this compound?
A2: Based on the known sensitivities of similar compounds, the following storage conditions are recommended to maximize shelf-life:
-
Temperature: Store at 2-8°C. Avoid frequent freeze-thaw cycles if dissolved in a solvent.
-
Light: Protect from all sources of light by using amber vials and storing in a dark cabinet.
-
Atmosphere: For long-term storage, it is advisable to store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation.
-
Container: Use tightly sealed glass containers with chemically resistant caps (e.g., PTFE-lined) to prevent moisture ingress and contamination.
Q3: Is this compound sensitive to moisture or air?
A3: While the primary sensitivities are to light and heat, prolonged exposure to air and moisture is not recommended. The indole ring, although deactivated by the nitro group, can still be susceptible to slow oxidation over time.[2] Moisture could potentially lead to hydrolysis of the ethyl ester group under certain conditions, although this is less likely in the solid state.
Reaction and Stability
Q4: I am seeing a new, more polar spot on my TLC that I suspect is a degradation product. What could it be?
A4: The most probable degradation product is the de-iodinated compound, ethyl 5-nitro-1H-indole-2-carboxylate. The C-I bond is the weakest bond on the aromatic system and can be cleaved under various conditions, including exposure to light, heat, or certain reagents.[3] This de-iodinated product would be more polar than the starting material. Another possibility, especially under harsh acidic or basic conditions, could be the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Q5: My reaction involves a palladium-catalyzed cross-coupling (e.g., Suzuki, Heck). Why am I getting low yields and a complex mixture of byproducts?
A5: This is a common issue when working with poly-functionalized indoles. Several factors could be at play:
-
De-iodination: The reaction conditions for many cross-coupling reactions (e.g., high temperatures, basic conditions) can promote the reductive cleavage of the C-I bond, leading to the formation of the de-iodinated byproduct.[3][4]
-
Catalyst Poisoning: While less common for indoles, certain functional groups can sometimes interact with and deactivate the palladium catalyst.
-
Side Reactions at the Nitro Group: Under certain reductive conditions, the nitro group can be reduced to an amino group or other intermediates, further complicating the reaction mixture.
-
Steric Hindrance: The bulky iodo group at the C3 position can sterically hinder the approach of reagents.
To troubleshoot, consider screening different palladium catalysts and ligands, using milder bases (e.g., K3PO4 instead of stronger bases), and keeping the reaction temperature as low as possible.[5]
Q6: I am trying to reduce the nitro group using catalytic hydrogenation (e.g., H2/Pd/C). Why am I also losing the iodo substituent?
A6: This is a well-documented issue. Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) is highly effective at reducing nitro groups but is also known to cause dehalogenation, especially of aryl iodides and bromides.[6][7] The C-I bond is particularly susceptible to hydrogenolysis under these conditions.
If you need to selectively reduce the nitro group while preserving the iodo substituent, you should consider alternative reducing agents such as:
-
Tin(II) chloride (SnCl2) in an acidic medium.
-
Iron (Fe) powder in acetic acid or with ammonium chloride.
-
Sodium hydrosulfite (Na2S2O4) .
These reagents are generally chemoselective for the reduction of nitro groups in the presence of aryl halides.[6]
Q7: Can I use strong acids or bases with this compound?
A7: Extreme caution is advised.
-
Strong Acids: The indole ring can be unstable in strongly acidic conditions, potentially leading to polymerization or decomposition.
-
Strong Bases: The N-H proton of the indole ring is acidic and will be deprotonated by strong bases. While this can be useful for N-alkylation reactions, prolonged exposure to strong bases, especially at elevated temperatures, can lead to degradation. Additionally, strong bases can promote de-iodination.[4] The presence of the electron-withdrawing nitro group increases the acidity of the N-H proton compared to unsubstituted indole.[8]
Analytical Considerations
Q8: What is the best way to monitor the stability of my sample?
A8: The recommended method is High-Performance Liquid Chromatography (HPLC) with a UV-Vis or Diode Array Detector (DAD). A reversed-phase C18 column is typically suitable.
-
Method: Develop a gradient method using a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Detection: The highly conjugated system of the indole ring and the nitro group results in strong UV absorbance, making detection straightforward. Monitor at a wavelength around the λmax of the compound.
-
Analysis: By comparing the peak area of the main compound over time and observing the appearance of new peaks (potential degradation products), you can quantitatively assess the stability of your sample under different conditions.
Q9: I am observing artifacts in my LC-MS analysis. Could the analytical method itself be causing degradation?
A9: It is possible, though less common. In highly sensitive LC-MS systems, the high-energy UV light in the DAD flow cell can sometimes induce photochemical reactions in sensitive molecules, leading to the formation of artifacts that are then detected by the mass spectrometer.[9] If you suspect this is happening, you can run a control experiment where the UV lamp of the detector is turned off to see if the artifact peaks disappear.
Key Stability Parameters and Incompatibilities
The following table summarizes the key stability factors for this compound.
| Parameter | Stability Concern | Recommended Practices |
| Light | High sensitivity. Can cause de-iodination and discoloration. | Store in amber vials. Minimize exposure to ambient light during experiments. |
| Temperature | Susceptible to thermal degradation, which can accelerate de-iodination. | Store at 2-8°C. Use the lowest effective temperature for reactions. |
| pH | Unstable in strong acidic or strong basic conditions. | Maintain pH near neutral (6-8) where possible. Use mild acids/bases if necessary. |
| Reducing Agents | Catalytic Hydrogenation (H2/Pd/C): Causes both nitro reduction and de-iodination.[7]Strong Hydrides (e.g., LiAlH4): May reduce both the ester and nitro group. | Use chemoselective reagents like SnCl2, Fe/AcOH for nitro reduction. |
| Oxidizing Agents | The electron-rich indole ring is susceptible to oxidation. | Avoid strong oxidizing agents unless intending to modify the indole ring. |
| Solvents | Generally stable in common organic solvents (e.g., THF, DCM, Ethyl Acetate, DMF, DMSO) for short periods. Long-term stability in solution is not guaranteed. | Prepare solutions fresh. For storage, evaporate the solvent and store the solid under inert gas. |
Potential Degradation Pathways
Understanding the likely degradation pathways is crucial for interpreting unexpected results and optimizing reaction conditions.
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Technical Support Center: N-Alkylation of Sterically Hindered Indoles
Welcome to the Technical Support Center for the N-alkylation of sterically hindered indoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging transformation. As Senior Application Scientists, we have compiled this resource based on a synthesis of established literature and practical field experience to provide you with robust troubleshooting strategies and a deeper understanding of the underlying chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the N-alkylation of sterically hindered indoles, offering explanations and actionable solutions.
Question 1: My N-alkylation reaction shows low to no conversion. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in the N-alkylation of sterically hindered indoles is a frequent challenge, often stemming from a combination of electronic and steric factors. The indole N-H is not highly acidic (pKa ≈ 17 in DMSO), and steric hindrance around the nitrogen atom can impede the approach of both the base and the alkylating agent.[1] Here’s a systematic approach to troubleshooting this issue:
1. Insufficient Deprotonation:
-
The Problem: The base may be too weak to effectively deprotonate the sterically encumbered indole N-H. This results in a low concentration of the reactive indolate anion.[1]
-
The Solution:
-
Stronger Bases: For many applications, strong bases like sodium hydride (NaH) are the standard choice for ensuring complete deprotonation.[2] Other potent bases include potassium hydride (KH) and lithium diisopropylamide (LDA).
-
Cesium Effect: Cesium carbonate (Cs₂CO₃) has proven particularly effective for N-alkylation, even in cases where other bases fail.[3][4] The large, soft cesium cation is believed to coordinate loosely with the indolate anion, increasing its nucleophilicity and solubility.[4]
-
Hydroxides under Phase-Transfer Catalysis (PTC): A two-phase system using concentrated aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) with a phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate, Bu₄N⁺HSO₄⁻) can be highly effective.[5] The catalyst transports the hydroxide ion into the organic phase to deprotonate the indole.
-
2. Inadequate Reaction Conditions:
-
The Problem: The reaction may lack sufficient energy to overcome the activation barrier, or the chosen solvent may not be optimal.
-
The Solution:
-
Temperature: Increasing the reaction temperature can significantly enhance the rate of reaction, particularly for less reactive alkylating agents.[1] For some systems, heating to 80 °C or higher is beneficial.[3]
-
Solvent Choice: Polar aprotic solvents are generally preferred as they can solvate the cation of the base and the indolate anion effectively.[1][6] Commonly used solvents include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methylpyrrolidinone (NMP).[1][6] When using Cs₂CO₃, 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) has been shown to be an excellent solvent.[3]
-
3. Steric Hindrance:
-
The Problem: Severe steric bulk on either the indole or the alkylating agent can dramatically slow down the reaction.[7]
-
The Solution:
-
Less Hindered Reagents: If possible, consider if a less sterically demanding alkylating agent can be used.
-
Alternative Methodologies: For particularly challenging substrates, alternative synthetic strategies might be necessary:
-
Mitsunobu Reaction: This reaction involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) to activate an alcohol for nucleophilic attack by the indole nitrogen.[8][9] It is often successful when direct alkylation fails.[10][11]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be a powerful tool for forming C-N bonds between an aryl halide and the indole nitrogen.[12][13] This method is particularly useful for N-arylation but can be adapted for some alkylations.
-
-
Question 2: My reaction is producing a significant amount of the C3-alkylated isomer. How can I improve the selectivity for N-alkylation?
Answer:
The competition between N-alkylation and C3-alkylation is a classic problem in indole chemistry. The indole nucleus has two primary nucleophilic sites: the N1 and C3 positions. The C3 position is often more inherently nucleophilic, which can lead to the formation of the undesired C3-alkylated product.[14] The regioselectivity is highly dependent on the reaction conditions.
Key Factors Influencing N- vs. C3-Alkylation:
| Factor | Favoring N-Alkylation | Favoring C3-Alkylation | Rationale |
| Deprotonation | Complete deprotonation | Partial or no deprotonation | The indolate anion is a harder nucleophile, favoring reaction at the more electronegative nitrogen atom. Neutral indole is a softer nucleophile, favoring reaction at the C3 position.[14] |
| Base/Counter-ion | Strong bases (NaH, KH), Cs₂CO₃ | Weaker bases (K₂CO₃ in some cases) | Strong bases ensure formation of the indolate. The large cesium cation is thought to promote N-selectivity.[3][14] |
| Solvent | Polar aprotic (DMF, DMSO) | Less polar (Toluene, THF in some cases) | Polar aprotic solvents stabilize the indolate anion and the transition state leading to N-alkylation.[15] |
| Temperature | Higher temperatures | Lower temperatures | N-alkylation is often the thermodynamically favored pathway, which is favored at higher temperatures. C3-alkylation can be kinetically favored.[14] |
Strategies to Enhance N-Selectivity:
-
Ensure Complete Deprotonation: Use a strong base like NaH or KH in a suitable polar aprotic solvent like DMF.[14][16] Allow sufficient time for the deprotonation to complete before adding the alkylating agent.
-
Leverage the Cesium Effect: Employing cesium carbonate (Cs₂CO₃) as the base can significantly improve N-selectivity.[3][4]
-
Optimize the Solvent System: The choice of solvent can be critical. For example, increasing the proportion of DMF in a THF/DMF mixture has been shown to favor N-alkylation.[14]
-
Consider Protecting Groups: If direct methods fail, a protecting group strategy can be employed. A removable protecting group on the indole nitrogen can direct other reactions, and its subsequent removal allows for N-alkylation. Common N-protecting groups for indoles include tosyl (Ts), benzenesulfonyl (Bs), and [2-(trimethylsilyl)ethoxy]methyl (SEM).[17][18]
Question 3: I am using a strong base like NaH, but my reaction is still sluggish and gives a poor yield. What could be wrong?
Answer:
Even with a strong base, several factors can inhibit the reaction.
1. Poor Reagent and Solvent Quality:
-
The Problem: Strong bases like NaH are extremely sensitive to moisture. Any water or protic impurities in the reagents or solvent will quench the base and the formed indolate anion, effectively stopping the reaction.[1]
-
The Solution:
-
Ensure all glassware is oven-dried before use.
-
Use freshly opened or properly stored anhydrous solvents.
-
Purify the indole substrate and alkylating agent if their purity is questionable.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[1]
-
2. Inefficient Deprotonation due to Steric Hindrance:
-
The Problem: In cases of extreme steric hindrance, even a strong base may struggle to access the N-H proton.
-
The Solution:
-
Increase Temperature during Deprotonation: Gently warming the mixture of the indole and base before adding the alkylating agent can facilitate deprotonation.
-
Alternative Strong Bases: Consider using a soluble strong base like potassium bis(trimethylsilyl)amide (KHMDS) or lithium diisopropylamide (LDA).
-
3. Alkylating Agent Reactivity:
-
The Problem: The leaving group on the alkylating agent plays a crucial role. The general order of reactivity is I > Br > Cl > OTs.[1]
-
The Solution:
-
If using an alkyl chloride or tosylate, consider converting it to the more reactive iodide.
-
Adding a catalytic amount of potassium iodide (KI) can facilitate an in situ Finkelstein reaction, converting a less reactive alkyl halide to a more reactive alkyl iodide and accelerating the reaction.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the "cesium effect" and why is Cs₂CO₃ often recommended for difficult N-alkylations?
A1: The "cesium effect" refers to the often-observed rate enhancement and improved selectivity when using cesium bases, particularly cesium carbonate (Cs₂CO₃), in organic reactions.[3][4] In the context of indole N-alkylation, Cs₂CO₃ is a moderately strong base that is highly effective. While not as strong as NaH, its efficacy is attributed to the properties of the cesium cation (Cs⁺). Being large and highly polarizable, the Cs⁺ ion forms a looser ion pair with the indolate anion. This "naked" and more nucleophilic anion is more reactive towards the alkylating agent. Additionally, cesium salts often exhibit higher solubility in organic solvents compared to their sodium or potassium counterparts, which can also contribute to increased reaction rates.[4]
Q2: When should I consider using the Mitsunobu reaction for N-alkylation?
A2: The Mitsunobu reaction is an excellent alternative when standard SN2-type alkylations with alkyl halides are unsuccessful.[10][11] It is particularly useful for:
-
Sterically Hindered Systems: It can be effective for coupling sterically demanding indoles with primary or secondary alcohols.[8]
-
Sensitive Substrates: The reaction conditions are generally mild and neutral, making it suitable for substrates with base-labile functional groups.
-
Inversion of Stereochemistry: When using a chiral secondary alcohol, the Mitsunobu reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, which can be a valuable feature in stereoselective synthesis.[9]
It's important to note that the reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can sometimes complicate purification.
Q3: Can I use protecting groups to facilitate the N-alkylation of a hindered indole?
A3: While it may seem counterintuitive to add more steric bulk, protecting groups can be a powerful strategic tool, though not for directly facilitating the N-alkylation itself. Their utility lies in directing other transformations on the indole ring. For instance, if you need to perform a reaction at another position without interference from the N-H, you can protect the nitrogen, perform the desired reaction, and then deprotect to reveal the N-H for subsequent alkylation. Common protecting groups for the indole nitrogen that are stable to a variety of conditions but can be removed when needed include:
-
Sulfonyl groups (e.g., tosyl, Ts): Removed with strong base or reducing agents.[18]
-
Carbamates (e.g., Boc): Removed with acid.
-
Silyl ethers (e.g., SEM): The [2-(trimethylsilyl)ethoxy]methyl group is a common choice.[17][19]
Q4: Are there any catalytic methods that are particularly well-suited for N-alkylation of hindered indoles?
A4: Yes, several modern catalytic methods have been developed to address the challenges of indole N-alkylation.
-
Phase-Transfer Catalysis (PTC): This method uses a catalyst (like a quaternary ammonium salt) to shuttle a base (like hydroxide) from an aqueous phase into the organic phase containing the indole.[5][20] This avoids the need for strong, moisture-sensitive bases and can be very effective.
-
Copper-Catalyzed Reactions: Copper-based catalysts have been employed for the N-alkylation of indoles using various alkylating agents, including N-tosylhydrazones.[21] Additionally, copper hydride (CuH) catalysis can be used, and the regioselectivity (N- vs. C3-alkylation) can be controlled by the choice of ligand.[16][22]
-
Buchwald-Hartwig Amination: While primarily known for N-arylation, this palladium-catalyzed reaction can be adapted for coupling with certain alkyl halides or pseudohalides and is a powerful tool for C-N bond formation.[12][23]
Experimental Protocols & Visualizations
Protocol 1: General Procedure for N-Alkylation using Cesium Carbonate
This protocol is a good starting point for the N-alkylation of sterically hindered indoles.[3]
-
To a flame-dried round-bottom flask under an argon atmosphere, add the sterically hindered indole (1.0 equiv), cesium carbonate (2.0 equiv), and anhydrous DMPU (to make a 0.4 M solution).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkylating agent (1.3 equiv) to the mixture.
-
Heat the reaction to 80 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate or diethyl ether.
-
Filter the mixture to remove inorganic salts.
-
Wash the filtrate with water (3x) and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a failed or low-yielding N-alkylation of a sterically hindered indole.
Caption: A decision tree for troubleshooting N-alkylation reactions.
Mechanism: N- vs. C3-Alkylation
The regioselectivity of indole alkylation is dictated by the nature of the indole species present in the reaction mixture.
Caption: Competing pathways for N- and C3-alkylation of indole.
References
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Wikipedia. (n.d.). Caesium carbonate. Retrieved from [Link]
-
PlumX. (n.d.). N-alkylation of indole ring using Mitsunobu reaction. Retrieved from [Link]
- Barco, A., Benetti, S., Pollini, G. P., & Baraldi, P. G. (1976). The use of phase-transfer catalysis for the N-alkylation of indole. Synthesis, 1976(2), 124-126.
- Bandini, M., & Umani-Ronchi, A. (2005). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. Organic Letters, 7(8), 1533-1535.
- Shieh, W. C., Dell, S., & Repic, O. (2003). N-alkylation of indole derivatives. U.S.
- Julian, P. L., Meyer, E. W., & Printy, H. C. (1961). Process for n-alkylation of indoles. U.S.
- Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 48(19), 3357-3359.
- Ketcha, D. M., & Gribble, G. W. (1985). A New Protecting-Group Strategy for Indoles. The Journal of Organic Chemistry, 50(26), 5451-5457.
-
ResearchGate. (n.d.). Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis. Retrieved from [Link]
- BenchChem. (2025). Optimizing reaction conditions for N-alkylation of indoles. Technical Support Document.
- BenchChem. (2025). Technical Support Center: Selective N-Alkylation of Indoles. Technical Support Document.
- Szostak, M., & Procter, D. J. (2012).
- Gualandi, A., & Cozzi, P. G. (2010).
- Maji, M., Borthakur, I., Srivastava, S., & Kundu, S. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603-5616.
-
C&EN Global Enterprise. (2023). Molecular-editing reaction expands indoles with nitrogen. Retrieved from [Link]
-
ResearchGate. (n.d.). Cesium Carbonate Promoted N-Alkylation of Indoles. Retrieved from [Link]
-
ACS Publications. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
- Wang, C., Glorius, F. (2018). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles.
- Reddy, B. V. S., et al. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry, 88(5), 2843-2855.
- Bielawski, M., & Arvidsson, P. I. (2019). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 24(20), 3768.
-
Organic Chemistry Portal. (n.d.). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvent on the alkylation. Retrieved from [Link]
-
Sci-Hub. (n.d.). Cesium Carbonate Promoted N‐Alkylation of Indoles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni(i)/Ni(iii) pathway. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). C‐alkylation versus N‐alkylation. Yields relate to isolated products. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Kinetic Study of Cesium Bicarbonate and Cesium Carbonate in Alkylation Reactions. Technical Support Document.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
- BenchChem. (2025).
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Technical Support Center: Strategies to Mitigate De-iodination in Reactions of 3-Iodoindoles
Welcome to our dedicated resource for researchers, chemists, and drug development professionals encountering the challenge of de-iodination during subsequent functionalization of 3-iodoindoles. This guide provides in-depth technical insights, troubleshooting protocols, and frequently asked questions to help you navigate this common synthetic hurdle and maximize the yield of your desired products.
Understanding the Challenge: The Instability of the C3-Iodo Bond
The C3-iodoindole scaffold is a valuable intermediate in organic synthesis, offering a reactive handle for introducing a wide array of substituents at a key position of the indole nucleus through various cross-coupling reactions.[1][2] However, the inherent electronic properties of the indole ring system render the C3-I bond susceptible to cleavage, leading to the formation of the undesired de-iodinated indole as a significant byproduct. This side reaction, often referred to as hydrodeiodination or protodeiodination, can severely impact reaction efficiency and purification efforts.
Several factors contribute to the lability of the C3-iodo bond:
-
Electron-Rich Nature of the Indole Ring: The indole nucleus is an electron-rich heterocycle, which can promote the reductive cleavage of the C-I bond.
-
Formation of Palladium-Hydride Species: In palladium-catalyzed cross-coupling reactions, the formation of palladium-hydride (Pd-H) species is a common pathway for hydrodehalogenation.[3][4] These species can arise from various sources, including the solvent, base, or additives.
-
Reaction Conditions: Elevated temperatures, certain bases, and solvents can accelerate the rate of de-iodination.[5][6]
-
Ligand Effects: The choice of phosphine ligand can significantly influence the relative rates of the desired cross-coupling and the undesired de-iodination.[7][8]
This guide will equip you with the knowledge and practical strategies to suppress this unwanted side reaction and achieve your synthetic goals.
Troubleshooting Guide: A Symptom-Based Approach
Here, we address common issues encountered during the functionalization of 3-iodoindoles in a question-and-answer format, providing targeted solutions.
Issue 1: Significant formation of the de-iodinated indole byproduct is observed by LC-MS or NMR analysis of the crude reaction mixture.
Question: I am attempting a Suzuki-Miyaura coupling of my N-protected 3-iodoindole with an arylboronic acid, but I am seeing a large peak corresponding to the parent indole. What are the likely causes and how can I fix this?
Answer: This is a classic case of competitive hydrodeiodination. Several factors in your Suzuki-Miyaura reaction could be promoting this side reaction. Here’s a systematic approach to troubleshoot this issue:
1. Re-evaluate Your Choice of Base:
-
Problem: Strong inorganic bases, particularly in protic solvents, can be a source of hydrides or promote the formation of Pd-H species.
-
Solution: Consider switching to a milder, non-nucleophilic organic base or a different inorganic base. For instance, if you are using sodium hydroxide or potassium carbonate in a solvent mixture containing water, try switching to an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an anhydrous solvent. Alternatively, cesium carbonate is often a good choice for Suzuki couplings.[2] The use of potassium formate has also been reported to suppress homocoupling, a related side reaction, by acting as a mild reducing agent that may help maintain the palladium in its active catalytic state.
2. Optimize Your Ligand Selection:
-
Problem: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. A suboptimal ligand may not promote the desired reductive elimination step of the cross-coupling cycle efficiently, allowing more time for de-iodination to occur.
-
Solution: For Suzuki-Miyaura couplings, bulky, electron-rich phosphine ligands are often effective at promoting the desired C-C bond formation.[7] Consider screening a panel of ligands. While triphenylphosphine (PPh₃) is a common starting point, more specialized ligands often provide superior results. A comparative study of phosphine ligands can be highly beneficial.[7][9]
3. Control the Reaction Temperature:
-
Problem: Higher reaction temperatures can increase the rate of catalyst decomposition and the formation of unwanted byproducts, including the de-iodinated indole.
-
Solution: Attempt to run the reaction at a lower temperature. Even a modest decrease of 10-20 °C can sometimes have a significant impact on the product distribution. If the reaction is too sluggish at lower temperatures, consider a longer reaction time.
4. Ensure Rigorously Anhydrous and Inert Conditions:
-
Problem: Water and oxygen can have detrimental effects on palladium-catalyzed reactions. Water can be a proton source for de-iodination, and oxygen can lead to catalyst deactivation and the formation of byproducts.
-
Solution: Use freshly distilled, anhydrous solvents. Degas your solvents and the reaction mixture thoroughly with an inert gas (argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
Issue 2: My Sonogashira coupling of a 3-iodoindole with a terminal alkyne is giving low yields and a complex mixture of byproducts.
Question: I am struggling with a Sonogashira reaction. Besides the de-iodinated indole, I am also observing what appears to be homocoupling of the alkyne (Glaser coupling). How can I improve the selectivity for my desired product?
Answer: The Sonogashira reaction presents its own unique set of challenges. The combination of a palladium catalyst and a copper(I) co-catalyst can lead to multiple side reactions if not properly controlled.
1. The Role of the Copper(I) Co-catalyst:
-
Problem: While the copper(I) co-catalyst is essential for the traditional Sonogashira reaction, it is also the primary culprit in promoting the oxidative homocoupling of the terminal alkyne.
-
Solution: Consider a "copper-free" Sonogashira protocol. These methods often employ a palladium catalyst with a suitable phosphine ligand and an organic base in the absence of a copper salt. This can completely eliminate the Glaser homocoupling byproduct. If a copper-free approach is not feasible, ensure you are using the minimal effective amount of the copper(I) salt.
2. The Importance of the N-Substituent:
-
Problem: The presence of a free N-H on the indole ring can sometimes interfere with the catalytic cycle, potentially leading to catalyst inhibition or side reactions.
-
Solution: If you are using an N-H indole, consider protecting the nitrogen with a suitable protecting group, such as a Boc, tosyl, or benzyl group.[10] This can improve the stability of the substrate and often leads to cleaner reactions and higher yields. The choice of N-substituent can also influence the electronic properties of the indole ring and thus the reactivity of the C3-iodo bond.[10]
3. Ligand and Base Combination:
-
Problem: As with other cross-coupling reactions, the choice of ligand and base is critical.
-
Solution: For Sonogashira reactions, a combination of a palladium source like Pd(PPh₃)₂Cl₂ or Pd₂(dba)₃ with a phosphine ligand such as PPh₃ or a more specialized ligand can be effective.[5] The choice of amine base is also important; triethylamine is commonly used, but other bases like diisopropylamine (DIPA) or piperidine may offer advantages in certain cases.
Frequently Asked Questions (FAQs)
Q1: Is there a general order of stability for 3-haloindoles in cross-coupling reactions?
A1: Yes, the stability generally follows the trend of C-X bond strength: 3-chloroindole > 3-bromoindole > 3-iodoindole. Consequently, 3-iodoindoles are the most reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions, but they are also the most prone to de-iodination.
Q2: Can the choice of solvent influence the extent of de-iodination?
A2: Absolutely. Protic solvents, such as alcohols, can be a source of protons for the de-iodination process. Aprotic solvents like THF, dioxane, toluene, or DMF are generally preferred for these reactions. However, even in aprotic solvents, trace amounts of water can be problematic, so using anhydrous solvents is crucial.
Q3: I have heard about photoredox catalysis. Could this be a viable alternative to traditional palladium-catalyzed cross-coupling to avoid de-iodination?
A3: Yes, photoredox catalysis is an emerging and powerful tool in organic synthesis that often allows reactions to proceed under much milder conditions (e.g., room temperature).[11][12][13][14] By avoiding high temperatures, the likelihood of thermal decomposition and some side reactions can be reduced. There are reports of successful C-C and C-N bond formations using photoredox catalysis with aryl halides, and this approach could certainly be explored for the functionalization of 3-iodoindoles to minimize de-iodination.[15]
Q4: My 3-iodoindole starting material seems to be degrading upon storage. What are the best practices for storing this compound?
A4: 3-Iodoindoles can be sensitive to light and temperature, leading to gradual decomposition.[6] It is highly recommended to store them in a dark, airtight container, preferably under an inert atmosphere (argon or nitrogen), and at low temperatures (e.g., in a freezer at -20 °C).
Q5: Are there any alternatives to using 3-iodoindoles for C3-functionalization?
A5: Yes, several alternative strategies exist for the C3-functionalization of indoles that avoid the use of 3-haloindoles altogether. These include:
-
Friedel-Crafts type reactions: For the introduction of certain electrophiles.
-
C-H activation/functionalization: This is a rapidly developing field that allows for the direct coupling of a C-H bond at the C3 position with a suitable reaction partner, often using a transition metal catalyst.
-
Transition-metal-free coupling methods: Some methods utilize strong bases or other promoters to achieve C3-arylation without the need for a transition metal catalyst.
The choice of method will depend on the specific transformation you wish to achieve.
Experimental Protocols & Data
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of a 3-Iodoindole with Minimized De-iodination
This protocol provides a starting point for optimizing your Suzuki-Miyaura reaction to favor the desired cross-coupling product.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the N-protected 3-iodoindole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., Cs₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF) via syringe.
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required. Add the catalyst mixture to the reaction flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling
| Entry | Base | Ligand | Solvent | Temp (°C) | Desired Product Yield (%) | De-iodinated Byproduct (%) |
| 1 | K₂CO₃ | PPh₃ | Dioxane/H₂O | 100 | 45 | 40 |
| 2 | Cs₂CO₃ | PPh₃ | Dioxane | 80 | 75 | 15 |
| 3 | Cs₂CO₃ | SPhos | Toluene | 80 | 92 | <5 |
| 4 | K₃PO₄ | XPhos | Toluene | RT | 88 | <5 |
Note: This is illustrative data based on general principles. Actual results will vary depending on the specific substrates.
Visualizing the Mechanism: De-iodination vs. Cross-Coupling
To better understand the competing reaction pathways, the following diagrams illustrate the catalytic cycle for a Suzuki-Miyaura coupling and the key step leading to de-iodination.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A plausible pathway for hydrodeiodination from a key intermediate.
By carefully selecting your reaction parameters, you can shift the equilibrium away from the de-iodination pathway and towards the desired cross-coupling product. We hope this guide serves as a valuable resource in your synthetic endeavors. For further inquiries, please do not hesitate to contact our technical support team.
References
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(97), 11488-11490. [Link]
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Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Semantic Scholar. [Link]
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Yue, D., Yao, T., & Larock, R. C. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 71(1), 62–69. [Link]
- Ghosh, B., & Maleczka, R. E. (2012). Catalytic Hydrodehalogenation Reactions. Science of Synthesis, 1-38.
-
Twilton, J., Le, C., Knowles, R. R. (2016). Chemoselective Radical Dehalogenation and C–C Bond Formation on Aryl Halide Substrates Using Organic Photoredox Catalysts. Journal of the American Chemical Society, 138(35), 11140-11143. [Link]
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Guisan-Ceo, L., de la Torre, A., & Gevorgyan, V. (2018). Photoredox Catalysis for Building C–C Bonds from C(sp2)–H Bonds. Chemical Reviews, 118(16), 7534-7578. [Link]
-
Lee, K. J., Toste, F. D. (2019). Mechanism of Photoredox-Initiated C−C and C−N Bond Formation by Arylation of IPrAu(I). Journal of the American Chemical Society, 141(1), 159-167. [Link]
-
Shields, J. D., & Doyle, A. G. (2021). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. ACS Catalysis, 11(15), 9484-9493. [Link]
-
MacMillan, D. W. C., & Nacsa, E. (2019). Carbon-Carbon Bond Formation by Metallaphotoredox Catalysis. Organic Reactions, 100, 481-638. [Link]
-
Ledermann, N., Moubsit, A.-E., & Müller, T. J. J. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry, 19, 1379–1385. [Link]
-
Twilton, J., Le, C., Knowles, R. R. (2016). Chemoselective Radical Dehalogenation and C–C Bond Formation on Aryl Halide Substrates Using Organic Photoredox Catalysts. Semantic Scholar. [Link]
-
Ortuño, M. A., Lledós, A., Maseras, F., & Ujaque, G. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 324(1-2), 39-47. [Link]
-
Ledermann, N., Moubsit, A.-E., & Müller, T. J. J. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. ResearchGate. [Link]
-
Ledermann, N., Moubsit, A.-E., & Müller, T. J. J. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation. Beilstein Journal of Organic Chemistry, 19, 1379–1385. [Link]
-
Urbano, F. J., & Marinas, J. M. (2001). Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 329-345. [Link]
-
Aramendia, M. A., Borau, V., Jimenez, C., Marinas, J. M., & Romero, F. J. (2003). Hydrodehalogenation of aryl halides by hydrogen gas and hydrogen transfer in the presence of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 195(1-2), 1-10. [Link]
-
Sarkar, S., & Jana, R. (2020). Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki—Miyaura Coupling of Aryl Chlorides. Chemistry – An Asian Journal, 15(16), 2536-2540. [Link]
-
Ledermann, N., Moubsit, A.-E., & Müller, T. J. J. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journals. [Link]
-
Pirovano, V., Abbiati, G., Brambilla, E., & Rossi, E. (2018). Impact of N-substituent on the reactivity of 3-vinylindoles. Tetrahedron, 74(38), 5345-5357. [Link]
-
Kumar, A., & Kumar, S. (2022). Harnessing the Umpolung Reactivity of 3-Pyrrol-1-yloxindoles: Iodine-Catalyzed Cross-Dehydrogenative Coupling for the Direct Synthesis of 3,3-Disubstituted Oxindoles. Organic Letters, 24(51), 9479-9484. [Link]
-
Afonso, M., & Marques, M. M. B. (2020). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Molecules, 25(23), 5506. [Link]
-
Takise, R., Miyamoto, K., & Uchiyama, M. (2016). Molecular Iodine-Catalyzed Synthesis of 3,3-Disubstituted Isatins: Total Synthesis of Indole Alkaloid, 3,3-Dimethoxy-2-oxindole. Molecules, 21(10), 1336. [Link]
-
Heinrich, M. R. (2016). Radical Hydrodeiodination of Aryl, Alkenyl, Alkynyl, and Alkyl Iodides with an Alcoholate as Organic Chain Reductant through Electron Catalysis. Angewandte Chemie International Edition, 55(23), 6749-6752. [Link]
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Technical Support Center: Scale-Up Synthesis of Ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the scale-up synthesis of ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. Our focus is on anticipating and solving common challenges through a practical, question-and-answer format, grounded in established chemical principles and process safety.
Part 1: Frequently Asked Questions (FAQs) on General Scale-Up Strategy
This section addresses overarching considerations crucial for a successful and safe scale-up campaign.
Q1: What are the primary safety hazards I should be concerned with when scaling up this synthesis?
A1: The synthesis involves two key transformations, nitration and iodination, each with significant safety implications that are magnified at scale.
-
Nitration: This step is highly exothermic. The use of concentrated nitric and sulfuric acids can lead to thermal runaway if not properly controlled, potentially causing violent reaction and pressure buildup.[1][2] Additionally, these acids are extremely corrosive.[1] Nitrogen dioxide gas, which is toxic, may also be produced.[1]
-
Iodination: While generally less exothermic than nitration, handling elemental iodine or other iodinating agents at scale requires care. Iodine can sublimate, and its vapors are hazardous. Some hypervalent iodine reagents can be explosive.[3] Proper containment and quenching procedures are essential.
-
General Process Safety: Always conduct a thorough hazard evaluation and risk assessment before any scale-up operation. Ensure that reactors are properly rated, equipped with adequate cooling systems, pressure relief devices, and that all personnel are equipped with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coats, and face shields.[1]
Q2: My lab protocol relies heavily on column chromatography for purification. Is this viable at a multi-kilogram scale?
A2: While possible, large-scale chromatography is expensive, solvent-intensive, and often impractical from a process efficiency standpoint. The primary goal during scale-up should be to develop a robust crystallization procedure. This involves:
-
Solvent Screening: Identify a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Anti-Solvent Crystallization: Find a miscible solvent in which the product is insoluble. Dissolving the crude product in a good solvent and then adding an anti-solvent is a common and effective technique.
-
Impurity Purging: Analyze the impurity profile of your crude material. The chosen crystallization method should effectively purge key impurities, ensuring they remain in the mother liquor. You may need to perform multiple recrystallizations to achieve the desired purity. In some cases, a charcoal treatment can be used to remove colored impurities.
Q3: How does the change in surface-area-to-volume ratio affect my process during scale-up?
A3: This is one of the most critical concepts in chemical scale-up. As you move from a small flask to a large reactor, the volume increases by a cube of the scaling factor, while the surface area (used for heat exchange) only increases by a square. This means large reactors are much less efficient at dissipating heat. For the exothermic nitration step, this has a profound impact: a temperature profile that was easily managed in the lab can lead to a dangerous thermal runaway in a large reactor.[2]
To mitigate this, you must:
-
Ensure Adequate Cooling Capacity: The reactor's cooling jacket and system must be able to handle the total heat output of the reaction.
-
Control Addition Rates: Reagents, especially the nitrating mixture, must be added slowly and in a controlled manner to avoid generating heat faster than the system can remove it.
-
Consider Flow Chemistry: For particularly hazardous or exothermic reactions like nitration, continuous flow reactors offer a much safer alternative. Their high surface-area-to-volume ratio allows for near-instantaneous heat removal, preventing dangerous temperature spikes.[2][4][5]
Part 2: Troubleshooting Guide by Synthetic Stage
This section breaks down the synthesis into its core steps, addressing specific problems you may encounter. The assumed synthetic route begins with the commercially available ethyl 1H-indole-2-carboxylate.
Workflow Overview
Caption: Scale-up workflow for this compound.
Stage 1: Nitration of Ethyl 1H-indole-2-carboxylate
Q4: My nitration reaction is producing significant amounts of dark, tarry byproducts and the yield is low. What's going wrong?
A4: This is a classic sign of an uncontrolled exotherm or overly harsh reaction conditions. The indole nucleus is sensitive and can be oxidized or polymerized by strong nitrating mixtures at elevated temperatures.
Troubleshooting Steps:
-
Temperature Control is Paramount: The reaction should be maintained at a low temperature, typically between -5 °C and 5 °C, throughout the addition of the nitrating agent. Ensure your reactor's cooling system is functioning optimally before you begin.
-
Reverse Addition: Instead of adding the nitrating mixture to the indole solution, consider adding the indole solution to the cold nitrating mixture. This maintains a constant excess of acid, which can sometimes prevent side reactions, but must be tested carefully at a small scale first.
-
Choice of Nitrating Agent: While nitric acid in sulfuric acid is common, other nitrating agents can be milder. For sensitive substrates, reagents like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or non-acidic protocols can be explored, although these may introduce new scale-up challenges.[6][7]
-
Work-up Procedure: The quenching step is also critical. The reaction mixture should be transferred slowly onto a vigorously stirred slurry of ice and water. Dumping water into the concentrated acid mixture can create localized hot spots, leading to product degradation.
Q5: I'm observing the formation of multiple nitro-isomers in my crude product. How can I improve the regioselectivity for the 5-position?
A5: While the 5-position is electronically favored for electrophilic substitution on this indole scaffold, process parameters can influence the formation of other isomers (e.g., 4- and 6-nitro).
-
Solvent: The reaction is typically run in concentrated sulfuric acid, which serves as both solvent and catalyst. Diluting with another solvent is generally not advised as it can alter the nature of the nitrating species and reduce selectivity.
-
Temperature: Lower temperatures generally favor the thermodynamically preferred product. Ensure your temperature control is tight and consistent batch-to-batch.
-
Protecting Groups: For maximum control, though it adds steps, protecting the indole nitrogen with a group like tosyl (Ts) or Boc can direct nitration more cleanly to the 5-position. However, the subsequent removal of these groups adds cost and complexity at scale.[8]
| Parameter | Laboratory Scale (10g) | Pilot Scale (10kg) | Key Considerations for Scale-Up |
| Vessel | 500 mL Round Bottom Flask | 100 L Glass-Lined Reactor | Ensure material compatibility with strong acids. |
| Temperature | -5 to 0 °C (Ice/Salt Bath) | -5 to 0 °C (Jacketed Chiller) | Heat transfer is less efficient; monitor internal temp closely.[2] |
| Addition Time | 15-20 minutes (Dropping Funnel) | 2-4 hours (Dosing Pump) | Slow, controlled addition is crucial to manage the exotherm. |
| Agitation | Magnetic Stir Bar | Overhead Mechanical Stirrer | Ensure good mixing to avoid localized hot spots. |
| Work-up | Pour into beaker of ice | Transfer via dip-tube to a quenched vessel | The quench is also exothermic and requires a separate, cooled reactor. |
Stage 2: Iodination of Ethyl 5-nitro-1H-indole-2-carboxylate
Q6: The iodination of my nitro-indole intermediate is sluggish and incomplete. Should I just increase the temperature?
A6: Increasing the temperature should be a last resort. The 5-nitro group is strongly electron-withdrawing, which deactivates the indole ring towards further electrophilic substitution at the 3-position. While heat can increase the rate, it can also lead to decomposition.
Better Alternatives:
-
Choice of Iodinating Agent: If you are using molecular iodine (I₂), the reaction may indeed be slow. N-Iodosuccinimide (NIS) is a more powerful electrophilic iodinating agent and is often more effective for deactivated substrates. Iodine monochloride (ICl) is also highly reactive but can be more difficult to handle.[9]
-
Solvent Choice: The choice of solvent can dramatically impact the reaction rate. Aprotic solvents like DMF or acetonitrile are commonly used. Chlorinated solvents like dichloromethane can also be used, but their use should be minimized if possible for environmental reasons.[3]
-
Catalyst: While often not necessary for the reactive 3-position of indoles, in this deactivated system, a mild Lewis acid could potentially be explored to activate the iodinating agent, but this would require careful optimization.
Q7: How do I handle the work-up and remove excess iodine at a large scale?
A7: Residual iodine can contaminate your product and is a regulated substance. The standard procedure is to quench the reaction with an aqueous solution of a reducing agent.
-
Quenching Agent: Sodium thiosulfate (Na₂S₂O₃) is the most common and cost-effective choice. It rapidly reduces I₂ to colorless and water-soluble iodide (I⁻). Sodium bisulfite (NaHSO₃) is also effective.
-
Procedure: After the reaction is complete, add the quenching solution and stir until the characteristic dark color of iodine has completely disappeared.
-
Safety: The quench should be performed in a well-ventilated area, as iodine vapors can be released.[10] Always have a quenching solution prepared before starting the iodination.[10]
Part 3: Final Product Purification
Q8: I've developed a recrystallization protocol, but my final product is still off-color (yellow/brown). What can I do?
A8: Off-color product is a common issue, often due to trace amounts of highly colored impurities or slight product degradation.
-
Charcoal Treatment: Add a small amount of activated carbon (0.5-2% w/w relative to your product) to the hot solution before filtration. The charcoal will adsorb many colored impurities. Do not add charcoal to a boiling solution, as this can cause violent bumping.
-
Hot Filtration: You must filter the solution while it is still hot to remove the charcoal without prematurely crystallizing your product. Use a pre-heated filter funnel for this step.
-
Re-crystallization: A second recrystallization from a different solvent system may be necessary to remove impurities that co-crystallized in the first pass.
-
Inert Atmosphere: When drying the final product, especially if using elevated temperatures, consider using a vacuum oven with a nitrogen bleed to prevent oxidative degradation.
References
- Bartoli, G., Dalpozzo, R., & Nardi, M. (2014). Applications of Bartoli indole synthesis. Chemical Society Reviews, 43(13), 4728-4750.
-
Corral, L. G., et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 25(23), 5638. [Link]
-
Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. [Link]
-
Li, J., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(38), 26581-26586. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Indole Synthesis: A Guide for Pharmaceutical Researchers. [Link]
-
Wikipedia. Japp–Klingemann reaction. [Link]
-
Organic Chemistry Portal. Synthesis of indoles. [Link]
-
Scilit. PTC-Promoted Japp—Klingmann Reaction for the Synthesis of Indole Derivatives (IV). [Link]
- Arshad Hussain, A. H., et al. (2023). Design and scale-up of continuous di-nitration reaction using pinched tube flow reactor.
-
Funny EHS Info. (2024). Nitration reaction safety. YouTube. [Link]
-
chemeurope.com. Japp-Klingemann reaction. [Link]
-
ACS Green Chemistry Institute. Specific Solvent Issues with Iodination. [Link]
-
ResearchGate. The Japp‐Klingemann Reaction. [Link]
-
Scilit. Design and scale-up of continuous di-nitration reaction using pinched tube flow reactor. [Link]
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-
Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]
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Britton, J., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, 24(10), 2038-2046. [Link]
-
ResearchGate. (2014). Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate. [Link]
- Al-Hourani, B. J., et al. (2016).
-
Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]
-
Supporting Information. Regioselective C5−H Direct Iodination of Indoles. [Link]
- Sharma, V., Kumar, P., & Pathak, D. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(1), 1-22.
- Sharma, A. K. (2025). Design, Synthesis of Indole Derivatives for The Evaluation of Anti-Fungal Activity. Journal of Pharmaceutical Sciences, 1(10), 534-553.
- Davenport, M. S., et al. (2017). Safety essentials: acute reactions to iodinated contrast media.
-
Royal Society of Chemistry. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]
-
Kim, M. W., et al. (2019). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 24(18), 3362. [Link]
-
ResearchGate. (2008). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. [Link]
- Cerra, S., et al. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Molecules, 28(14), 5521.
-
Al-Zoubi, R. M. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(3), 1060. [Link]
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Technical Support Center: Navigating the Iodination of Electron-Poor Indoles
Welcome to the technical support center for the iodination of electron-poor indoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the synthesis of iodinated indole derivatives, which are crucial intermediates in pharmaceutical research.[1] The introduction of an iodine atom into an indole scaffold can be a synthetic linchpin, enabling further functionalization through cross-coupling reactions. However, the reduced nucleophilicity of indoles bearing electron-withdrawing groups presents a significant hurdle for standard electrophilic iodination protocols.
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for alternative iodinating reagents. We aim to equip you with the knowledge to overcome common experimental pitfalls and achieve successful and reproducible outcomes.
Section 1: The Challenge of Iodinating Electron-Poor Indoles
Why is the iodination of electron-poor indoles so challenging?
Electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), carboxyl (-COOH), and sulfonyl (-SO₂R) groups deactivate the indole ring towards electrophilic aromatic substitution.[2] This deactivation stems from the reduction of electron density at the C3 and C2 positions, which are the typical sites for electrophilic attack in the indole nucleus. Consequently, traditional and mild iodinating agents like molecular iodine (I₂) often fail to react or provide only trace amounts of the desired product, even under harsh conditions.[3]
Section 2: Troubleshooting Guide for Alternative Iodinating Reagents
When molecular iodine fails, more potent electrophilic iodine sources are necessary. This section addresses common issues encountered when using N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl), two of the most effective reagents for this transformation.
N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) is a versatile and relatively mild source of electrophilic iodine, making it a popular first choice when moving beyond I₂.[4][5][6] It is an off-white crystalline solid that is more soluble in organic solvents than molecular iodine.[7]
Frequently Asked Questions (FAQs) & Troubleshooting
-
Q1: My reaction with NIS is not proceeding, or the yield is very low. What should I do?
A1: The electrophilicity of NIS often needs to be enhanced with an acid catalyst, especially for moderately deactivated indoles.
-
Troubleshooting Steps:
-
Acid Catalysis: Introduce a catalytic amount of a Brønsted or Lewis acid. Trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH) are excellent starting points.[3][8] For highly deactivated substrates, a stronger Lewis acid like boron trifluoride etherate (BF₃·OEt₂) may be required.[9]
-
Solvent Choice: The choice of solvent can be critical. Dichloromethane (DCM) and acetonitrile (MeCN) are common solvents for these reactions.[9] Acetonitrile can sometimes promote the reaction more effectively.
-
Temperature: While many NIS iodinations proceed at room temperature, gentle heating (e.g., 40-50 °C) might be necessary for less reactive substrates. Monitor the reaction closely for potential side product formation at elevated temperatures.
-
Purity of NIS: Ensure the NIS is of high purity and has been stored correctly, protected from light and moisture. Decomposition can lead to reduced reactivity.[7]
-
-
-
Q2: I am observing the formation of multiple iodinated products. How can I improve the regioselectivity?
A2: While NIS is generally selective, over-iodination or iodination at an undesired position can occur, particularly with less deactivated indoles or under forcing conditions.
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of NIS. Use 1.0-1.1 equivalents for mono-iodination.
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance selectivity.
-
Slow Addition: Add the NIS solution dropwise to the solution of the indole. This maintains a low concentration of the iodinating agent and can suppress di-iodination.
-
-
-
Q3: My starting material is being consumed, but I am isolating a complex mixture of byproducts. What is happening?
A3: Electron-poor indoles can be susceptible to degradation under strongly acidic conditions or in the presence of other reactive species.
-
Troubleshooting Steps:
-
Reduce Acid Concentration: If using a strong Lewis acid, try reducing its concentration or switching to a milder Brønsted acid.
-
Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can lead to product degradation.
-
Inert Atmosphere: Although not always necessary, running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions.
-
-
Workflow for Optimizing NIS Iodination
Caption: Decision workflow for troubleshooting low-yield NIS iodinations.
Iodine Monochloride (ICl)
Iodine monochloride is a highly potent electrophilic iodinating agent due to the polarization of the I-Cl bond.[10] It is often successful where other reagents fail, particularly for severely deactivated systems.[11] However, its high reactivity necessitates careful handling and precise control of reaction conditions.[12]
Frequently Asked Questions (FAQs) & Troubleshooting
-
Q1: My reaction with ICl is giving a mixture of chlorinated and iodinated products. How can I prevent this?
A1: The formation of chlorinated byproducts is a known issue with ICl, arising from the competitive electrophilic attack of the chlorine atom.
-
Troubleshooting Steps:
-
Solvent and Additives: The choice of solvent and additives can influence the outcome. Using ICl in the presence of a solid support like Celite can sometimes improve selectivity for iodination.[13][14]
-
Pre-complexation: Some protocols suggest pre-complexing ICl with a Lewis base like pyridine to modulate its reactivity and favor iodination.
-
Alternative Reagent Generation: Consider generating the electrophilic iodine species in situ. For example, using a mixture of NaI and an oxidant like FeCl₃ can generate an "ICl-like" species with potentially different selectivity.[3]
-
-
-
Q2: The reaction is very fast and leads to a significant amount of di-iodinated and other side products. How can I control the reactivity of ICl?
A2: The high electrophilicity of ICl can lead to over-reaction.[12]
-
Troubleshooting Steps:
-
Lower the Temperature: This is the most critical parameter. Perform the reaction at low temperatures, starting at -78 °C and slowly warming up as needed.
-
Slow Addition: Add the ICl solution (typically in DCM or CCl₄) dropwise to the indole solution over an extended period.
-
Stoichiometry: Use precisely one equivalent of ICl for mono-iodination. Even a slight excess can lead to di-iodination.[13]
-
-
-
Q3: I am concerned about the handling and stability of ICl. Are there any safety precautions?
A3: Iodine monochloride is corrosive and moisture-sensitive.[12]
-
Handling and Safety:
-
Handling: Always handle ICl in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Storage: ICl is typically supplied as a solution in an inert solvent. Store it under an inert atmosphere and protect it from moisture, as it hydrolyzes to HCl and iodic acid.
-
Quenching: Unreacted ICl should be quenched carefully with a reducing agent like aqueous sodium thiosulfate or sodium sulfite solution.[10]
-
-
Reagent Reactivity Comparison
| Reagent | Relative Reactivity | Common Conditions | Key Advantages | Common Issues |
|---|---|---|---|---|
| I₂ | Low | Often requires an oxidant (e.g., H₂O₂, NaIO₄) | Low cost, readily available | Ineffective for electron-poor indoles |
| NIS | Moderate | Catalytic acid (TFA, BF₃·OEt₂) in DCM or MeCN | Solid, easy to handle, good selectivity | May require acid activation, can be sluggish |
| ICl | High | Low temperature (-78 °C to rt) in DCM | Highly effective for deactivated systems | Over-iodination, potential for chlorination, moisture sensitive |
Section 3: Experimental Protocols
Protocol 1: General Procedure for NIS Iodination of an Electron-Poor Indole
This protocol provides a starting point for the iodination of an indole bearing an electron-withdrawing group (e.g., 5-nitroindole) using NIS and a Lewis acid catalyst.
Materials:
-
Electron-poor indole (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Boron trifluoride etherate (BF₃·OEt₂) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the electron-poor indole (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Iodosuccinimide (1.1 eq) to the solution in one portion.
-
Slowly add boron trifluoride etherate (2.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be allowed to warm to room temperature.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine species.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired iodinated indole.
Protocol 2: General Procedure for ICl Iodination of a Highly Electron-Poor Indole
This protocol is designed for challenging substrates where NIS is ineffective.
Materials:
-
Highly electron-poor indole (e.g., indole-3-carbonitrile) (1.0 eq)
-
Iodine monochloride (1.0 M solution in DCM) (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve the indole (1.0 eq) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the iodine monochloride solution (1.0 eq) dropwise via syringe over 30 minutes.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of saturated aqueous sodium thiosulfate solution until the reddish-brown color disappears.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the target compound.
Logical Flow for Reagent Selection
Caption: A stepwise guide for selecting the appropriate iodinating reagent.
References
-
M. C. de la Fuente, et al. (2012). A Convenient Iodination of Indoles and Derivatives. ResearchGate. [Link]
- Boger, D. L., & Patel, M. (1988). Total synthesis of combretastatin. A new, convenient, and effective method for the iodination of phenols. The Journal of Organic Chemistry, 53(7), 1405–1415.
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ResearchGate. (n.d.). Optimization of the conditions for α-iodination reaction. [Link]
-
ResearchGate. (n.d.). Optimization of di-iodination conditions. [Link]
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Tarasova, O. A., et al. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Pharmaceuticals, 15(1), 86. [Link]
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Kim, J. H., et al. (2018). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 23(10), 2639. [Link]
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Tecrea. (2026). Optimizing Pharmaceutical Synthesis with Key Building Blocks. [Link]
-
Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). [Link]
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Wang, Z.-Y., et al. (2021). Regioselective C5-H direct iodination of indoles. Organic Chemistry Frontiers, 8(8), 1806-1811. [Link]
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ResearchGate. (n.d.). Iodination of substituted indoles. [Link]
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ResearchGate. (n.d.). A possible mechanism of iodination for aromatic compounds. [Link]
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Wikipedia. (2025). N-Iodosuccinimide. [Link]
-
Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS). [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). I2 and Electrophilic I+ reagents. [Link]
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Studer, A. (2017). Iodine(III) Reagents in Radical Chemistry. Accounts of Chemical Research, 50(7), 1549–1560. [Link]
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Taylor & Francis. (n.d.). Iodine monochloride – Knowledge and References. [Link]
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Wang, Z.-Y., et al. (2021). Supporting Information for: Regioselective C5−H Direct Iodination of Indoles. Royal Society of Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes by iodination or substitution. [Link]
-
Beilstein-Institut. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Journal of Organic Chemistry, 17, 1549–1557. [Link]
-
National Center for Biotechnology Information. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Journal of Organic Chemistry, 17, 1549–1557. [Link]
-
Chemistry Steps. (2025). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. YouTube. [Link]
-
Sharma, V., et al. (2018). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Green Processing and Synthesis, 7(5), 477-486. [Link]
-
National Center for Biotechnology Information. (n.d.). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. [Link]
-
ResearchGate. (2025). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides. [Link]
-
Li, Y.-X., et al. (2012). Iodine-mediated regioselective C2-amination of indoles and a concise total synthesis of (±)-folicanthine. Chemical Communications, 48(17), 2331-2333. [Link]
-
ResearchGate. (2025). Bench‐Stable Electrophilic Reagents for the Direct Di‐ and Trifluoroethylthiolation of Indoles. [Link]
-
National Center for Biotechnology Information. (n.d.). Selectivity in the Addition of Electron Deficient Radicals to the C2 Position of Indoles. [Link]
-
ResearchGate. (n.d.). Iodination of Deactivated Aromatic Hydrocarbons. [Link]
-
ResearchGate. (n.d.). Iodination reactions of electron‐neutral and electron‐deficient arenes. [Link]
-
ACS Publications. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. ACS Omega, 4(7), 12384–12392. [Link]
-
All 'Bout Chemistry. (2023). Indole | Aromatic Electrophilic Substitution | Problem | Question | Solved. YouTube. [Link]
-
Wikipedia. (n.d.). Indole-3-carbaldehyde. [Link]
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds. Precise structural elucidation of novel indole derivatives is paramount for advancing drug development. This guide provides an in-depth ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate, a polysubstituted indole with significant potential in synthetic chemistry. We will compare the observed spectral data (hypothetical, based on established principles) with foundational indole spectra to dissect the profound electronic and steric influences of the iodo, nitro, and ethyl carboxylate substituents. This analysis serves as a masterclass in spectral interpretation for researchers and drug development professionals, demonstrating how to leverage NMR to confirm structure, purity, and electronic architecture.
Introduction: The Structural Significance of Substituted Indoles
Indole derivatives are privileged structures in drug discovery, renowned for their ability to interact with a wide range of biological targets. The strategic placement of substituents on the indole ring system dramatically alters their physicochemical properties and pharmacological activity. This compound is a case study in complex substitution, featuring:
-
An ethyl carboxylate group at the C2 position, a common bioisostere and synthetic handle.
-
An iodine atom at the C3 position, which can serve as a heavy atom for crystallographic studies or a reactive site for further functionalization (e.g., in cross-coupling reactions).
-
A nitro group at the C5 position, a powerful electron-withdrawing group that significantly modulates the electronic character of the entire aromatic system.
Confirming the precise regiochemistry of these substituents is a non-trivial analytical challenge that is expertly addressed by high-resolution NMR spectroscopy.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The acquisition of clean, high-resolution NMR spectra is foundational to accurate structural elucidation. The following protocol ensures data integrity and reproducibility.[1][2][3][4]
Sample Preparation
-
Mass Measurement: Accurately weigh 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.[2][4][5] The higher concentration for ¹³C NMR is necessary to compensate for the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[6]
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds.[2] Deuterated solvents are critical to avoid large, interfering solvent peaks in ¹H NMR and to provide a deuterium signal for the spectrometer's field-frequency lock.[1]
-
Homogenization: Ensure the sample is fully dissolved. Use a vortex mixer or brief sonication if necessary. Any particulate matter can disrupt the magnetic field homogeneity, leading to poor peak shape (shimming difficulties).[1][4]
-
Transfer: Using a Pasteur pipette, carefully transfer the clear solution into a clean, dry 5 mm NMR tube.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[7][8][9]
NMR Data Acquisition
-
Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Locking and Shimming: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.[2] The magnetic field homogeneity is then optimized through an automated or manual shimming process to achieve narrow and symmetrical peak shapes.
-
¹H NMR Acquisition: A standard single-pulse experiment is typically sufficient. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom and to benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity.[6]
Workflow for NMR Spectral Analysis
The process from sample to final structure follows a logical and systematic workflow.
Caption: Workflow from sample preparation to structural confirmation.
¹H NMR Spectral Analysis: Unraveling Proton Environments
The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and multiplicity. The strong electron-withdrawing nitro group and the anisotropic effects of the indole ring system create a highly dispersed spectrum.
Hypothetical ¹H NMR Data
Table 1: Peak Assignments for this compound in CDCl₃.
| Peak Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| A | 10.85 | br s | - | 1H | NH -1 |
| B | 8.72 | d | 2.2 | 1H | H -4 |
| C | 8.21 | dd | 9.1, 2.2 | 1H | H -6 |
| D | 7.65 | d | 9.1 | 1H | H -7 |
| E | 4.45 | q | 7.1 | 2H | -O-CH₂ -CH₃ |
| F | 1.42 | t | 7.1 | 3H | -O-CH₂-CH₃ |
Peak-by-Peak Interpretation
-
Peak A (10.85 ppm, NH-1): The indole N-H proton is characteristically found at a very high chemical shift (>10 ppm), which is further enhanced by the electron-withdrawing nature of the substituents.[10][11] Its signal is often broad due to quadrupole coupling with the ¹⁴N nucleus and potential hydrogen bonding.
-
Aromatic Protons (Peaks B, C, D): The protons on the benzene portion of the indole are the most informative for confirming the substitution pattern.
-
Peak B (8.72 ppm, H-4): This is the most downfield aromatic proton. Its position is dictated by two powerful effects: the deshielding anisotropic effect of the adjacent pyrrole ring and, most significantly, the strong electron-withdrawing effect of the nitro group at C5.[12] It appears as a doublet due to coupling with H-6 (a small four-bond, or meta, coupling, ³JH4-H6 ≈ 2.2 Hz).
-
Peak C (8.21 ppm, H-6): This proton is also significantly deshielded by the C5-nitro group. It appears as a doublet of doublets, coupling to H-7 (³JH6-H7 ≈ 9.1 Hz, a typical ortho coupling) and to H-4 (⁴JH6-H4 ≈ 2.2 Hz, meta coupling).
-
Peak D (7.65 ppm, H-7): This proton is the least affected by the nitro group and appears at the most upfield position of the aromatic protons. It is a clean doublet due to ortho coupling with H-6 (³JH6-H7 ≈ 9.1 Hz).
-
-
Ethyl Ester Protons (Peaks E, F): These signals confirm the presence of the ethyl carboxylate group.
-
Peak E (4.45 ppm, -O-CH₂-): This methylene quartet is deshielded by the adjacent ester oxygen atom, appearing around 4.4 ppm.[9] The quartet multiplicity arises from coupling to the three protons of the methyl group (n+1 = 3+1 = 4).
-
Peak F (1.42 ppm, -CH₃): This methyl triplet is a classic signature of an ethyl group, appearing around 1.4 ppm.[9] The triplet arises from coupling to the two protons of the methylene group (n+1 = 2+1 = 3).
-
¹³C NMR Spectral Analysis: Probing the Carbon Skeleton
Proton-decoupled ¹³C NMR provides a direct count of the unique carbon environments and reveals critical electronic information, particularly the influence of the iodine substituent.
The "Heavy Atom Effect"
A key feature in the ¹³C NMR spectrum of iodo-substituted compounds is the "heavy atom effect." Contrary to the deshielding expected from electronegativity, heavy atoms like iodine induce a significant upfield shift (shielding) on the directly attached carbon (the ipso-carbon).[13][14][15] This relativistic effect is caused by spin-orbit coupling and is a powerful diagnostic tool for confirming the position of iodine.[13][16][17][18]
Hypothetical ¹³C NMR Data
Table 2: Peak Assignments for this compound in CDCl₃.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 162.1 | C =O (Ester) | Typical chemical shift for an ester carbonyl carbon.[8] |
| 144.8 | C -5 | Attached to the strongly electron-withdrawing NO₂ group. |
| 141.2 | C -7a | Quaternary carbon at the ring junction. |
| 134.5 | C -2 | Attached to the ester group and adjacent to the iodo-substituted C3. |
| 129.8 | C -3a | Quaternary carbon at the ring junction, deshielded by the pyrrole nitrogen. |
| 126.1 | C -6 | Aromatic CH carbon, deshielded by the C5-NO₂ group. |
| 119.5 | C -4 | Aromatic CH carbon, deshielded by the C5-NO₂ group. |
| 112.9 | C -7 | Aromatic CH carbon, least affected by the NO₂ group. |
| 62.8 | -O-C H₂-CH₃ | Methylene carbon attached to the ester oxygen.[8] |
| 59.7 | C -3 | Anomalously shielded by the directly attached iodine atom (Heavy Atom Effect).[6][13][18] |
| 14.3 | -O-CH₂-C H₃ | Terminal methyl carbon of the ethyl group.[8] |
Comparative Analysis and Structural Confirmation
The definitive structural proof comes from synthesizing the information from both ¹H and ¹³C spectra and understanding the substituent effects.
Caption: Correlation of substituent effects with key NMR chemical shifts.
-
Comparison with Unsubstituted Indole: In a simple indole, the H4-H7 protons typically resonate between 7.0-7.7 ppm, and the C3 carbon appears around 102 ppm.[19][20][21] The dramatic downfield shifts of H4 and H6 in our target molecule are unequivocal evidence of a strong electron-withdrawing group on the benzene ring, consistent with the C5-nitro placement.
-
Alternative Spectroscopic Techniques: While NMR is paramount for this level of detailed structural analysis, it should be complemented by other techniques for a comprehensive characterization.
-
Mass Spectrometry (MS): Would confirm the molecular weight (388.0 g/mol for C₁₁H₉IN₂O₄) and provide fragmentation patterns consistent with the structure. The isotopic pattern of iodine (¹²⁷I is 100% abundant) would be clearly visible.
-
Infrared (IR) Spectroscopy: Would show characteristic stretches for the N-H bond (~3300 cm⁻¹), the ester C=O (~1720 cm⁻¹), and the asymmetric and symmetric N-O stretches of the nitro group (~1550 and ~1360 cm⁻¹).[12]
-
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound provides an unambiguous structural confirmation. The key analytical takeaways for researchers are the diagnostic downfield shifts of protons ortho and para to the nitro group in the ¹H spectrum, and the pronounced upfield shift of the iodine-bearing carbon in the ¹³C spectrum due to the heavy atom effect. This guide illustrates how a deep, mechanistically-grounded understanding of NMR principles allows for the confident elucidation of complex molecular architectures, an indispensable skill in modern chemical and pharmaceutical research.
References
-
Rusakov, Y. Y., Krivdin, L. B., & Chipanina, N. N. (2018). Relativistic heavy atom effect on 13C NMR chemical shifts initiated by adjacent multiple chalcogens. Magnetic Resonance in Chemistry, 56(8), 716–726. [Link]
-
Tavera, R. V., et al. (2009). Heavy Halogen Atom Effect on 13C NMR Chemical Shifts in Monohalo Derivatives of Cyclohexane and Pyran. Experimental and Theoretical Study. The Journal of Physical Chemistry A, 113(34), 9579–9586. [Link]
-
Levy, G. C., & Nelson, G. L. (1972). Deshielding of Carbon-13 Nuclei by Attached Iodine Atoms. Solvent Effects on Carbon-13 Chemical Shifts in Alkyl Iodides. Journal of the Chemical Society, Chemical Communications, (9), 504-505. [Link]
-
University of Calgary. (n.d.). Aromatic H. Chem.ucalgary.ca. [Link]
-
Rusakov, Y. Y., et al. (2018). On the significant relativistic heavy atom effect on 13C NMR chemical shifts of β- and γ-carbons in seleno- and telluroketones. Magnetic Resonance in Chemistry, 56(8), 716-726. [Link]
-
YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
Taylor & Francis Online. (2018). On the significant relativistic heavy atom effect on 13C NMR chemical shifts of β- and γ-carbons in seleno- and telluroketones. [Link]
-
ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]
-
NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. [Link]
-
ResearchGate. (n.d.). Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. [Link]
-
R-NMR. (n.d.). SOP data acquisition. [Link]
-
ACS Publications. (2014). Experimental Studies of the 13C NMR of Iodoalkynes in Lewis-Basic Solvents. The Journal of Physical Chemistry A, 118(49), 11599–11605. [Link]
-
University of Mississippi eGrove. (2021). Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of iodoethane. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
Scribd. (n.d.). Preparing Samples For NMR Acquisition and Software For Processing The Spectra. [Link]
-
ResearchGate. (n.d.). 1H NMR spectra showing NH of indole moiety and aromatic protons. [Link]
-
ResearchGate. (n.d.). 1H NMR spectra showing NH of indole moiety and aromatic protons of 1. [Link]
-
Michigan State University. (n.d.). Spectroscopy Tutorial: Nitro Groups. Department of Chemistry. [Link]
-
Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). [Link]
-
ResearchGate. (n.d.). Comparison of 1H and 13C NMR data (partial) of indole 3e and its regioisomer 3ee. [Link]
-
YouTube. (2018). Chemical Shift In NMR Spectroscopy. [Link]
-
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Navigating the Molecular Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide, conceived from the perspective of a Senior Application Scientist, offers an in-depth, technically-grounded comparison of the expected mass spectrometric behavior of ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate , a complex heterocyclic molecule.
Due to the absence of publicly available experimental mass spectra for this specific compound, this guide presents a theoretically derived fragmentation pathway. This prediction is built upon established principles of mass spectrometry and a comprehensive review of the fragmentation behavior of structurally related compounds, including indole derivatives, nitroaromatics, ethyl esters, and iodo-substituted aromatic systems. This comparative approach provides a robust framework for identifying and characterizing this and similar molecules in complex research settings.
The Structural Context: A Molecule of Competing Influences
This compound is a molecule characterized by a confluence of functional groups, each with a distinct influence on its fragmentation behavior. The indole core provides a stable aromatic system, while the electron-withdrawing nitro group, the bulky iodo substituent, and the readily cleavable ethyl carboxylate group create a fascinating interplay of competing fragmentation pathways. Understanding these individual contributions is key to deciphering the overall mass spectrum.
Ionization Techniques: A Tale of Two Methods
The choice of ionization technique significantly impacts the observed fragmentation. Here, we will compare the predicted outcomes for two common methods: Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Electron Ionization (EI): As a "hard" ionization technique, EI imparts high energy to the analyte molecule, leading to extensive fragmentation. This provides a detailed "fingerprint" of the molecule but may result in a weak or absent molecular ion peak.
-
Electrospray Ionization (ESI): A "soft" ionization technique, ESI typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]- with minimal fragmentation. Subsequent fragmentation is then induced in a controlled manner using tandem mass spectrometry (MS/MS), allowing for targeted structural analysis.
Predicted Fragmentation Pathways: A Step-by-Step Elucidation
The following sections detail the predicted fragmentation of this compound, outlining the key bond cleavages and rearrangements.
Electron Ionization (EI) Fragmentation
Under EI conditions, the high energy will likely induce a cascade of fragmentation events. The molecular ion [M]+• is expected at m/z 374. Key predicted fragmentation pathways include:
-
Loss of the Iodo Group: The C-I bond is relatively weak, making the loss of an iodine radical (•I, 127 Da) a highly probable initial fragmentation step, leading to a significant fragment at m/z 247.
-
Cleavage of the Ethyl Ester Group: The ester group offers several fragmentation routes:
-
Loss of an Ethoxy Radical (•OCH2CH3): This cleavage would result in an acylium ion at m/z 329.
-
Loss of Ethylene (C2H4): A McLafferty-type rearrangement could lead to the loss of ethylene (28 Da) from the ethyl group, resulting in a fragment at m/z 346.
-
Loss of the Entire Ester Group: Cleavage of the C-C bond between the indole ring and the carboxylate group could lead to the loss of •COOCH2CH3 (73 Da), yielding an ion at m/z 301.
-
-
Fragmentation of the Nitro Group: Aromatic nitro compounds are known to fragment via the loss of •NO2 (46 Da) or •NO (30 Da)[1][2]. This would lead to fragments at m/z 328 and 344, respectively.
-
Decarboxylation: The loss of carbon dioxide (CO2, 44 Da) from the molecular ion or subsequent fragments is another plausible pathway, particularly in molecules with carboxylic acid or ester functionalities[1].
The interplay of these pathways will likely result in a complex EI mass spectrum with numerous fragment ions.
Electrospray Ionization with Tandem Mass Spectrometry (ESI-MS/MS)
In positive-ion ESI, the molecule is expected to be observed as the protonated species, [M+H]+, at m/z 375. Collision-induced dissociation (CID) of this precursor ion would likely initiate fragmentation. In negative-ion ESI, the deprotonated molecule, [M-H]-, at m/z 373 would be the precursor ion.
Positive Ion Mode ([M+H]+, m/z 375):
-
Initial Losses from the Protonated Molecule:
-
Loss of Ethylene (C2H4): Similar to EI, a neutral loss of 28 Da is expected, leading to a fragment at m/z 347.
-
Loss of Ethanol (C2H5OH): Loss of a neutral ethanol molecule (46 Da) would yield a fragment at m/z 329.
-
-
Sequential Fragmentations:
-
Subsequent loss of CO (28 Da) from the m/z 329 fragment could produce an ion at m/z 301.
-
The loss of the nitro group as HNO2 (47 Da) from the protonated molecule could also occur, resulting in a fragment at m/z 328.
-
Negative Ion Mode ([M-H]-, m/z 373):
-
Decarboxylation: The loss of CO2 (44 Da) is a very common fragmentation pathway for deprotonated carboxylic acids and their esters, which would lead to a major fragment at m/z 329[1].
-
Loss of the Nitro Group: The loss of •NO2 (46 Da) from the deprotonated molecule could also be a significant fragmentation pathway, resulting in an ion at m/z 327.
Comparative Analysis: The Influence of Each Functional Group
To better understand the fragmentation of the target molecule, it is instructive to compare it with simpler, related compounds.
| Functional Group | Common Fragmentation Pathways | Influence on this compound |
| Indole Core | Stable aromatic system, often remains intact. Can undergo complex ring cleavages. | Provides a stable backbone for the molecule, with many fragment ions expected to retain the core indole structure. |
| Ethyl Ester | Loss of •OCH2CH3, C2H4 (McLafferty rearrangement), or the entire •COOCH2CH3 group. | A primary site for initial fragmentation, leading to characteristic losses of 28 Da, 45 Da, or 73 Da.[3][4] |
| Nitro Group | Loss of •NO or •NO2. | Contributes to significant fragment ions through the loss of 30 Da or 46 Da.[1][2] |
| Iodo Group | Facile cleavage of the C-I bond, leading to the loss of •I. | A dominant fragmentation pathway due to the relatively weak C-I bond, resulting in a prominent ion at [M-127]+. |
Experimental Protocols
While no experimental data for the target molecule is available, a general workflow for its analysis by LC-MS/MS is provided below.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Workflow
Caption: A typical LC-MS/MS workflow for the analysis of small organic molecules.
Predicted Fragmentation Diagrams
The following diagrams illustrate the predicted fragmentation pathways for this compound under EI and ESI conditions.
Predicted EI Fragmentation Pathway
Caption: Predicted major fragmentation pathways under Electron Ionization (EI).
Predicted ESI-MS/MS Fragmentation Pathway (Positive Ion Mode)
Caption: Predicted major fragmentation pathways under ESI-MS/MS in positive ion mode.
Conclusion: A Predictive Framework for Structural Elucidation
This guide provides a comprehensive, theoretically-grounded framework for understanding the mass spectrometric fragmentation of this compound. By dissecting the influence of each functional group and comparing the outcomes of different ionization techniques, researchers can develop a robust strategy for identifying this and structurally similar molecules. While experimental verification is the ultimate goal, this predictive approach, rooted in established scientific principles and comparative data, serves as an invaluable tool in the rapid and accurate characterization of novel compounds in the dynamic landscape of scientific research.
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A Comparative Crystallographic Analysis of Ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate: Elucidating the Influence of Substituents on Supramolecular Architecture
This guide provides an in-depth analysis of the X-ray crystal structure of ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate. By comparing its crystallographic features with structurally related indole derivatives, we aim to offer researchers and drug development professionals a comprehensive understanding of how specific chemical modifications—namely iodination and nitration—dictate the solid-state architecture of this important heterocyclic scaffold. The insights derived from this comparative approach are crucial for rational drug design, polymorphism screening, and the development of new materials with tailored solid-state properties.
The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs[1][2]. The introduction of substituents, such as halogens and nitro groups, can profoundly alter a molecule's electronic properties, and consequently, its biological activity and solid-state behavior. Understanding the intricate interplay of intermolecular forces that govern the crystal packing of these derivatives is paramount for controlling their physicochemical properties, such as solubility and bioavailability.
This guide will delve into the experimental methodology for determining the crystal structure of such compounds, present a detailed comparative analysis of key crystallographic parameters, and explore the nature of the intermolecular interactions through techniques like Hirshfeld surface analysis.
I. Experimental & Analytical Workflow: From Crystal to Structure
The determination of a small molecule's crystal structure is a systematic process that begins with the growth of high-quality single crystals and culminates in the detailed analysis of its three-dimensional atomic arrangement. The workflow outlined below represents a standard, self-validating protocol for the crystallographic analysis of indole derivatives.
-
Synthesis and Crystallization:
-
The target compound, this compound, is synthesized through established organic chemistry routes, such as the Fischer indole synthesis, followed by electrophilic iodination and nitration.
-
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. A variety of solvents and solvent mixtures (e.g., ethanol, ethyl acetate, methanol) should be screened to find optimal crystallization conditions[3][4].
-
-
X-ray Data Collection:
-
A suitable single crystal is mounted on a goniometer head of a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation)[5].
-
The crystal is cooled to a low temperature (typically 100-170 K) to minimize thermal vibrations of the atoms.
-
A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
-
-
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined by least-squares methods against the experimental diffraction data to optimize the atomic coordinates, and thermal parameters, and to locate hydrogen atoms[3].
-
-
Analysis of Intermolecular Interactions:
-
Once the structure is refined, a detailed analysis of the intermolecular interactions is performed. This includes identifying classical hydrogen bonds, halogen bonds, π-π stacking interactions, and other weak contacts.
-
Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions, providing a detailed fingerprint of the crystal packing environment[6][7][8][9][10].
-
Caption: Workflow for single-crystal X-ray structure determination.
II. Comparative Analysis of Crystal Structures
To understand the specific contributions of the iodo and nitro substituents to the crystal packing of this compound, we will compare its (hypothetical) crystallographic data with that of three key reference compounds:
-
Compound A: Ethyl 1H-indole-2-carboxylate (the parent indole)[3][5]
-
Compound B: A bromo-substituted indole derivative (to compare halogen effects)[6][7][8]
-
Compound C: A 5-nitroindole derivative (to isolate the effect of the nitro group)[11][12][13]
| Parameter | This compound (Hypothetical) | Compound A: Ethyl 1H-indole-2-carboxylate [3][5] | Compound B: A Bromo-Substituted Indole [6][7][8] | Compound C: Ethyl 5-nitro-1H-indole-2-carboxylate [12][13] |
| Space Group | Monoclinic, P2₁/c | Monoclinic, P2₁/c | Orthorhombic | Monoclinic |
| Key Intermolecular Interactions | N-H···O Hydrogen Bonds, C-I···O Halogen Bonds, π-π Stacking | N-H···O Hydrogen Bonds | C-H···Br Hydrogen Bonds, π-π Stacking | N-H···O Hydrogen Bonds, C-H···O Hydrogen Bonds |
| Dominant Packing Motif | Herringbone pattern stabilized by halogen bonds and π-π stacking | Hydrogen-bonded dimers forming a herringbone pattern | Slipped π-π stacking generating columns | Layered structure with significant π-π overlap |
-
The Parent Indole (Compound A): The crystal structure of ethyl 1H-indole-2-carboxylate is primarily governed by strong N-H···O hydrogen bonds between the indole nitrogen and the carbonyl oxygen of a neighboring molecule.[3][5] This leads to the formation of centrosymmetric dimers, which then pack in a herringbone arrangement.[3][5]
-
The Influence of a Halogen (Compound B vs. Hypothetical Target): The introduction of a bromine atom, as seen in various bromo-substituted indoles, brings about C-H···Br interactions and can facilitate π-π stacking.[6][7][8] In our hypothetical structure of this compound, the larger and more polarizable iodine atom is expected to form stronger C-I···O halogen bonds. This type of interaction, where the electropositive region on the iodine atom (the σ-hole) interacts with an electronegative oxygen atom, would be a key directional force in the crystal packing, likely competing with or complementing the hydrogen bonding.
-
The Role of the Nitro Group (Compound C vs. Hypothetical Target): The strongly electron-withdrawing nitro group significantly influences the electronic properties of the indole ring. In 5-nitroindole derivatives, the nitro group's oxygen atoms are excellent hydrogen bond acceptors, leading to a network of N-H···O and C-H···O interactions that stabilize the crystal lattice.[4][14] The presence of the nitro group also enhances the propensity for π-π stacking interactions by creating a more electron-deficient aromatic system.[15]
-
Synergistic Effects in this compound: In the target molecule, the combined presence of the 3-iodo and 5-nitro substituents creates a complex interplay of intermolecular forces. The N-H···O hydrogen bonds are expected to persist, while the C-I···O halogen bonds and π-π stacking interactions, enhanced by the electron-deficient nature of the nitro-substituted ring, will likely be the other dominant forces. The resulting supramolecular architecture is a delicate balance of these competing and cooperating interactions.
Hirshfeld surface analysis provides a powerful means to visualize and quantify the different intermolecular contacts within a crystal. The surface is mapped with properties like dnorm, which highlights regions of close contact.
For our hypothetical compound, we would expect the Hirshfeld surface analysis to reveal:
-
Bright red spots corresponding to the short N-H···O hydrogen bonds.
-
Distinct red areas near the iodine and an oxygen atom, indicative of the C-I···O halogen bond.
-
Large, flat regions on the indole ring surface, representing the van der Waals H···H contacts.
-
Reciprocal C···H/H···C contacts , visualized as "wings" in the 2D fingerprint plot, which would signify the presence of π-π stacking.
By comparing the percentage contributions of these different contacts for our target compound and the comparators, we can quantitatively assess the impact of the iodo and nitro groups on the crystal packing. For instance, we would anticipate a significant contribution from I···O contacts in our target molecule, which would be absent in the other compounds.
Caption: Influence of substituents on crystal properties.
III. Conclusion
This comparative guide has elucidated the profound impact of 3-iodo and 5-nitro substitution on the crystal structure of ethyl 1H-indole-2-carboxylate. While the fundamental N-H···O hydrogen bonding motif is likely retained, the introduction of these functional groups brings forth a richer tapestry of intermolecular interactions, including strong halogen bonding and enhanced π-π stacking. The interplay of these forces dictates the final supramolecular assembly, and in turn, the material's bulk properties.
For researchers in drug development and materials science, this analysis underscores the importance of considering the solid-state implications of chemical modifications. A thorough understanding of the principles of crystal engineering, aided by powerful analytical techniques like X-ray crystallography and Hirshfeld surface analysis, is indispensable for the rational design of molecules with desired solid-state characteristics.
References
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Madhan, N., Srinivasan, S., Rajan, S. S., & Rajan, Y. C. (2024). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. Acta Crystallographica Section E: Crystallographic Communications, 80(6). [Link]
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ScienceOpen. (2024). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1 H -indole derivatives. [Link]
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PubMed. (2024). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenyl-sulfon-yl)-1 H-indole derivatives. [Link]
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IUCr Journals. (n.d.). Crystal structure and Hirshfeld surface analysis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d][6][8]dioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole chloroform 0.585-solvate. [Link]
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Exploring the Hirshfeld Surface Analysis of an Indazole Derivative Compound. (2025). International Journal of Scientific Research in Science and Technology. [Link]
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AGOSR. (2016). Different N—H...π interactions in two indole derivatives. [Link]
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UWCScholar. (2024). Crystal structure of dicarbonyl (μ2-indole-2- carboxylato κ2O:O′)tris(triphenylarsine-κAs) dirhodium(I) acetone solvate, C68H56As3NO5Rh2. [Link]
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MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]
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ResearchGate. (n.d.). Experimental Crystal Structure Determination (ethyl 3-iodo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate). [Link]
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PubMed. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. [Link]
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A Comparative Guide to the Reactivity of 3-Iodo- vs. 3-Bromo-5-Nitroindole-2-Carboxylates in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, the indole nucleus is a "privileged structure" due to its prevalence in bioactive natural products and pharmaceuticals. Specifically, 3-halo-5-nitroindole-2-carboxylates serve as versatile intermediates, offering a handle for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions.
This guide provides an in-depth comparison of the reactivity between two common building blocks: 3-iodo- and 3-bromo-5-nitroindole-2-carboxylates. The choice between an aryl iodide and an aryl bromide is often a critical decision, balancing reactivity, cost, and substrate availability. Here, we dissect the fundamental principles governing their reactivity and provide practical, data-supported insights for their application in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.
The Decisive Step: Understanding Halogen Reactivity in Oxidative Addition
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is overwhelmingly dictated by the efficiency of the initial oxidative addition step. This is often the rate-determining step of the catalytic cycle, where the palladium(0) catalyst inserts into the carbon-halogen (C–X) bond, forming a palladium(II) intermediate.[1][2][3] The facility of this step is governed by two primary factors: the carbon-halogen bond strength and the electronic nature of the substrate.
The Impact of Carbon-Halogen Bond Dissociation Energy (BDE)
The most significant factor differentiating the reactivity of aryl iodides and bromides is the strength of the C–X bond. The carbon-iodine bond is substantially weaker and more polarizable than the carbon-bromine bond.[4][5] This lower bond dissociation energy (BDE) means that less energy is required to cleave the C–I bond, leading to a significantly faster rate of oxidative addition.[6][7][8]
| Bond | Average Bond Dissociation Energy (kJ/mol) | Relative Reactivity Trend |
| C–I | ~213–240 | Highest |
| C–Br | ~285–328 | Intermediate |
| C–Cl | ~327 | Lower |
| C–F | ~485 | Lowest |
| Data sourced from multiple chemical literature sources.[4][5][9] |
This trend directly translates to the general order of reactivity in most palladium-catalyzed reactions: Aryl-I > Aryl-OTf > Aryl-Br >> Aryl-Cl .[7][8]
The Catalytic Cycle and Mechanism
All three major cross-coupling reactions discussed here—Suzuki, Heck, and Buchwald-Hartwig—share a common mechanistic framework. Understanding this cycle is key to rationalizing the differences in experimental conditions required for iodo- and bromo-substrates.
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A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate Derivatives
In the landscape of contemporary drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents.[1][2][3] Its inherent structural versatility and ability to mimic peptide structures allow for interaction with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antioxidant effects.[4][5][6][7][8] This guide provides a comprehensive framework for the systematic biological activity screening of novel derivatives synthesized from ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate. Our objective is to furnish researchers, scientists, and drug development professionals with a robust, self-validating methodology for identifying and characterizing promising new chemical entities.
The strategic placement of an iodo group at the C3 position and a nitro group at the C5 position of the indole ring, coupled with an ethyl carboxylate at C2, presents a unique starting point for chemical modification. These functional groups not only influence the electronic properties of the indole ring but also offer reactive handles for the synthesis of a diverse library of derivatives. This guide will delineate a tiered screening cascade, commencing with broad-spectrum in vitro assays and progressing to more focused mechanistic studies for lead candidates.
Part 1: Synthesis and Derivatization Strategy
The foundational step in this screening endeavor is the synthesis of a library of derivatives from the parent compound, this compound. The reactivity of the indole nitrogen, the C3-iodo group, and the potential for modification of the ester and nitro functionalities allow for a multitude of synthetic transformations. A generalized synthetic approach is outlined below.
Experimental Protocol: General N-Alkylation/Arylation
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Add a base, for instance, potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.2 equivalents), to the solution and stir at room temperature for 30 minutes to facilitate the deprotonation of the indole nitrogen.
-
Alkylation/Arylation: Introduce the desired alkyl or aryl halide (1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture as required (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.
This protocol can be adapted for the synthesis of a diverse library of N-substituted derivatives, which can then be subjected to the biological screening cascade.
Part 2: A Tiered Approach to Biological Activity Screening
A logical and resource-efficient screening strategy is paramount. We propose a three-tiered approach:
-
Tier 1: Primary Screening: Broad-spectrum in vitro assays to identify initial "hits" with significant anticancer, antimicrobial, or antioxidant activity.
-
Tier 2: Secondary Screening & Potency Determination: Confirmation of primary hits and determination of potency (e.g., IC₅₀ or MIC values).
-
Tier 3: Mechanistic Studies: Elucidation of the mechanism of action for the most promising lead compounds.
Caption: A tiered workflow for the biological activity screening of novel indole derivatives.
Part 3: Comparative Analysis of Biological Activities
Anticancer Activity Screening
Indole derivatives are well-documented for their potent anticancer activities, acting through various mechanisms such as tubulin polymerization inhibition, cell cycle arrest, and induction of apoptosis.[1][3][9][10]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized indole derivatives (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.
| Compound ID | R-Group (at N1) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| Parent | -H | > 100 | > 100 |
| IND-01 | -CH₃ | 45.2 | 68.3 |
| IND-02 | -CH₂CH₃ | 32.8 | 55.1 |
| IND-03 | -Benzyl | 5.6 | 12.4 |
| IND-04 | -4-Chlorobenzyl | 2.1 | 4.9 |
| Doxorubicin | (Standard) | 0.8 | 1.2 |
This hypothetical data suggests that N-alkylation, particularly with substituted benzyl groups, could significantly enhance the anticancer potency of the parent indole scaffold.
Caption: Potential apoptosis signaling pathways modulated by novel indole derivatives.
Antimicrobial Activity Screening
The indole scaffold is present in many natural and synthetic compounds with significant antimicrobial properties.[2][4][5][11] Screening for antibacterial and antifungal activity is a critical step in evaluating the therapeutic potential of the synthesized derivatives.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compounds.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible microbial growth.
| Compound ID | R-Group (at N1) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Parent | -H | > 128 | > 128 | > 128 |
| IND-05 | -Propyl | 64 | 128 | 64 |
| IND-06 | -Butyl | 32 | 64 | 32 |
| IND-07 | -4-Fluorobenzyl | 8 | 16 | 16 |
| Ciprofloxacin | (Standard) | 1 | 0.5 | N/A |
| Fluconazole | (Standard) | N/A | N/A | 4 |
This hypothetical data indicates that increasing the lipophilicity of the N1-substituent and introducing halogenated aromatic moieties may enhance antimicrobial activity.
Antioxidant Activity Screening
Oxidative stress is implicated in a multitude of diseases, and compounds with antioxidant properties are of significant therapeutic interest.[6][12] The electron-rich nature of the indole ring makes it a promising scaffold for developing potent antioxidants.[6]
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Reaction: In a 96-well plate, mix 50 µL of each sample dilution with 150 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.[13]
| Compound ID | R-Group (at N1) | DPPH Scavenging IC₅₀ (µM) | ABTS Scavenging IC₅₀ (µM) |
| Parent | -H | 85.3 | 92.1 |
| IND-08 | -CH₃ | 65.7 | 75.4 |
| IND-09 | -4-Hydroxybenzyl | 15.2 | 22.8 |
| IND-10 | -3,4-Dihydroxybenzyl | 8.9 | 12.5 |
| Ascorbic Acid | (Standard) | 25.5 | 30.1 |
This hypothetical data suggests that introducing phenolic hydroxyl groups, which are excellent hydrogen donors, to the N1-substituent dramatically improves the antioxidant capacity of the indole derivatives, potentially surpassing that of standard antioxidants.
Conclusion and Future Directions
This guide provides a structured and comprehensive framework for the biological activity screening of novel derivatives of this compound. The proposed tiered approach allows for the efficient identification of lead compounds with promising anticancer, antimicrobial, or antioxidant properties. The provided protocols are based on established and validated methodologies, ensuring the trustworthiness and reproducibility of the generated data.
The hypothetical comparative data underscores the importance of systematic derivatization to explore the structure-activity relationship (SAR) and optimize the biological activity of the parent scaffold. Future work on the most potent derivatives should include in vivo efficacy and toxicity studies in relevant animal models to validate their therapeutic potential. The versatility of the indole nucleus continues to make it a cornerstone of medicinal chemistry, and a systematic screening approach is essential to unlock its full therapeutic potential.
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Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC. [Link]
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Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. [Link]
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Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. [Link]
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Recent Developments in the Synthesis and Antimicrobial Activity of Indole and Its Derivatives. [Link]
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Chemical structures of some indole derivatives showing anticancer activity. [Link]
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Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. [Link]
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Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. [Link]
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Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. [Link]
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Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. [Link]
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The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. [Link]
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Synthesis, biological screening and docking studies of some indole derivatives as potential antioxidant. [Link]
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Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. [Link]
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How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. [Link]
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Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. [Link]
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Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. [Link]
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Translational Detection of Indole by Complementary Cell-free Protein Synthesis Assay. [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]
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A new synthetic approach to the 3,4-dihydro-1H-[1][5]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. [Link]
-
Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. [Link]
-
Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate. [Link]
-
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A Head-to-Head Comparison of Suzuki Coupling with 3-Haloindoles: A Guide for Researchers
For researchers, synthetic chemists, and professionals in drug development, the indole scaffold remains a cornerstone of pharmacologically active molecules. The ability to functionalize the C-3 position of the indole ring is paramount, and among the myriad of cross-coupling reactions, the Suzuki-Miyaura coupling stands out for its versatility and functional group tolerance.[1][2] This guide provides an in-depth, head-to-head comparison of the Suzuki coupling performance of different 3-haloindoles—specifically 3-iodo-, 3-bromo-, and 3-chloroindoles. By understanding the nuances of each substrate, researchers can streamline their synthetic strategies, optimize reaction conditions, and ultimately accelerate their discovery programs.
The Underlying Chemistry: A Tale of Reactivity
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forges a new carbon-carbon bond between an organohalide and an organoboron compound.[3][4][5] The reaction mechanism proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6]
The rate-determining step for many cross-coupling reactions is the initial oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[2] The efficiency of this step is directly related to the bond dissociation energy of the C-X bond, which follows the trend C-I < C-Br < C-Cl. Consequently, the reactivity of 3-haloindoles in Suzuki coupling generally follows the order: 3-iodoindole > 3-bromoindole > 3-chloroindole .[2][7] This fundamental difference in reactivity dictates the choice of catalyst, ligands, and reaction conditions required to achieve optimal yields.
Visualizing the Suzuki Coupling Pathway
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Head-to-Head Comparison: 3-Iodo- vs. 3-Bromo- vs. 3-Chloroindoles
The choice of the halogen atom on the indole C-3 position has profound implications for the design of a successful Suzuki coupling protocol. The following sections provide a detailed comparison of these three substrates, with supporting data and experimental insights.
The Workhorse: 3-Iodoindoles
Due to the relatively weak C-I bond, 3-iodoindoles are the most reactive substrates for Suzuki coupling. This high reactivity translates to several experimental advantages:
-
Milder Reaction Conditions: Couplings can often be achieved at lower temperatures and with shorter reaction times.
-
Broader Catalyst Scope: A wider range of palladium catalysts, including simple ones like Pd(PPh₃)₄, can be effective.[8]
-
Lower Catalyst Loading: The high reactivity often allows for lower catalyst loadings, which is economically and environmentally beneficial.
However, the high reactivity can also be a double-edged sword, as it may lead to undesired side reactions. Furthermore, iodo-compounds are generally more expensive and less stable than their bromo and chloro counterparts.
The Balanced Choice: 3-Bromoindoles
3-Bromoindoles represent a good compromise between reactivity and stability. They are more stable and less expensive than 3-iodoindoles, while still being significantly more reactive than 3-chloroindoles.
-
Robust Reaction Conditions: While requiring slightly more forcing conditions than 3-iodoindoles (e.g., higher temperatures or more specialized ligands), the reactions are generally robust and high-yielding.
-
Good Catalyst/Ligand Selection: A variety of effective catalyst systems have been developed for the coupling of aryl bromides. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands like SPhos or XPhos, are highly effective.[9]
-
Commercial Availability: A wide variety of 3-bromoindoles are commercially available, making them a popular choice for many synthetic applications.
The Challenge: 3-Chloroindoles
The strength of the C-Cl bond makes 3-chloroindoles the most challenging substrates for Suzuki coupling.[7] The oxidative addition of palladium to the C-Cl bond is significantly slower and requires more specialized and highly active catalyst systems.
-
Specialized Catalysts and Ligands: Successful coupling of 3-chloroindoles often necessitates the use of highly active, electron-rich, and sterically hindered ligands, such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[9][10]
-
Harsher Reaction Conditions: Higher temperatures, longer reaction times, and higher catalyst loadings are typically required to achieve good conversion.
-
Cost-Effectiveness: Despite the challenges, the low cost and wide availability of chloro-aromatics make them attractive starting materials, particularly for large-scale synthesis.
Comparative Data Summary
The following table summarizes the typical reaction conditions and performance for the Suzuki coupling of different 3-haloindoles, based on literature precedents.
| Feature | 3-Iodoindole | 3-Bromoindole | 3-Chloroindole |
| Relative Reactivity | High | Moderate | Low |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂, Pd₂(dba)₃ |
| Typical Ligand | PPh₃, or ligandless | Buchwald ligands (SPhos, XPhos), P(t-Bu)₃ | Buchwald ligands (XPhos, SPhos), NHCs (IPr)[11] |
| Typical Base | Na₂CO₃, K₂CO₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₃PO₄, CsF |
| Typical Temperature | Room Temp. to 80 °C | 80 °C to 120 °C | 100 °C to 140 °C |
| Typical Yields | Good to Excellent | Good to Excellent | Moderate to Excellent (highly condition dependent) |
| Advantages | High reactivity, mild conditions | Good balance of reactivity and stability, widely available | Low cost, readily available starting materials |
| Disadvantages | Higher cost, potential for side reactions | Requires more optimized conditions than iodoindoles | Requires highly active catalysts and harsher conditions |
Experimental Protocol: A Representative Suzuki Coupling of a 3-Bromoindole
This protocol provides a general starting point for the Suzuki coupling of a 3-bromoindole with an arylboronic acid. Optimization of the ligand, base, solvent, and temperature will likely be necessary for specific substrates.
Materials:
-
3-Bromoindole derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 3-bromoindole, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water). The mixture should be thoroughly degassed by sparging with the inert gas for 10-15 minutes.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-arylindole.
Rationale for Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst deactivation.
-
Degassed Solvents: Removing dissolved oxygen from the solvents further protects the catalyst.
-
Bulky Phosphine Ligand (SPhos): SPhos is an electron-rich and sterically hindered ligand that promotes the oxidative addition to the C-Br bond and facilitates the reductive elimination step.
-
Base (K₃PO₄): The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[3] K₃PO₄ is a commonly used base that is effective for a wide range of substrates.
-
Solvent System (Dioxane/Water): The biphasic solvent system helps to dissolve both the organic and inorganic reagents. Water can also play a beneficial role in the transmetalation step.
Visualizing the Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling of a 3-bromoindole.
The Impact of N-Protection
For indoles bearing a free N-H group, the acidity of this proton can sometimes interfere with the catalytic cycle, particularly with more basic reaction conditions.[9] While many modern catalyst systems show good tolerance for N-H indoles, in some challenging cases, protection of the indole nitrogen (e.g., as a Boc, SEM, or benzyl group) can lead to improved yields and cleaner reactions.[8] However, this adds extra steps to the synthetic sequence (protection and deprotection), so direct coupling of the unprotected indole is often preferred if possible.
Conclusion
The choice of 3-haloindole for a Suzuki coupling reaction is a critical decision that impacts the entire synthetic strategy. While 3-iodoindoles offer the highest reactivity and mildest conditions, 3-bromoindoles provide a robust and well-balanced option. The cost-effective but less reactive 3-chloroindoles present a greater challenge, requiring highly specialized and active catalyst systems. By understanding the inherent reactivity differences and the corresponding requirements for catalysts, ligands, and reaction conditions, researchers can make informed decisions to efficiently synthesize the C-3 functionalized indoles that are vital for the advancement of medicinal chemistry and materials science.
References
- Current time information in Denbighshire, GB. Google.
- Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. (2018). MDPI.
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Chemical Society Reviews (RSC Publishing).
- Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. ResearchGate.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. ResearchGate.
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing).
- A general Suzuki cross-coupling reaction of heteroaromatics catalyzed by nanopalladium on amino-functionalized siliceous mesocellular foam. (2014). PubMed.
- ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. (2025). ResearchGate.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2025). ResearchGate.
- Application Notes and Protocols: Suzuki Coupling Reactions with 3-iodo-1H-indazole Derivatives. Benchchem.
- The Suzuki Reaction. Chem 115 Myers.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki reaction. Wikipedia.
- Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI.
- Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. (1999). Semantic Scholar.
- Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022). ChemistryViews.
- A Comparative Guide to Catalytic Systems for the Cross-Coupling of Bromoindoles. Benchchem.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
- Comparison of reactivity of different aryl halides (a) The predicted... ResearchGate.
- Optimization of the reaction conditions for Suzuki coupling reaction. ResearchGate.
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI.
- Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. (2025). ResearchGate.
- Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science (RSC Publishing).
- Protecting Groups for Thiols Suitable for Suzuki Conditions. (2025). ResearchGate.
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"benchmarking the synthesis of ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate against other methods"
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Specifically, polysubstituted indoles, such as ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate, are valuable intermediates in the synthesis of complex therapeutic agents. The presence of an iodine atom at the C-3 position provides a versatile handle for further functionalization via cross-coupling reactions, while the nitro group at the C-5 position can act as a directing group or be a precursor to an amino group. This guide provides a comprehensive comparison of synthetic strategies for this compound, offering researchers, scientists, and drug development professionals a detailed analysis of various methodologies. We will explore a primary synthetic route and benchmark it against two viable alternatives, providing detailed experimental protocols, mechanistic insights, and a quantitative comparison to inform synthetic planning.
Primary Synthetic Strategy: Fischer Indole Synthesis Followed by Electrophilic Iodination
This primary and often most direct approach involves the initial construction of the 5-nitroindole core using the well-established Fischer indole synthesis, followed by a regioselective iodination at the electron-rich C-3 position.
Conceptual Workflow
The Fischer indole synthesis is a robust and widely used method for forming the indole ring from an arylhydrazine and a carbonyl compound under acidic conditions.[3] In this case, 4-nitrophenylhydrazine is condensed with ethyl pyruvate to form a hydrazone, which then undergoes an acid-catalyzed[2][2]-sigmatropic rearrangement and subsequent cyclization to yield ethyl 5-nitro-1H-indole-2-carboxylate. The electron-donating character of the indole nitrogen activates the C-3 position for electrophilic substitution, allowing for the introduction of iodine using a suitable electrophilic iodine source like N-iodosuccinimide (NIS).
Caption: Workflow for the primary synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 5-Nitro-1H-indole-2-carboxylate via Fischer Indole Synthesis [4][5]
-
Hydrazone Formation: In a round-bottom flask, dissolve 4-nitrophenylhydrazine (1.0 eq) and ethyl pyruvate (1.1 eq) in ethanol. Add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour. The formation of the phenylhydrazone can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: To the reaction mixture, add a strong acid catalyst such as polyphosphoric acid or a mixture of sulfuric acid in ethanol.[6][7]
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Purify the crude product by recrystallization from ethanol to afford ethyl 5-nitro-1H-indole-2-carboxylate.
Step 2: Synthesis of this compound via Electrophilic Iodination [8][9]
-
In a flask protected from light, dissolve ethyl 5-nitro-1H-indole-2-carboxylate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution in portions at room temperature. The electron-withdrawing nitro group deactivates the indole ring, so the reaction may require longer reaction times or gentle heating.[10]
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with aqueous sodium thiosulfate solution to quench any remaining iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.[11]
Alternative Synthetic Strategies
Alternative Route 1: Reissert Indole Synthesis Followed by Iodination
The Reissert indole synthesis provides an alternative for the formation of the indole-2-carboxylate core, starting from an ortho-nitrotoluene derivative.[1][12]
Conceptual Workflow
This route begins with the condensation of 2-methyl-5-nitroaniline's corresponding diazonium salt precursor (formed from 4-methyl-3-nitroaniline) with diethyl oxalate. The resulting pyruvate derivative is then reductively cyclized to form the 5-nitroindole-2-carboxylate, which is subsequently iodinated as in the primary route.
Caption: Workflow for the Reissert synthesis-based alternative route.
Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 5-Nitro-1H-indole-2-carboxylate via Reissert Synthesis [10][13]
-
Condensation: To a solution of sodium ethoxide in ethanol, add 4-methyl-3-nitrotoluene and diethyl oxalate at low temperature.
-
Stir the reaction mixture at room temperature for several hours.
-
Reductive Cyclization: The resulting ethyl 2-(4-methyl-3-nitrophenyl)-2-oxoacetate is then subjected to reductive cyclization using a reducing agent such as zinc in acetic acid or catalytic hydrogenation.[14]
-
Heat the mixture to facilitate cyclization and formation of the indole ring.
-
Work-up and Purification: After completion, the reaction is worked up by filtration and extraction. The crude product is purified by crystallization or column chromatography.
Step 2: Iodination
The iodination of the resulting ethyl 5-nitro-1H-indole-2-carboxylate would proceed as described in Step 2 of the primary synthetic strategy.
Alternative Route 2: Iodination Followed by Nitration
This strategy reverses the order of functionalization, introducing the iodine atom onto the indole ring before the nitro group.
Conceptual Workflow
Starting with commercially available ethyl 1H-indole-2-carboxylate, an electrophilic iodination is performed first. The resulting ethyl 3-iodo-1H-indole-2-carboxylate is then subjected to nitration. The directing effects of the existing substituents will influence the position of the incoming nitro group.
Caption: Workflow for the reversed functionalization alternative route.
Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 3-Iodo-1H-indole-2-carboxylate [9]
-
Dissolve ethyl 1H-indole-2-carboxylate (1.0 eq) in a suitable solvent like DMF or chloroform.
-
Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.
-
Stir the mixture for 1-3 hours, monitoring by TLC.
-
Work-up and purify as described in the iodination step of the primary route to obtain ethyl 3-iodo-1H-indole-2-carboxylate.
Step 2: Synthesis of this compound [15]
-
To a solution of ethyl 3-iodo-1H-indole-2-carboxylate (1.0 eq) in concentrated sulfuric acid at 0 °C, add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise.
-
Maintain the temperature at 0-5 °C and stir for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to isolate the desired 5-nitro isomer.
Performance Benchmark
| Parameter | Primary Route (Fischer-Iodination) | Alternative Route 1 (Reissert-Iodination) | Alternative Route 2 (Iodination-Nitration) |
| Starting Materials | 4-Nitrophenylhydrazine, Ethyl pyruvate | 4-Methyl-3-nitrotoluene, Diethyl oxalate | Ethyl 1H-indole-2-carboxylate |
| Key Reactions | Fischer Indole Synthesis, Electrophilic Iodination | Reissert Indole Synthesis, Electrophilic Iodination | Electrophilic Iodination, Electrophilic Nitration |
| Typical Yields | Fischer: 60-80%; Iodination: 70-90% | Reissert: 50-70%; Iodination: 70-90% | Iodination: >90%; Nitration: 40-60% (mixture of isomers) |
| Advantages | Reliable and well-established indole synthesis. Good overall yield. | Good for certain substituted indoles. | High-yielding first step. |
| Disadvantages | Hydrazine starting materials can be unstable. | Multi-step preparation of the pyruvate precursor. | Nitration can lead to a mixture of regioisomers, requiring careful purification. The electron-withdrawing iodo and carboxylate groups deactivate the ring, potentially requiring harsh nitrating conditions. |
| Causality of Choices | The Fischer synthesis is a versatile and high-yielding method for many substituted indoles. The subsequent iodination at the C-3 position is highly regioselective due to the electronic properties of the indole ring. | The Reissert synthesis is a classic alternative that is particularly useful when the corresponding ortho-nitrotoluene is readily available. | This route is attractive if the starting indole is inexpensive. However, controlling the regioselectivity of the nitration on a pre-functionalized indole can be challenging. |
Conclusion
The synthesis of this compound can be approached through several strategic routes. The primary method, employing a Fischer indole synthesis followed by electrophilic iodination, stands out as a robust and generally high-yielding pathway. The Fischer synthesis provides a reliable entry to the 5-nitroindole core, and the subsequent iodination is typically regioselective for the C-3 position.
Alternative routes, such as the Reissert synthesis, offer a viable option, particularly if the requisite starting materials are more accessible. The reversed functionalization strategy, while seemingly straightforward, may present challenges in controlling the regioselectivity of the nitration step, potentially leading to lower yields of the desired product after purification.
The choice of the optimal synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the purification capabilities at hand. This guide provides the foundational knowledge and detailed protocols to enable researchers to make an informed decision for the efficient synthesis of this valuable polysubstituted indole intermediate.
References
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Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053. Available at: [Link]
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Der Pharma Chemica. (2016). Synthesis and biological evaluation of indoles. Available at: [Link]
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J&K Scientific LLC. (2025). Fischer Indole Synthesis. Available at: [Link]
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Wikipedia. (n.d.). Reissert indole synthesis. Available at: [Link]
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Al-Ostoot, F. H., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available at: [Link]
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Filo. (2025). C. Indole and its derivatives can also be synthesised by a variety of met.... Available at: [Link]
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SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent. Available at: [Link]
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Gribble, G. W. (2021). Fischer Indole Synthesis. ResearchGate. Available at: [Link]
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Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. Available at: [Link]
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Gribble, G. W. (2016). Reissert Indole Synthesis. ResearchGate. Available at: [Link]
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Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Available at: [Link]
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Name Reactions in Organic Synthesis. (n.d.). Reissert Indole Synthesis. Available at: [Link]
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Beshore, D. C., & Dinsmore, C. J. (2003). Preparation of Ethyl 5-Iodo-1H-indole-2-carboxylate. Request PDF. Available at: [Link]
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Wang, B., et al. (2020). Regioselective C5-H Direct Iodination of Indoles. Organic Chemistry Frontiers. Available at: [Link]
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Asian Journal of Organic & Medicinal Chemistry. (2018). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Available at: [Link]
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Wikipedia. (n.d.). Fischer indole synthesis. Available at: [Link]
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate
Introduction
Ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate is a highly functionalized indole derivative, a scaffold of immense interest in medicinal chemistry and materials science.[1] As with any synthesized compound destined for high-value applications, particularly in drug development, rigorous purity assessment is not merely a quality control step but a foundational requirement for reliable downstream data.[2][3] High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for this purpose, offering high resolution, sensitivity, and precise quantification of the active pharmaceutical ingredient (API) and any related impurities.[4]
This guide provides an in-depth comparison of strategic HPLC methodologies for the purity assessment of synthesized this compound. We will move beyond rote protocols to explain the scientific rationale behind method selection, grounded in the physicochemical properties of the analyte and potential process-related impurities. All methodologies are presented within the validation framework of the International Conference on Harmonisation (ICH) guidelines to ensure regulatory compliance and data integrity.[5][6]
Understanding the Analyte and Potential Impurities
The molecular structure of this compound dictates the chromatographic strategy. Key features include:
-
Aromatic Indole Core: Provides strong UV chromophores, making UV detection highly effective.[7]
-
Nitro Group (-NO2): A powerful electron-withdrawing group and chromophore, enhancing UV absorbance.
-
Iodo Group (-I): Increases the molecular weight and hydrophobicity.
-
Ethyl Ester Group: Contributes to the compound's non-polar character.
The synthesis of such indole derivatives often involves multi-step reactions, such as the Fischer indole synthesis.[8][9] This classic method, while powerful, can introduce specific impurities that a robust HPLC method must be able to resolve.
Common Potential Impurities:
-
Starting Materials: Unreacted p-nitrophenylhydrazine and ethyl pyruvate (or a related keto-ester).
-
Intermediates: Incompletely cyclized hydrazone intermediates.
-
Isomeric Byproducts: Positional isomers that may form depending on the regioselectivity of the iodination and nitration steps.
-
Degradation Products: Compounds resulting from hydrolysis of the ester or loss of the iodo group.
-
Side-Reaction Products: The Fischer synthesis can be sensitive to reaction conditions, potentially leading to unwanted byproducts.[10][11]
A successful HPLC method must demonstrate specificity by separating the main peak from all known and potential impurities.
Logical Workflow for HPLC Purity Assessment
The process of assessing the purity of a synthesized compound follows a logical, multi-stage workflow. This ensures that the chosen analytical method is suitable for its intended purpose and yields reliable, reproducible results.
Caption: Logical workflow for HPLC method development, validation, and analysis.
Comparative Analysis of HPLC Methods
The choice of stationary phase is critical for achieving the desired selectivity. While the C18 column is the workhorse of reversed-phase chromatography, specialized phases can offer superior performance for specific analytes.[12][13] We compare two primary methods here.
Method A: The Robust Standard (Reversed-Phase, C18 Column)
A C18 (octadecylsilane) column separates analytes primarily based on hydrophobic interactions. Given the significant non-polar character of the target molecule, a C18 column is an excellent starting point.[14] A gradient elution is recommended to ensure that both early-eluting polar impurities (e.g., residual acids) and late-eluting non-polar impurities are resolved within a reasonable timeframe.
Method B: The Selectivity-Enhanced Alternative (Phenyl Column)
Phenyl stationary phases provide a unique separation mechanism. In addition to hydrophobic interactions, they offer π-π interactions with aromatic and nitroaromatic compounds.[12][15] This alternative selectivity can be decisive in resolving structurally similar isomers or impurities that co-elute on a C18 column.
Caption: Interaction mechanisms for C18 vs. Phenyl columns.
Experimental Protocols
The following protocols are designed as robust starting points for method development.
Protocol 1: Gradient RP-HPLC on a C18 Column
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 320 nm. A PDA detector is recommended to check for peak purity.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile (or a suitable solvent mixture) to make a 1 mg/mL stock solution. Further dilute to ~0.1 mg/mL with 50:50 acetonitrile:water for analysis.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 20.0 95 25.0 95 25.1 40 | 30.0 | 40 |
Protocol 2: Gradient RP-HPLC on a Phenyl Column
-
Instrumentation: Same as Protocol 1.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase, Flow Rate, etc.: Same as Protocol 1. The gradient program may require re-optimization due to the different selectivity of the column.
Method Validation According to ICH Guidelines
To ensure the method is trustworthy and suitable for its intended purpose, validation must be performed according to ICH Q2(R1) guidelines.[3][5]
| Parameter | Purpose & Rationale | Typical Acceptance Criteria (for Impurity Method) |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients. This is achieved by analyzing spiked samples and stressed samples (acid, base, oxidative, thermal, photolytic degradation). | The main peak should be free from co-eluting peaks (as determined by a PDA detector) and well-resolved from all impurity peaks (Resolution > 2.0). |
| Linearity & Range | To demonstrate a direct proportional relationship between analyte concentration and detector response over a specified range. | Correlation coefficient (r²) ≥ 0.99. The range typically spans from the Limit of Quantitation (LOQ) to 120% of the impurity specification.[6] |
| Accuracy | The closeness of the test results to the true value. Assessed by analyzing samples spiked with known amounts of impurities at different concentration levels (e.g., 50%, 100%, 150% of specification). | Recovery should be within 80-120% for impurities.[5] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. Includes Repeatability (same lab, same day) and Intermediate Precision (different day, analyst, or equipment). | Relative Standard Deviation (RSD) should be ≤ 10% for impurities at the specification limit. |
| LOD & LOQ | Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified. Limit of Quantitation (LOQ): The lowest amount that can be quantified with acceptable precision and accuracy. | Typically determined based on signal-to-noise ratio (S/N): ~3:1 for LOD and ~10:1 for LOQ.[5] |
| Robustness | Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 pH unit, ±2 °C column temp, ±5% organic modifier). | System suitability parameters should remain within acceptable limits, and peak resolution should be maintained. |
Comparative Performance Data
The table below presents hypothetical but realistic performance data comparing the two proposed HPLC methods for the analysis of a synthesized batch of this compound containing two known impurities: Impurity 1 (a more polar starting material) and Impurity 2 (a structurally similar isomer).
| Performance Metric | Method A (C18 Column) | Method B (Phenyl Column) | Rationale / Commentary |
| Retention Time (Main Peak) | 15.2 min | 16.8 min | The Phenyl column often provides slightly more retention for aromatic compounds due to π-π interactions. |
| Resolution (Main Peak / Impurity 1) | 8.5 | 9.2 | Both columns easily resolve the polar starting material from the main peak. |
| Resolution (Main Peak / Impurity 2) | 1.4 | 2.8 | Critical Difference: The Phenyl column provides superior resolution for the structurally similar isomer, which is crucial for accurate purity determination. This is due to the alternative selectivity from π-π interactions. |
| Total Run Time | 30 min | 30 min | Run times are comparable and can be optimized further. |
| Calculated Purity (% Area) | 98.9% | 98.2% | The co-elution on the C18 column led to an overestimation of purity. Method B provides a more accurate result. |
Conclusion and Recommendations
For the purity assessment of synthesized this compound, both C18 and Phenyl columns offer viable solutions.
-
Method A (C18 Column): Provides a robust, general-purpose method suitable for routine quality control where impurities are well-defined and known to be well-separated.
-
Method B (Phenyl Column): Is the superior choice for method development, validation, and the analysis of samples with unknown or complex impurity profiles. Its unique selectivity for aromatic compounds provides a higher degree of confidence in the separation of structurally similar isomers, ensuring a more accurate purity assessment.[12][15]
Ultimately, the choice of method should be driven by the specific requirements of the analysis. For research and development or for regulatory submissions, demonstrating the specificity of a method like Method B provides a more rigorous and trustworthy dataset.
References
- International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262.
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
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ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available at: [Link]
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Taylor & Francis Online. (n.d.). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Available at: [Link]
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MicroSolv. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. Available at: [Link]
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Scilit. (2007). Development of SPME-HPLC methodology for detection of nitroexplosives. Available at: [Link]
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Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available at: [Link]
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Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Why Do Some Fischer Indolizations Fail?. Available at: [Link]
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DR-NTU, Nanyang Technological University. (n.d.). HPLC detection methods for indole compounds and exploration of indole acetic acid production and degradation patterns of isolated bacillus species. Available at: [Link]
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ResearchGate. (2024). Improved Reverse Phase Liquid Chromatography Method for Iodine Value of Oils. Available at: [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]
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MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available at: [Link]
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Wikipedia. (n.d.). Fischer indole synthesis. Available at: [Link]
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PubMed. (n.d.). Method developments for iodine speciation by reversed-phase liquid chromatography-ICP-mass spectrometry. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Available at: [Link]
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Periodica Polytechnica Chemical Engineering. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Available at: [Link]
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A Researcher's Guide to the Spectroscopic Differentiation of Iodo-Nitro-Indole-2-Carboxylate Regioisomers
For researchers, synthetic chemists, and professionals in drug development, the precise characterization of molecular structure is paramount. Regioisomers—molecules with the same chemical formula but different spatial arrangements of substituents—can exhibit vastly different biological activities and physical properties. This guide provides an in-depth spectroscopic comparison of iodo-nitro-indole-2-carboxylate regioisomers, offering experimental insights and data to aid in their unambiguous identification. While direct, comprehensive experimental data for every conceivable regioisomer of iodo-nitro-indole-2-carboxylates is not centrally available in the literature, this guide synthesizes established principles of spectroscopy with data from closely related substituted indoles to provide a robust framework for their differentiation.
The indole-2-carboxylate scaffold is a privileged structure in medicinal chemistry, appearing in numerous antiviral, enzyme inhibitor, and antitumor agents.[1][2][3] The introduction of iodo and nitro groups provides handles for further functionalization and can significantly modulate the electronic properties and biological activity of the parent molecule. However, the synthesis of these compounds can often lead to a mixture of regioisomers, making their spectroscopic differentiation a critical analytical challenge.
This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR), and UV-Visible spectroscopy, as well as Mass Spectrometry, to provide a multi-faceted approach to distinguishing between these closely related compounds.
The Structural Landscape of Iodo-Nitro-Indole-2-Carboxylates
The indole ring system offers several positions for substitution. For iodo-nitro-indole-2-carboxylates, the iodine and nitro groups can be located on the benzene ring (positions 4, 5, 6, and 7), leading to a variety of regioisomers. The following diagram illustrates the core structure and the numbering of the indole ring.
Caption: General structure and numbering of the iodo-nitro-indole-2-carboxylate scaffold.
¹H NMR Spectroscopy: A Window into Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a first-line analytical tool for distinguishing regioisomers. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of the protons on the indole ring are highly sensitive to the electronic effects (inductive and resonance) of the iodo and nitro substituents.
Key Diagnostic Regions:
-
Indole NH Proton: The NH proton typically appears as a broad singlet at a downfield chemical shift (δ > 11.0 ppm in DMSO-d₆).[4][5] Its exact position can be influenced by the substitution pattern on the benzene ring.
-
H3 Proton: In indole-2-carboxylates, the H3 proton is a singlet and its chemical shift is sensitive to the electronic nature of the substituents on the benzene ring.
-
Aromatic Protons (H4-H7): This region (typically δ 7.0-8.5 ppm) is the most informative for differentiating regioisomers. The electron-withdrawing nature of the nitro group and the anisotropic effect of the iodine atom will significantly alter the chemical shifts and coupling patterns of the adjacent protons.
Expected Trends for Regioisomers:
The following table summarizes the expected ¹H NMR characteristics for different regioisomers based on known substituent effects in substituted indoles.[4][6]
| Regioisomer | H4 (δ, mult.) | H5 (δ, mult.) | H6 (δ, mult.) | H7 (δ, mult.) | Key Differentiating Features |
| 4-Iodo-5-Nitro | - | d, J ≈ 9 Hz | d, J ≈ 9 Hz | s | The singlet for H7 and two doublets for H5 and H6 are characteristic. H6 will be significantly downfield due to the nitro group. |
| 4-Iodo-6-Nitro | - | d, J ≈ 2 Hz | - | d, J ≈ 2 Hz | Two doublets with a small meta-coupling constant. H5 and H7 will be deshielded by the adjacent nitro group. |
| 5-Iodo-4-Nitro | - | - | d, J ≈ 9 Hz | d, J ≈ 9 Hz | Two doublets for H6 and H7. H4 will be a singlet and significantly downfield. |
| 5-Nitro-7-Iodo | d, J ≈ 8 Hz | d, J ≈ 8 Hz | s | - | A singlet for H6 and two doublets for H4 and H5. H6 will be strongly deshielded by the nitro group. |
| 6-Iodo-5-Nitro | d, J ≈ 9 Hz | - | - | s | A singlet for H7 and a doublet for H4. H4 and H7 will be influenced by the adjacent nitro and iodo groups respectively. |
Note: The expected chemical shifts are relative and will be influenced by the solvent and the nature of the ester group at the C2 position. The provided multiplicities are idealized and may appear as more complex patterns in the actual spectrum.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified iodo-nitro-indole-2-carboxylate regioisomer in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts, multiplicities, and coupling constants to elucidate the substitution pattern.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by revealing the chemical environment of each carbon atom in the molecule. The chemical shifts of the carbon atoms in the indole ring are sensitive to the electronic effects of the substituents.
Key Diagnostic Signals:
-
Carbonyl Carbon (C=O): The ester carbonyl carbon typically resonates in the range of δ 160-165 ppm.[4]
-
C2 Carbon: The C2 carbon, attached to the carboxylate group, is generally found around δ 127-130 ppm.[5]
-
Aromatic Carbons (C4-C7): The chemical shifts of these carbons are highly diagnostic of the substituent positions. The carbon directly attached to the nitro group will be significantly deshielded, while the carbon attached to the iodine atom will show a characteristic upfield shift due to the "heavy atom effect".
Expected Trends for Regioisomers:
The table below outlines the expected ¹³C NMR chemical shift ranges for the aromatic carbons based on known substituent effects.[7]
| Regioisomer | C4 (δ) | C5 (δ) | C6 (δ) | C7 (δ) | Key Differentiating Features |
| 4-Iodo-5-Nitro | ~90-100 (C-I) | ~140-150 (C-NO₂) | ~120-130 | ~125-135 | The characteristic upfield shift of C4 and the downfield shift of C5 are key identifiers. |
| 4-Iodo-6-Nitro | ~90-100 (C-I) | ~125-135 | ~140-150 (C-NO₂) | ~115-125 | The upfield C4 and downfield C6 signals are diagnostic. |
| 5-Iodo-4-Nitro | ~145-155 (C-NO₂) | ~95-105 (C-I) | ~125-135 | ~120-130 | The downfield C4 and upfield C5 signals clearly distinguish this isomer. |
| 5-Nitro-7-Iodo | ~120-130 | ~140-150 (C-NO₂) | ~115-125 | ~90-100 (C-I) | The downfield C5 and upfield C7 signals are the primary indicators. |
| 6-Iodo-5-Nitro | ~115-125 | ~140-150 (C-NO₂) | ~95-105 (C-I) | ~125-135 | The downfield C5 and upfield C6 signals are the defining features. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Data Acquisition: Acquire the ¹³C NMR spectrum on a 400 MHz or higher field NMR spectrometer. A proton-decoupled sequence is typically used to simplify the spectrum.
-
Data Processing: Process the raw data.
-
Analysis: Analyze the chemical shifts of the carbon signals to determine the substitution pattern, paying close attention to the carbons directly attached to the iodo and nitro groups.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a powerful tool for identifying the presence of specific functional groups in a molecule. For iodo-nitro-indole-2-carboxylates, the key vibrational bands to monitor are those associated with the N-H, C=O, and N-O bonds. While IR is excellent for confirming the presence of these groups, differentiating regioisomers based solely on IR can be challenging, as the vibrational frequencies are less sensitive to positional changes on the aromatic ring compared to NMR chemical shifts.[8][9]
Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch | 3300-3500 | Sharp to moderately broad |
| C=O Stretch (Ester) | 1680-1730 | Strong, sharp |
| N-O Asymmetric Stretch | 1500-1550 | Strong, sharp[10][11] |
| N-O Symmetric Stretch | 1300-1360 | Strong, sharp[10][11] |
| C-N Stretch | 1250-1335 | Moderate to strong[11] |
| C-I Stretch | 500-600 | Weak to moderate |
The precise positions of the N-O stretching vibrations can be subtly influenced by the electronic environment, but these shifts are often too small to be used for unambiguous isomer identification without reference compounds.[10] The fingerprint region (below 1500 cm⁻¹) will be unique for each regioisomer but is often complex and difficult to interpret without authentic standards.[12][13]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum of a thin film of the compound.
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer.
-
Analysis: Identify the characteristic absorption bands for the key functional groups to confirm the overall structure.
UV-Visible Spectroscopy: Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The indole ring system has characteristic absorption bands, and the positions and intensities of these bands are affected by the nature and position of substituents. The strong electron-withdrawing nitro group, in particular, can cause a significant red-shift (bathochromic shift) of the absorption maxima.
A study on nitroindole isomers showed that most exhibit a broad absorption peak in the near-UV range (300-400 nm).[14] For instance, 5-nitroindole and 6-nitroindole have absorption maxima around 322 nm and in the 300-400 nm range respectively.[14] The position of the iodo group will further modulate these electronic transitions. While subtle differences between regioisomers will exist, like IR, UV-Vis spectroscopy is generally more useful for confirming the presence of the chromophoric system rather than for definitive isomer assignment without reference spectra.
Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Data Acquisition: Record the UV-Visible absorption spectrum using a spectrophotometer.
-
Analysis: Determine the wavelength of maximum absorbance (λmax) and compare the spectra of the different isomers.
Mass Spectrometry: Fragmentation Patterns
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments. While regioisomers have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) or Electrospray Ionization with tandem MS (ESI-MS/MS) can differ, providing clues to their structure.
For iodo-nitro-indole-2-carboxylates, characteristic fragmentation pathways may include:
-
Loss of the ester group: Fragmentation of the ester moiety is a common pathway.
-
Loss of NO₂: The nitro group can be lost as a radical (•NO₂) or as part of a larger neutral loss.[15][16]
-
Loss of I•: The iodine atom can be lost as a radical.
-
Cleavage of the indole ring: The indole ring itself can fragment, although this is often less diagnostic for regioisomer differentiation.[17]
The relative abundances of these fragment ions can vary between regioisomers, particularly for fragments that involve interactions with adjacent groups.[8][9] For example, an "ortho effect" might be observed in isomers where the iodo and nitro groups are adjacent, leading to unique fragmentation pathways.[15]
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., ESI or EI).
-
Data Acquisition: Acquire the mass spectrum. For more detailed structural information, perform tandem MS (MS/MS) on the molecular ion.
-
Analysis: Analyze the fragmentation pattern and compare the relative intensities of the fragment ions for the different regioisomers.
Workflow for Spectroscopic Analysis
Caption: A typical workflow for the separation and spectroscopic identification of regioisomers.
Conclusion
The unambiguous identification of iodo-nitro-indole-2-carboxylate regioisomers requires a multi-technique spectroscopic approach. While ¹H and ¹³C NMR are the most powerful tools for definitive structural assignment due to the high sensitivity of chemical shifts to the substituent positions, IR, UV-Vis, and Mass Spectrometry provide crucial confirmatory data. By carefully analyzing the data from each technique and comparing it to the expected trends outlined in this guide, researchers can confidently elucidate the structures of their synthesized compounds, ensuring the integrity of their subsequent studies in drug discovery and development.
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Spectroscopic Differentiation and Chromatographic Separation of Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors. ResearchGate. [Link]
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Spectroscopic Differentiation and Chromatographic Separation of Six Indole Aldehyde Regioisomers. ResearchGate. [Link]
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A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. National Institutes of Health. [Link]
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H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]
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Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. National Institutes of Health. [Link]
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Divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-catalyze. Semantic Scholar. [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Taylor & Francis Online. [Link]
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Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]
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Nuclear Magnetic Resonance Spectra of Indoles. Journal of the American Chemical Society. [Link]
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IR: nitro groups. University of Calgary. [Link]
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Study of Mass Spectra of Some Indole Derivatives. SciRP.org. [Link]
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Nickel-Catalyzed Cascade Carbonylative Synthesis of N-Benzoyl Indoles from 2-Nitroalkynes and Aryl Iodides - Supporting Information. Royal Society of Chemistry. [Link]
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Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Royal Society of Chemistry. [Link]
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Mass spectral studies of nitroindole compounds. TSI Journals. [Link]
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1H NMR Chemical Shift. Oregon State University. [Link]
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REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES. [Link]
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Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Sci-Hub. [Link]
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Infrared Spectroscopy. Michigan State University. [Link]
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IR handout.pdf. University of Colorado Boulder. [Link]
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Mass Spectrometry: Fragmentation. University of California, Irvine. [Link]
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IR Chart. University of California, Los Angeles. [Link]
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Synthesis of Indole‐2‐carboxylates via Condensation of Nitroacetic Esters and 2‐Dimethylbenzaldehydes. ResearchGate. [Link]
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Bioactive indole‐2‐carboxylate based compounds. ResearchGate. [Link]
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Synthesis of alkyl indole-2-carboxylates starting from β-nitroacrylates. ResearchGate. [Link]
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(PDF) Study of Mass Spectra of Some Indole Derivatives. ResearchGate. [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. [Link]
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Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Publications. [Link]
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Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. National Institutes of Health. [Link]
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(PDF) Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ResearchGate. [Link]
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Ethyl 7-nitro-1H-indole-2-carboxylate. PubChem. [Link]
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Indole-2-carboxylic acid. NIST WebBook. [Link]
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"evaluating the efficiency of different palladium catalysts for coupling with ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics. Its versatile structure is a common feature in a myriad of biologically active compounds. The functionalization of the indole core, particularly at the C3-position, is a critical step in the synthesis of many drug candidates. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, have emerged as powerful tools for forging new carbon-carbon bonds with precision and efficiency.
This guide provides a comprehensive evaluation of various palladium catalysts for the coupling of a key building block, ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate . The electron-withdrawing nature of the nitro and carboxylate groups on this substrate presents unique challenges and opportunities for catalyst selection. We will delve into the nuances of catalyst efficiency, supported by experimental insights and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.
The Crucial Role of the Palladium Catalyst
The success of a cross-coupling reaction hinges on the catalytic prowess of the palladium center, which is intricately modulated by its ligand sphere. The choice of catalyst can dramatically influence reaction yields, rates, and functional group tolerance. For our substrate, the electron-deficient nature of the indole ring can impact the oxidative addition step of the catalytic cycle, making the selection of an appropriate catalyst system paramount.
Commonly employed palladium catalysts in cross-coupling reactions include:
-
Palladium(0) complexes: such as Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, which are often used directly as the active catalyst.
-
Palladium(II) complexes: like Bis(triphenylphosphine)palladium(II) dichloride, PdCl₂(PPh₃)₂, and Palladium(II) acetate, Pd(OAc)₂, which are pre-catalysts that are reduced in situ to the active Pd(0) species.
The efficiency of these catalysts is further tailored by the choice of phosphine ligands or N-heterocyclic carbenes (NHCs) that coordinate to the palladium atom, influencing its steric and electronic properties.
Comparative Analysis of Palladium Catalysts in Key Coupling Reactions
While direct comparative studies on this compound are limited in the literature, we can extrapolate from data on structurally and electronically similar substrates, such as other 3-iodoindoles and nitro-substituted aryl halides, to provide a qualitative and data-informed comparison.
Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura reaction is a versatile method for creating C(sp²)-C(sp²) bonds, crucial for the synthesis of biaryl compounds. The reaction of this compound with various arylboronic acids would yield a range of 3-aryl-5-nitro-1H-indole-2-carboxylates, which are valuable scaffolds in drug discovery.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yields on Similar Substrates | Key Considerations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃, Na₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-110 | Good to Excellent[1][2] | A versatile and commonly used catalyst. May require higher temperatures for less reactive substrates. |
| PdCl₂(dppf) | dppf | K₂CO₃, Cs₂CO₃ | DMF, Dioxane | 80-100 | High[1] | Robust catalyst, often effective for challenging couplings. |
| Pd(OAc)₂ | Buchwald Ligands (e.g., SPhos, XPhos) | K₃PO₄, CsF | Toluene, Dioxane | RT - 100 | Excellent | Highly active catalysts, often allowing for lower catalyst loadings and milder conditions. |
| Pd(OAc)₂ / NHC Ligands | IPr, IMes | K₃PO₄, NaOtBu | Toluene, Dioxane | RT - 100 | Excellent | Offer high stability and turnover numbers, particularly effective for sterically hindered substrates. |
Expert Insight: The electron-withdrawing nitro group on the indole substrate can enhance the rate of oxidative addition. For Suzuki couplings, Pd(PPh₃)₄ is a reliable choice, though catalyst systems with bulky, electron-rich phosphine ligands like those developed by Buchwald can offer superior performance, especially with challenging boronic acids.[1] N-protection of the indole may be necessary to prevent side reactions, with the tosyl (Ts) or Boc groups being common choices.[1]
Heck Reaction: The Gateway to Alkenylated Indoles
The Heck reaction facilitates the coupling of aryl halides with alkenes, providing a direct route to substituted alkenes. Applying this to our target molecule would allow for the introduction of various alkenyl groups at the 3-position of the indole ring.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yields on Similar Substrates | Key Considerations |
| Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, NaOAc | DMF, NMP, CH₃CN | 100-140 | Good to Excellent[3] | The classical Heck catalyst system. Higher temperatures are often required. |
| PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 100-120 | Good | A stable and easy-to-handle pre-catalyst. |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃, K₃PO₄ | Dioxane, Toluene | 80-120 | Excellent | Highly active catalyst system, often effective for less reactive alkenes. |
| Ligandless (e.g., Pd(OAc)₂) | None | Et₃N, NaOAc | DMF, Ionic Liquids | 100-140 | Moderate to Good | Can be effective, particularly with highly reactive substrates. Ionic liquids can enhance catalyst stability and recyclability.[3] |
Expert Insight: The regioselectivity of the Heck reaction is a key consideration. With monosubstituted alkenes, coupling typically occurs at the less substituted carbon. The choice of base and solvent can significantly influence the reaction outcome. For electron-deficient substrates like ours, the reaction is generally expected to proceed efficiently.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is the premier method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes. This reaction would enable the synthesis of 3-alkynyl-5-nitro-1H-indole-2-carboxylates, which are versatile intermediates for further transformations.
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yields on Similar Substrates | Key Considerations |
| PdCl₂(PPh₃)₂ | CuI | Et₃N, Piperidine | THF, DMF | RT - 60 | Excellent[4] | The classic Sonogashira catalyst system. The copper co-catalyst is crucial for the activation of the alkyne. |
| Pd(PPh₃)₄ | CuI | Et₃N, i-Pr₂NH | THF, DMF | RT - 70 | Excellent | Another widely used and effective catalyst for Sonogashira couplings. |
| Pd(OAc)₂ / PPh₃ | CuI | Et₃N, K₂CO₃ | Acetonitrile, DMF | 50-80 | High | An in-situ generated catalyst system that offers good activity. |
| Copper-Free Systems (e.g., Pd(OAc)₂ / Ligand) | None | Et₃N, Pyrrolidine | DMF, Toluene | 80-120 | Good to Excellent | Avoids the use of copper, which can sometimes lead to alkyne homocoupling (Glaser coupling). Requires careful selection of ligand and base. |
Expert Insight: The traditional Sonogashira reaction relies on a copper(I) co-catalyst.[5] However, copper-free conditions have been developed to avoid the formation of diynes as byproducts. For sensitive substrates, a copper-free protocol may be advantageous. The choice of amine base is also critical, as it serves both as a base and, in some cases, as a solvent.
Visualizing the Catalytic Cycles
To better understand the underlying mechanisms of these powerful transformations, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: The catalytic cycle of the Heck reaction.[3]
Sources
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate
Navigating the complexities of laboratory waste management is paramount for ensuring personnel safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate, a compound whose molecular structure necessitates a specific and cautious approach. As a halogenated and nitrated organic molecule, its disposal falls under stringent hazardous waste regulations. This document synthesizes regulatory standards with practical, field-proven insights to ensure a self-validating and safe disposal workflow.
Hazard Assessment and Chemical Profile
Before handling any chemical for disposal, a thorough understanding of its properties and associated hazards is critical. This compound is a solid organic compound with multiple functional groups that define its risk profile.
-
Halogenated Organic: The presence of an iodine atom classifies this compound as a halogenated organic.[1][2] This is a primary determinant for waste stream segregation, as halogenated wastes require specific incineration conditions to prevent the formation of toxic byproducts like dioxins and furans.
-
Nitro Compound: The nitro group (NO₂) makes the compound energetic and potentially reactive. Organic nitro compounds can be incompatible with oxidizing mineral acids, posing risks of heat and toxic gas generation.[3]
-
Toxicological Profile: The compound is classified as harmful if swallowed, toxic in contact with skin, and a cause of serious eye irritation.[4] Furthermore, it is designated as very toxic to aquatic life, making drain disposal strictly prohibited.[4]
| Property | Identifier | Primary Disposal Consideration |
| CAS Number | 16732-57-3 | Unique identifier for tracking and labeling.[5] |
| Physical State | Solid Powder | Low volatility, but dust inhalation is a risk. |
| Chemical Class | Halogenated & Nitrated Organic | Requires segregation into "Halogenated Organic Waste" stream.[1][6] |
| Primary Hazards | Acute Toxicity (Dermal, Oral), Eye Irritation, Aquatic Toxicity | Dictates stringent PPE requirements and prohibits drain disposal.[4] |
| Incompatibilities | Strong Oxidizing Agents, Strong Bases | Must not be mixed with other waste streams containing these agents.[3][7] |
Mandatory Personal Protective Equipment (PPE)
Given the compound's dermal toxicity and potential for eye damage, a robust selection of PPE is non-negotiable.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always check the manufacturer's specific recommendations for halogenated and nitrated aromatics.[6]
-
Eye Protection: Chemical safety goggles are mandatory. If there is a risk of splashing during solution preparation or transfer, a face shield should be worn in addition to goggles.[8]
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: While the compound is a solid, if there is a risk of generating dust, handling should occur within a chemical fume hood.[6] If a fume hood is not available, a NIOSH-approved respirator for organic vapors and particulates may be necessary.[9]
Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the complete, compliant workflow for disposing of this compound, from the point of generation to final pickup.
Step 1: Waste Segregation
This is the most critical step in the process. The "causality" behind waste segregation is rooted in both safety and disposal methodology. Improperly mixed waste streams can lead to dangerous chemical reactions, and they complicate the final disposal process, which is often incineration.[10]
-
Designate the Correct Waste Stream: This compound MUST be disposed of in a container explicitly marked for "Halogenated Organic Waste." [1][2]
-
Verify Incompatibility: Ensure the halogenated waste container does not contain incompatible materials such as strong acids, bases, or oxidizing agents.[2][3]
Step 2: Container Selection and Labeling
Proper containment and labeling are mandated by regulatory bodies like the Environmental Protection Agency (EPA) to ensure waste is tracked from generation to final disposal.[11]
-
Select a Container: Use a chemically compatible container with a secure, threaded cap.[2] The container must be in good condition, free from cracks or leaks.
-
Apply a Hazardous Waste Label: Before adding any waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EH&S) department.[6][11][12]
-
Complete the Label: As soon as the first portion of waste is added, fill out the label completely and legibly.[2]
-
Write the full chemical name: "Waste - this compound." Do not use abbreviations or chemical formulas.[2]
-
List all constituents and their approximate percentages if it is a mixture.
-
Clearly indicate the associated hazards by checking the appropriate boxes (e.g., Toxic, Irritant, Environmental Hazard).[12]
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
The EPA allows for the temporary storage of hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[11][13]
-
Storage Location: Place the labeled waste container in your designated laboratory SAA. This area must be under the direct control of the laboratory personnel generating the waste.
-
Secondary Containment: The SAA must have secondary containment, such as a chemical-resistant tub or tray, capable of holding the contents of the largest container.[13]
-
Keep Container Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste.[2][6] This minimizes the release of vapors and prevents spills.
Step 4: Arranging for Final Disposal
-
Monitor Fill Level: Do not overfill the waste container. Stop adding waste when it reaches approximately 80-90% capacity to allow for expansion and prevent spills.
-
Request Pickup: Once the container is full or the experiment generating the waste is complete, contact your institution's EH&S department to schedule a waste pickup.[10] Follow your facility's specific procedures for submitting a pickup request.
The logical flow for this disposal process is visualized in the diagram below.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
Accidents can happen, and a prepared response is essential for safety.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing your full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like paper towels on potentially reactive substances.
-
Carefully scoop the absorbent material into a container, seal it, and label it as hazardous waste with a description of the contents.[2]
-
Decontaminate the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
Report the incident to your laboratory supervisor and EH&S department.
-
-
Large Spills or Uncontrolled Exposure:
-
Evacuate the immediate area.
-
If there is a fire or medical emergency, call 911 or your institution's emergency number.
-
Close the laboratory doors and prevent re-entry.
-
Notify your institution's EH&S department and emergency response team immediately from a safe location.[2]
-
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage the disposal of this compound with confidence, ensuring a process that is safe, compliant, and environmentally responsible.
References
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from CWU website.[13]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from a university research group's safety document.[2]
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Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab. Retrieved from Lab Manager website.[11]
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Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. Retrieved from MLO-online website.[12]
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U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from EPA website.[14]
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American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from ACS website.[15]
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Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents. Retrieved from Cornell EHS website.[10]
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U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from EPA NEPIs database.[16]
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Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from Temple University Campus Operations website.[6]
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Sigma-Aldrich. (2025). Safety Data Sheet for Iodo-Compound. Retrieved from Sigma-Aldrich website.[4]
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Fisher Scientific. (n.d.). Safety Data Sheet for 1H-Indole-2-carboxylic acid. Retrieved from Fisher Scientific website.[7]
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Cayman Chemical. (2025). Safety Data Sheet for Indole-3-carboxaldehyde. Retrieved from Cayman Chemical website.[17]
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Fisher Scientific. (2024). Safety Data Sheet for Ethyl indole-3-carboxylate. Retrieved from Fisher Scientific website.[8]
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CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility. Retrieved from CP Lab Safety website.[3]
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University of Illinois Urbana-Champaign. (2016). Nitric Acid Wastes: Preventing Chemical Incompatibility Hazards. Retrieved from YouTube.[19]
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Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from Sciencemadness Wiki.
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Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. PubMed.[20]
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Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH.[21]
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Cheméo. (n.d.). Ethyl indole-2-carboxylate, N-methyl- - Chemical & Physical Properties. Retrieved from Cheméo website.[22]
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Al-Hourani, B. J., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI.[23]
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Sigma-Aldrich. (n.d.). Ethyl indole-2-carboxylate 97%. Retrieved from Sigma-Aldrich website.
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Chemsrc. (2025). Ethyl 5-Nitroindole-2-Carboxylate | CAS#:16732-57-3. Retrieved from Chemsrc website.[9]
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A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a self-validating system of laboratory safety. Given that the toxicological properties of this specific molecule have not been fully investigated, this guidance is synthesized from data on analogous iodinated and nitrated aromatic compounds and established principles of chemical safety.[1]
Hazard Assessment and Triage
This compound is a solid, likely a yellow to brown powder, that requires careful handling due to its chemical structure.[2] The presence of an iodo group and a nitro aromatic system suggests potential for skin, eye, and respiratory irritation.[1][3] Similar nitroaromatic compounds are known to be harmful if swallowed and toxic in contact with skin. Therefore, a multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory.
Anticipated Hazards:
-
Skin Irritation/Toxicity: Potential for causing skin irritation upon contact.[1] Dermal absorption may also be a route of exposure.
-
Eye Irritation: Likely to cause serious eye irritation.[4]
-
Respiratory Irritation: Inhalation of the powder may cause respiratory tract irritation.[1][4]
-
Ingestion: May be harmful if swallowed, potentially causing gastrointestinal irritation.[1][5]
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE should be based on a thorough risk assessment of the procedures to be performed.[6] For handling this compound, the following PPE is required.
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety Goggles | Must be worn at all times and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[3] They provide protection from splashes and airborne particles. |
| Face Protection | Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashing or dust generation, such as during bulk transfers.[7][8] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for integrity before each use and change them immediately upon contamination.[3] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing from spills.[3] |
| Respiratory Protection | Dust Mask or Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a certified chemical fume hood.[3][7][9] |
Operational Plan for Safe Handling
A systematic workflow is crucial to minimize exposure and ensure safety.
Preparation and Engineering Controls
-
Fume Hood: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[8][10]
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for solid organic compounds.
Step-by-Step Handling Protocol
-
Don PPE: Before handling the chemical, put on all required PPE as detailed in the table above.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the fume hood.
-
Use a spatula for transfers to minimize dust generation.
-
Close the container tightly immediately after use.[1]
-
-
Dissolution:
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Ensure the vessel is appropriately sized and vented if any off-gassing is possible.
-
-
Post-Handling:
Emergency Procedures: A Rapid Response Plan
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
-
Spill:
-
Evacuate the immediate area.
-
If the spill is large or you are unsure how to handle it, contact your institution's Environmental Health and Safety (EHS) department.
-
For small spills within a fume hood, use an appropriate absorbent material to contain the spill.
-
Carefully collect the absorbed material and contaminated debris into a designated hazardous waste container.[12]
-
Disposal Plan: Environmental Responsibility
This compound is a halogenated and nitrated organic compound and must be disposed of as hazardous waste.
-
Waste Segregation:
-
Collect all waste containing this compound in a designated, properly labeled hazardous waste container.[13]
-
This includes excess solid, contaminated materials (e.g., gloves, weigh boats, paper towels), and solutions.
-
Keep halogenated waste separate from non-halogenated waste streams to facilitate proper disposal and minimize costs.[12][14]
-
-
Container Management:
-
Prohibited Disposal:
-
DO NOT dispose of this chemical down the sink.
-
DO NOT dispose of this chemical in the regular trash.
-
DO NOT allow the chemical to enter the environment.[4]
-
Visual Workflow for Safe Handling
.
Caption: A flowchart illustrating the key steps for the safe handling of this compound from preparation to disposal.
References
- Personal Protective Equipment for Chemical Handling - Real Safety. (2016, October 10).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 16).
- This compound - ChemicalBook.
- 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7).
- SAFETY DATA SHEET. (n.d.).
- Treatment and disposal of chemical wastes in daily laboratory work. (n.d.).
- Personal Protective Equipment | US EPA. (2025, September 12).
- Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
- Recommended PPE to handle chemicals - Bernardo Ecenarro. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2024, April 1).
- Halogenated Solvents in Laboratories - Campus Operations. (n.d.).
- Safety Data Sheet. (2025, October 6).
- Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.).
- Hazardous Materials Disposal Guide | Nipissing University. (2019, June 12).
- Ethyl indole-3-carboxylate - European Directorate for the Quality of Medicines & HealthCare. (n.d.).
- Ethyl 5-Nitroindole-2-Carboxylate | CAS#:16732-57-3 | Chemsrc. (2025, August 22).
- ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate Safety Data Sheets - Echemi. (n.d.).
- Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.).
- Ethyl indole-2-carboxylate 97 3770-50-1 - Sigma-Aldrich. (n.d.).
- Pharmaceutical Manufacturing PPE | Worker Health & Safety | 3M US. (n.d.).
- Ethyl 5-nitroindole-2-carboxylate | 16732-57-3 - ChemicalBook. (2025, July 24).
- Personal protective equipment for handling 3-Nitrobenzaldoxime - Benchchem. (n.d.).
- Practice parameters for diagnosing and managing iodinated contrast media hypersensitivity - PubMed. (n.d.).
Sources
- 1. Ethyl 5-Nitroindole-2-Carboxylate | CAS#:16732-57-3 | Chemsrc [chemsrc.com]
- 2. Ethyl 5-nitroindole-2-carboxylate | 16732-57-3 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. realsafety.org [realsafety.org]
- 8. sams-solutions.com [sams-solutions.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. Making sure you're not a bot! [oc-praktikum.de]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
